molecular formula C14H19NO8 B1673998 (6R)-FR054 CAS No. 10378-06-0

(6R)-FR054

Numéro de catalogue: B1673998
Numéro CAS: 10378-06-0
Poids moléculaire: 329.30 g/mol
Clé InChI: WZFQZRLQMXZMJA-KSTCHIGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FR054 is an inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, with a remarkable anti-breast cancer effect.

Propriétés

IUPAC Name

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQZRLQMXZMJA-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432379
Record name (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35954-65-5, 10378-06-0
Record name (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Function of (6R)-FR054: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(6R)-FR054 is a novel small molecule inhibitor targeting a key enzyme in the Hexosamine Biosynthetic Pathway (HBP), demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental evidence supporting its therapeutic promise.

Core Function: Inhibition of Phosphoglucomutase 3 (PGM3)

This compound, chemically known as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, functions as a potent and specific inhibitor of Phosphoglucomutase 3 (PGM3). PGM3 is a critical enzyme in the HBP, responsible for the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. This step is essential for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein glycosylation.[1] By competitively inhibiting PGM3, this compound effectively depletes the intracellular pool of UDP-GlcNAc, leading to a cascade of downstream effects that primarily impact cancer cell viability and proliferation.[2]

Mechanism of Action and Cellular Consequences

The inhibition of PGM3 by this compound triggers a series of events within cancer cells, culminating in apoptosis and growth arrest. The primary mechanisms are detailed below.

Disruption of Protein Glycosylation

Reduced levels of UDP-GlcNAc directly impair both N-linked and O-linked glycosylation of proteins.[1] Glycosylation is a crucial post-translational modification that governs protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of N-linked glycosylation leads to an accumulation of misfolded proteins within the endoplasmic reticulum, inducing ER stress. This activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.[1] However, prolonged and overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic signaling cascade.[3]

Generation of Reactive Oxygen Species (ROS)

Treatment with this compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS).[1] The accumulation of ROS contributes to cellular damage and further promotes apoptosis.

The interconnected signaling pathways initiated by this compound are illustrated in the diagram below.

FR054_Signaling_Pathway FR054 This compound PGM3 PGM3 FR054->PGM3 Inhibits UDP_GlcNAc UDP-GlcNAc Synthesis PGM3->UDP_GlcNAc Catalyzes Glycosylation N- & O-linked Glycosylation UDP_GlcNAc->Glycosylation Substrate for Misfolded_Proteins Misfolded Proteins Glycosylation->Misfolded_Proteins Prevents accumulation of ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces UPR UPR Activation ER_Stress->UPR Activates ROS ROS Accumulation UPR->ROS Contributes to Apoptosis Apoptosis UPR->Apoptosis Leads to ROS->Apoptosis Induces Growth_Arrest Cell Growth Arrest Apoptosis->Growth_Arrest

Figure 1: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Cell LineAssayConcentration (µM)Incubation Time (h)Result
MDA-MB-231MTT Assay500 - 100048Reduced cell viability.[4]
MDA-MB-231Apoptosis500 - 100048Significant increase in apoptosis.[4]
MDA-MB-231Glycosylation25024Efficiently affects N- and O-glycosylation levels.[4]
U87, A172 (GBM)CCK8 AssayVaries (IC50)72Synergistic inhibitory effects with TMZ.[5]

Table 1: In Vitro Efficacy of this compound

Animal ModelCancer TypeDosage (mg/kg)Administration RouteResult
Nude MiceBreast Cancer (MDA-MB-231 Xenograft)1000Intraperitoneal (i.p.)Suppresses tumor growth.[4]
Nude Mice (BALB/c)Glioblastoma (U87-MG Xenograft)Not specifiedNot specifiedSignificantly suppressed tumor progression with TMZ.[5]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

This compound, or 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, can be synthesized from 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-β-D-glucopyranose. The reaction involves treatment with anhydrous ferric chloride in dichloromethane to produce the desired oxazoline.[6]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed MDA-MB-231 cells in 96-well plates Treatment Treat with this compound (e.g., 500-1000 µM for 48h) Start->Treatment Add_MTT Add MTT solution (0.5 mg/mL final concentration) Treatment->Add_MTT Incubate_MTT Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add DMSO to solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for UPR Markers

Western blotting is used to detect specific proteins in a sample. For UPR analysis, key markers include GRP78/BiP, phosphorylated IRE1α, ATF6, and CHOP.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-GRP78, anti-phospho-IRE1α, anti-ATF6, anti-CHOP).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow Start Subcutaneously inject MDA-MB-231 cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Treatment Administer this compound (e.g., 1000 mg/kg, i.p.) or vehicle control Tumor_Growth->Treatment Monitor Monitor tumor volume and body weight regularly Treatment->Monitor Endpoint Sacrifice mice at study endpoint and excise tumors for analysis Monitor->Endpoint

Figure 3: Workflow for the in vivo xenograft model.
Measurement of UDP-GlcNAc Levels by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify intracellular UDP-GlcNAc levels.

Protocol:

  • Cell Extraction: Treat cells with this compound and then extract metabolites.

  • Sample Preparation: Prepare the cell extracts for HPLC analysis.

  • HPLC Analysis: Separate and quantify UDP-GlcNAc using a suitable column and detection method, often coupled with mass spectrometry (LC-MS) for enhanced specificity.[7]

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting PGM3, a key enzyme in the Hexosamine Biosynthetic Pathway. This inhibition leads to a depletion of UDP-GlcNAc, disruption of protein glycosylation, induction of ER stress and the UPR, and ultimately, cancer cell apoptosis and growth arrest. The data from in vitro and in vivo studies strongly support its potential for further development as a therapeutic for various cancers.

References

(6R)-FR054 as a PGM3 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is a small molecule inhibitor of Phosphoglucomutase 3 (PGM3), a critical enzyme in the hexosamine biosynthetic pathway (HBP).[1][2][3] The HBP is a metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for N-linked and O-linked glycosylation of proteins.[4] Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance.[3] By competitively inhibiting PGM3, FR054 depletes the intracellular pool of UDP-GlcNAc, leading to impaired protein glycosylation.[5] This disruption of glycosylation homeostasis triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death in cancer cells.[1][2][3] Preclinical studies have demonstrated the anti-cancer efficacy of FR054 in various cancer models, including breast, lung, and glioblastoma, highlighting its potential as a therapeutic agent.[2][5]

Mechanism of Action

FR054 acts as a competitive inhibitor of PGM3, which catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a key step in the HBP. Inhibition of PGM3 by FR054 leads to a reduction in the synthesis of UDP-GlcNAc. This depletion of UDP-GlcNAc disrupts both N-linked and O-linked glycosylation of proteins, which are critical post-translational modifications for protein folding, stability, and function. The impairment of glycosylation leads to the accumulation of misfolded proteins in the endoplasmic reticulum, inducing ER stress and activating the unfolded protein response (UPR).[2] Prolonged ER stress, coupled with the generation of reactive oxygen species (ROS), culminates in the induction of apoptosis.[1][2]

Signaling Pathway of FR054-induced Cell Death

FR054_Mechanism FR054 This compound PGM3 PGM3 FR054->PGM3 Inhibition UDP_GlcNAc UDP-GlcNAc Synthesis PGM3->UDP_GlcNAc Glycosylation N- & O-Glycosylation UDP_GlcNAc->Glycosylation Misfolded_Proteins Misfolded Proteins Glycosylation->Misfolded_Proteins Impairment leads to ER_Stress ER Stress (UPR) Misfolded_Proteins->ER_Stress ROS ROS Production ER_Stress->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of FR054 has been determined in various cancer cell lines, demonstrating its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MDA-MB-231Triple-Negative Breast Cancer~500-100048
MCF-7Breast CancerNot explicitly stated, but sensitive48
T-47DBreast CancerNot explicitly stated, but sensitive48
A549 (KRAS/LKB1 co-mutant)Non-Small Cell Lung Cancer~5072
H460 (KRAS/LKB1 co-mutant)Non-Small Cell Lung Cancer~5072
U87-MGGlioblastomaNot explicitly stated, synergistic with TMZ72
A172GlioblastomaNot explicitly stated, synergistic with TMZ72

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

In Vivo Efficacy: Xenograft Models

FR054 has shown significant anti-tumor activity in preclinical xenograft models.

Cancer ModelAnimal ModelDosageAdministration RouteTreatment ScheduleOutcome
MDA-MB-231 XenograftNude Mice1000 mg/kgIntraperitoneal (IP)Single or fractionated (500 mg/kg twice daily) for 5-11 daysSuppression of tumor growth
H1373 (LKB1-deficient) XenograftNude Mice500 mg/kg/doseNot specifiedTwice a dayReduction in tumor growth

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of FR054 to PGM3 in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow for CETSA

CETSA_Workflow Start Treat cells with FR054 or vehicle Heat Heat cells at varying temperatures Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect soluble fraction Centrifuge->Collect Analyze Analyze PGM3 levels by Western Blot Collect->Analyze Result Increased PGM3 stability in FR054-treated cells Analyze->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture MDA-MB-231 cells to 80-90% confluency. Treat the cells with 1 mM FR054 or vehicle (DMSO) for 4 hours.

  • Heating: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble PGM3 by Western blotting using a PGM3-specific antibody. Increased thermal stability of PGM3 in FR054-treated samples compared to vehicle-treated samples indicates direct binding.

Quantification of UDP-GlcNAc by HPLC

This method is used to measure the intracellular concentration of UDP-GlcNAc, the product of the HBP, to confirm the inhibitory effect of FR054.

Protocol:

  • Cell Treatment and Metabolite Extraction: Treat MDA-MB-231 cells with FR054 (e.g., 250 µM) for a specified time (e.g., 24 hours). Extract polar metabolites from the cells using a suitable method, such as methanol/water extraction.

  • HPLC Analysis:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: Employ a gradient of ammonium hydroxide in a water-acetonitrile mixture.

    • Detection: Detect UDP-GlcNAc using a mass spectrometer (LC-MS).

  • Quantification: Quantify the amount of UDP-GlcNAc by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations. A significant reduction in UDP-GlcNAc levels in FR054-treated cells confirms the inhibition of the HBP.

Analysis of Protein Glycosylation

The effect of FR054 on N-linked and O-linked glycosylation can be assessed by various methods, including lectin blotting and mass spectrometry-based glycoproteomics.

Protocol (Lectin Blotting):

  • Cell Treatment and Lysis: Treat cells with FR054 (e.g., 250 µM for 24 hours). Lyse the cells and collect the protein lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Lectin Staining: Probe the membrane with specific lectins that bind to N-linked or O-linked glycans (e.g., Concanavalin A for N-linked glycans, Wheat Germ Agglutinin for O-GlcNAc).

  • Detection: Detect the bound lectins using a suitable detection method (e.g., chemiluminescence). A decrease in the lectin signal in FR054-treated samples indicates a reduction in protein glycosylation.

Assessment of ER Stress

The induction of ER stress by FR054 can be monitored by examining the activation of the three main UPR sensors: IRE1α, PERK, and ATF6.

Protocol (Western Blot for UPR Markers):

  • Cell Treatment and Lysis: Treat cancer cells with FR054 (e.g., 0.5-1 mM for 24-48 hours). Prepare whole-cell lysates.

  • Western Blot Analysis: Perform Western blotting using antibodies that specifically detect the phosphorylated (activated) forms of IRE1α and PERK, and the cleaved (activated) form of ATF6. Also, analyze the expression of downstream targets such as spliced XBP1 (sXBP1) and ATF4.

  • Analysis: An increase in the levels of these activated UPR markers in FR054-treated cells confirms the induction of ER stress.

ER Stress Signaling Pathways

ER_Stress_UPR Misfolded_Proteins Accumulation of Misfolded Proteins IRE1a IRE1α Misfolded_Proteins->IRE1a Activates PERK PERK Misfolded_Proteins->PERK Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates sXBP1 sXBP1 IRE1a->sXBP1 eIF2a p-eIF2α PERK->eIF2a ATF6n ATF6 (cleaved) ATF6->ATF6n UPR_Response UPR Activation: - Chaperone Upregulation - ERAD - Translational Attenuation sXBP1->UPR_Response ATF4 ATF4 eIF2a->ATF4 ATF4->UPR_Response ATF6n->UPR_Response Apoptosis Apoptosis (if stress is prolonged) UPR_Response->Apoptosis

Caption: Unfolded Protein Response (UPR) pathways.

Measurement of Reactive Oxygen Species (ROS)

ROS generation is a key downstream event of FR054-induced ER stress.

Protocol (DCFDA Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with FR054 (e.g., 0.5-1 mM) for the desired time.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in serum-free media. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Apoptosis Assay

The induction of apoptosis by FR054 can be quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with FR054 (e.g., 0.5-1 mM) for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Conclusion

This compound is a promising preclinical PGM3 inhibitor that effectively targets the hexosamine biosynthetic pathway, a critical metabolic route for cancer cell survival and proliferation. Its mechanism of action, involving the disruption of protein glycosylation, induction of ER stress, and ROS-mediated apoptosis, provides a strong rationale for its further development as an anti-cancer therapeutic. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound and the broader field of targeting cancer metabolism. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy and safety in clinical settings.

References

The Core of Cellular Metabolism: A Technical Guide to Hexosamine Biosynthetic Pathway Inhibition by (6R)-FR054

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that utilizes a fraction of incoming glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This essential amino sugar is the substrate for O- and N-linked glycosylation, post-translational modifications that are pivotal for protein folding, stability, localization, and function. Dysregulation of the HBP has been implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases. In oncology, an elevated HBP flux is often observed, contributing to aberrant glycosylation patterns that promote tumor progression, metastasis, and therapeutic resistance.[1]

This technical guide delves into the inhibition of the HBP by a novel small molecule, (6R)-FR054. FR054 is a potent and specific inhibitor of Phosphoglucomutase 3 (PGM3), a key enzyme in the HBP that catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. By targeting PGM3, FR054 effectively depletes the cellular pool of UDP-GlcNAc, leading to a cascade of downstream effects that culminate in cancer cell growth arrest and apoptosis.[1][2] This document provides a comprehensive overview of the mechanism of action of FR054, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cancer models.

The Hexosamine Biosynthetic Pathway and the Role of PGM3

The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism to synthesize UDP-GlcNAc. The pathway is initiated by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. Following a series of enzymatic reactions, PGM3 plays a crucial role in the final steps of UDP-GlcNAc synthesis.

dot

HBP_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway cluster_glycosylation Protein Glycosylation glucose Glucose f6p Fructose-6-P glucose->f6p glcn6p Glucosamine-6-P f6p->glcn6p GFAT gln Glutamine gln->glcn6p GFAT glcnac6p GlcNAc-6-P glcn6p->glcnac6p GNA1 glcnac1p GlcNAc-1-P glcnac6p->glcnac1p PGM3 udp_glcnac UDP-GlcNAc glcnac1p->udp_glcnac UAP1/AGX1 n_glycan N-Glycosylation udp_glcnac->n_glycan o_glycan O-GlcNAcylation udp_glcnac->o_glycan fr054 This compound fr054->glcnac6p Inhibits PGM3

Caption: The Hexosamine Biosynthetic Pathway and the point of inhibition by this compound.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of PGM3, leading to a reduction in the synthesis of UDP-GlcNAc.[1] This depletion of a critical substrate for glycosylation has several downstream consequences that contribute to its anti-cancer activity:

  • Inhibition of Protein Glycosylation: Reduced levels of UDP-GlcNAc lead to decreased N- and O-linked glycosylation of proteins. This impairs the proper folding and function of numerous proteins, including growth factor receptors and adhesion molecules.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins in the ER triggers the UPR, a cellular stress response. Prolonged UPR activation can lead to apoptosis.[1][3]

  • Generation of Reactive Oxygen Species (ROS): ER stress is often associated with the production of ROS, which can cause cellular damage and further contribute to apoptosis.[1]

  • Induction of Apoptosis: The culmination of these cellular stresses leads to the activation of apoptotic pathways and programmed cell death.[1][2]

  • Synergistic Effects with Chemotherapy: FR054 has been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like temozolomide and erastin.[3][4]

dot

FR054_MoA FR054 This compound PGM3 PGM3 FR054->PGM3 Inhibition Chemo_Sens Enhanced Sensitivity to Chemotherapy FR054->Chemo_Sens UDP_GlcNAc UDP-GlcNAc PGM3->UDP_GlcNAc Synthesis Glycosylation Protein Glycosylation (N- & O-linked) UDP_GlcNAc->Glycosylation ER_Stress ER Stress & Unfolded Protein Response Glycosylation->ER_Stress Impaired Folding ROS Reactive Oxygen Species (ROS) Production ER_Stress->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis and chemosensitization.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines and in vivo models.

Cell LineCancer TypeAssay TypeConcentrationIncubation TimeEffectReference
MDA-MB-231Triple-Negative Breast CancerCell Viability0.5 - 1 mM48 hReduced viability and a significant increase in apoptosis.[2]
MDA-MB-231Triple-Negative Breast CancerGlycosylation Analysis250 µM24 hEfficiently affects both N- and O-glycosylation levels.[2]
MiaPaCa-2Pancreatic CancerCell Proliferation350 µM72 h~36% reduction in cell number compared to control.[3]
MiaPaCa-2Pancreatic CancerCell Proliferation500 µM72 h~70% reduction in cell number compared to control.[3]
MiaPaCa-2Pancreatic CancerCombination Therapy350 µM + Erastin72 h92% reduction in proliferation.[3]
MiaPaCa-2Pancreatic CancerCombination Therapy500 µM + Erastin72 h95% reduction in proliferation.[3]
U87-MG, A172GlioblastomaCombination TherapyVaries72 hSynergistic inhibitory effects with Temozolomide.[4]
Animal ModelCancer TypeTreatment ProtocolOutcomeReference
MDA-MB-231 Xenograft MiceTriple-Negative Breast Cancer1000 mg/kg, IP, single or fractionated dose (500 mg/kg twice daily)Suppresses cancer growth. Higher efficacy with fractionated dosing.[2]
Orthotopic Xenograft MiceGlioblastomaCombination with TemozolomideSignificantly suppressed tumor progression and prolonged survival with minimal side effects.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for O-GlcNAcylation
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Scratch Wound: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium with or without this compound.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the wound area at each time point to quantify cell migration.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound via intraperitoneal (IP) injection at the desired dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

dot

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treatment with this compound cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (O-GlcNAcylation) treatment->western_blot migration Cell Migration Assay (Wound Healing) treatment->migration xenograft Xenograft Model (Immunodeficient Mice) tumor_growth Tumor Growth Monitoring xenograft->tumor_growth invivo_treatment In Vivo Treatment with this compound tumor_growth->invivo_treatment tumor_analysis Tumor Excision & Analysis invivo_treatment->tumor_analysis

Caption: A representative experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. By inhibiting PGM3 and disrupting the Hexosamine Biosynthetic Pathway, FR054 induces a multi-faceted anti-tumor response characterized by the inhibition of protein glycosylation, induction of ER stress and ROS, and ultimately, apoptosis. Furthermore, its ability to sensitize cancer cells to existing chemotherapies opens up new avenues for combination therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapeutic. Continued investigation into its efficacy across a broader range of cancer types and its potential for clinical translation is highly warranted.

References

(6R)-FR054: A Technical Guide to its Effects on N- and O-Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6R)-FR054 is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP). By competitively inhibiting PGM3, FR054 effectively reduces the intracellular pool of UDP-GlcNAc, a vital substrate for both N-linked and O-linked glycosylation. This targeted inhibition leads to a significant decrease in global N- and O-glycosylation, which in turn triggers a cascade of cellular events including cell growth arrest, apoptosis, and reduced cell adhesion and migration, particularly in cancer cell models. This technical guide provides an in-depth overview of the mechanism of action of FR054, its impact on N- and O-glycosylation, and detailed experimental protocols for assessing these effects.

Mechanism of Action of this compound

FR054 functions as a first-in-class, cell-permeable competitive inhibitor of PGM3.[1] PGM3 is a key enzyme that catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a crucial step in the HBP. The end product of the HBP is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole sugar donor for N- and O-glycosylation. By inhibiting PGM3, FR054 depletes the intracellular levels of UDP-GlcNAc, thereby limiting the substrates available for glycosyltransferases. This leads to a global reduction in both N- and O-linked protein glycosylation.[1][2]

The reduction in glycosylation has profound effects on cellular function. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, invasion, and metastasis.[3] FR054's ability to modulate this process makes it a promising agent in oncology research. The downstream consequences of FR054-induced glycosylation inhibition include the activation of the Unfolded Protein Response (UPR) due to the accumulation of misfolded glycoproteins and increased intracellular reactive oxygen species (ROS).[1][2]

cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Glycosylation Protein Glycosylation Glucose Glucose GlcNAc-6-P GlcNAc-6-P Glucose->GlcNAc-6-P PGM3 PGM3 GlcNAc-6-P->PGM3 GlcNAc-1-P GlcNAc-1-P PGM3->GlcNAc-1-P UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc N-Glycosylation N-Glycosylation UDP-GlcNAc->N-Glycosylation O-Glycosylation O-Glycosylation UDP-GlcNAc->O-Glycosylation Cellular Effects Cellular Effects N-Glycosylation->Cellular Effects O-Glycosylation->Cellular Effects FR054 FR054 FR054->PGM3 Inhibits

Figure 1: Mechanism of FR054 Action.

Effects on N-Glycosylation

N-glycosylation is a critical post-translational modification that influences protein folding, stability, and function.[4] FR054-mediated reduction in UDP-GlcNAc levels significantly impacts the synthesis of complex N-glycans.[1] Specifically, a decrease in highly branched N-glycans has been observed in cancer cells treated with FR054.[1] This alteration in N-glycosylation can affect the function of cell surface receptors and adhesion molecules, such as integrin β1, leading to reduced cell adhesion and migration.[1]

Effects on O-Glycosylation

O-GlcNAcylation, a type of O-glycosylation, is a dynamic modification of nuclear and cytoplasmic proteins that plays a crucial role in signal transduction and gene expression.[5] FR054 treatment leads to a significant decrease in the levels of O-GlcNAc-modified proteins.[1][2] This reduction in O-GlcNAcylation can disrupt various signaling pathways that are often hyperactivated in cancer.

Quantitative Data Summary

The following tables summarize the quantitative effects of FR054 on various cellular parameters as reported in the literature.

Table 1: Effect of FR054 on UDP-GlcNAc Levels

Cell LineFR054 ConcentrationTreatment Time% Reduction in UDP-GlcNAc (Mean ± SD)Reference
MDA-MB-231250 µM30 min~50%[1]

Table 2: Effects of FR054 on Cell Viability, Adhesion, and Migration

Cell LineFR054 ConcentrationTreatment TimeEffect% Change (Approximate)Reference
MDA-MB-2310.5 - 1 mM48 hReduced ViabilityNot specified[6]
MDA-MB-231250 µM24 hReduced Cell Adhesion60%[1]
MDA-MB-231250 µM24 hReduced Cell Migration50%[1]

Detailed Experimental Protocols

Measurement of Intracellular UDP-GlcNAc Levels by HPLC

This protocol is adapted from the methodology described in the study by Ricci et al. (2018).[1]

Objective: To quantify the intracellular concentration of UDP-GlcNAc in cells treated with FR054.

Materials:

  • Cell culture medium and supplements

  • FR054

  • Phosphate-buffered saline (PBS)

  • 0.4 M Perchloric acid (PCA)

  • 2 M Potassium carbonate (K2CO3)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Anion-exchange column (e.g., Partisil-10 SAX)

  • Mobile phase: 0.4 M Ammonium phosphate, pH 3.5

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of FR054 or vehicle control for the specified duration.

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.4 M PCA to each plate and scrape the cells.

    • Collect the cell suspension and centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Neutralization:

    • Add 2 M K2CO3 to the supernatant to neutralize the PCA (monitor pH).

    • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the nucleotide sugars.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the nucleotides on an anion-exchange column using an isocratic elution with 0.4 M ammonium phosphate, pH 3.5.

    • Detect UDP-GlcNAc by UV absorbance at 262 nm.

    • Quantify the UDP-GlcNAc peak by comparing its area to a standard curve of known UDP-GlcNAc concentrations.

Cell_Treatment Cell Treatment with FR054 Metabolite_Extraction Metabolite Extraction with PCA Cell_Treatment->Metabolite_Extraction Neutralization Neutralization with K2CO3 Metabolite_Extraction->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Quantification Quantification of UDP-GlcNAc HPLC_Analysis->Quantification

Figure 2: UDP-GlcNAc Measurement Workflow.
Western Blot Analysis of O-GlcNAcylation

This protocol is a general method for assessing global O-GlcNAcylation levels.

Objective: To detect changes in total protein O-GlcNAcylation in response to FR054 treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with FR054 as described above. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Lectin Staining for N-Glycans

This protocol uses lectins to detect changes in specific N-glycan structures on the cell surface.

Objective: To visualize and quantify changes in cell surface N-glycans after FR054 treatment.

Materials:

  • FR054-treated and control cells

  • Fluorescently labeled lectins (e.g., FITC-conjugated Phaseolus vulgaris leucoagglutinin (PHA-L) for β1,6-branched N-glycans)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (if staining intracellular structures)

  • Mounting medium with DAPI

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with FR054. Wash with PBS and fix with 4% paraformaldehyde.

  • Lectin Staining:

    • Wash the fixed cells with PBS.

    • Incubate the cells with the fluorescently labeled lectin solution for 1 hour at room temperature in the dark.

    • Wash the cells with PBS to remove unbound lectin.

  • Imaging/Analysis:

    • For microscopy, mount the coverslips with mounting medium containing DAPI and visualize using a fluorescence microscope.

    • For flow cytometry, resuspend the cells in PBS and analyze the fluorescence intensity.

Conclusion

This compound is a potent and specific inhibitor of PGM3 that effectively reduces both N- and O-glycosylation by limiting the availability of UDP-GlcNAc. This mechanism of action has significant implications for cancer biology, as it targets the aberrant glycosylation that is characteristic of many tumors. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of FR054 and other glycosylation inhibitors in various biological systems. Further research into the precise downstream effects of FR054-mediated glycosylation changes will be crucial for its potential development as a therapeutic agent.

References

The Discovery and Synthesis of (6R)-FR054: A Targeted Approach to Cancer Therapy Through Hexosamine Biosynthetic Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6R)-FR054 has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides a comprehensive overview of its discovery, a detailed methodology for its synthesis, and an in-depth analysis of its mechanism of action. By targeting a key enzyme in the Hexosamine Biosynthetic Pathway (HBP), FR054 offers a novel strategy for combating various malignancies, including breast, pancreatic, and glioblastoma cancers. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

This compound was identified as a potent and selective inhibitor of Phosphoglucomutase 3 (PGM3), a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3] The HBP is a metabolic pathway that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation.[4][5] Cancer cells often exhibit an upregulated HBP flux to support their high proliferation rates and survival.[4] By inhibiting PGM3, FR054 effectively reduces the production of UDP-GlcNAc, leading to disruptions in glycosylation processes that are essential for cancer cell function.[2][3]

Synthesis of this compound

The synthesis of this compound, chemically known as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, is achieved through the cyclization of an acetylated glucosamine derivative. The following protocol outlines a detailed procedure for its preparation.

Experimental Protocol: Synthesis of this compound

Starting Material: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose

Reagents and Solvents:

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Argon gas

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: A solution of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an argon atmosphere.

  • Addition of Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 to 2.0 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline as the final product.

Biological Activity and Efficacy

FR054 has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its efficacy has also been confirmed in preclinical in vivo models.

In Vitro Activity

The inhibitory effects of FR054 on cancer cell proliferation are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Triple-Negative Breast Cancer~500-100048
BxPC3Pancreatic Cancer~350-50072
MiaPaCa-2Pancreatic Cancer~350-50072
U87-MGGlioblastomaNot specifiedNot specified
A172GlioblastomaNot specifiedNot specified

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy

In a xenograft mouse model using MDA-MB-231 human breast cancer cells, FR054 demonstrated significant tumor growth inhibition.

Animal ModelCell LineDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)
Xenograft MiceMDA-MB-2311000Intraperitoneal (IP)Significant reduction

Note: Further details on the percentage of tumor growth inhibition and body weight changes are being investigated.

Mechanism of Action

The primary mechanism of action of FR054 is the inhibition of PGM3, which leads to a reduction in UDP-GlcNAc levels. This disruption in the HBP triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

Signaling Pathways Affected by FR054

The following diagram illustrates the HBP and the point of inhibition by FR054.

HBP_Inhibition Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycosylation Protein & Lipid Glycosylation UDPGlcNAc->Glycosylation FR054 FR054 FR054->GlcNAc1P Inhibition

Caption: Inhibition of PGM3 by FR054 in the Hexosamine Biosynthetic Pathway.

The reduction in protein glycosylation caused by FR054 leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged UPR activation ultimately leads to apoptosis.[1][2][3] The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[6][7][8][9]

The following diagram illustrates the UPR signaling cascade initiated by FR054-induced ER stress.

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Accumulation PERK_inactive PERK BiP->PERK_inactive IRE1_inactive IRE1 BiP->IRE1_inactive ATF6_inactive ATF6 BiP->ATF6_inactive PERK_active p-PERK PERK_inactive->PERK_active IRE1_active p-IRE1 IRE1_inactive->IRE1_active ATF6_active ATF6 (cleaved) ATF6_inactive->ATF6_active Golgi eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices ATF6_n ATF6n ATF6_active->ATF6_n translocates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_protein XBP1s XBP1_s->XBP1s_protein translation CHOP CHOP ATF4->CHOP induces ERAD ERAD Genes XBP1s_protein->ERAD Chaperones Chaperone Genes ATF6_n->Chaperones Apoptosis Apoptosis CHOP->Apoptosis

Caption: FR054-induced Unfolded Protein Response (UPR) signaling pathway.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its specific inhibition of PGM3 within the Hexosamine Biosynthetic Pathway provides a clear mechanism for its potent anti-cancer effects. The induction of ER stress and the subsequent activation of the pro-apoptotic arms of the Unfolded Protein Response highlight a key vulnerability in cancer cells that can be exploited for therapeutic benefit. The detailed synthetic protocol and biological data presented in this guide offer a solid foundation for further research and development of FR054 and related compounds as next-generation oncology drugs.

References

(6R)-FR054 and its Role in Inducing Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-FR054 is a small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). By disrupting this pathway, this compound impairs protein glycosylation, leading to an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, sustained ER stress induced by this compound can overwhelm the UPR's adaptive capacity, leading to the activation of apoptotic pathways and cell death. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-induced ER stress, with a focus on its potential applications in cancer therapy.

Introduction

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The hexosamine biosynthetic pathway (HBP) is a metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for N-linked and O-linked glycosylation of proteins. Proper protein glycosylation is essential for correct protein folding, stability, and function.

This compound is a competitive inhibitor of PGM3, an enzyme that catalyzes a key step in the HBP.[1][2] Inhibition of PGM3 by this compound leads to a reduction in the cellular pool of UDP-GlcNAc, thereby impairing protein glycosylation.[2][3] This disruption in glycosylation results in the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2][3] The UPR is a tripartite signaling pathway mediated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. While initially a pro-survival response, prolonged UPR activation can switch to a pro-apoptotic program, making it an attractive target for cancer therapy.[1][4]

Quantitative Data on this compound-Induced ER Stress

The following tables summarize the quantitative effects of this compound on key markers of ER stress and apoptosis in various cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on ER Stress Marker Protein Expression

Cell LineTreatment Duration (h)This compound Concentration (µM)p-eIF2α (Fold Change)ATF4 (Fold Change)CHOP (Fold Change)GRP78 (Fold Change)
MiaPaCa-248350IncreasedSlight IncreaseSignificant IncreaseNo Significant Change
MiaPaCa-272350IncreasedSlight IncreaseSignificant IncreaseNo Significant Change

Data extracted and compiled from immunoblot analysis presented in relevant studies.[1]

Table 2: Time-Course Analysis of ER Stress Marker Expression with this compound Treatment

Cell LineThis compound Concentration (µM)Time Point (h)p-eIF2α (Fold Change)ATF4 (Fold Change)CHOP (Fold Change)
MiaPaCa-235048IncreasedInducedInduced
MiaPaCa-235072Higher LevelsDecreased from 48hHigher Levels

Data extracted and compiled from immunoblot analysis presented in relevant studies.[1]

Table 3: Effect of this compound on Apoptosis Induction

Cell LineThis compound Concentration (µM)Treatment Duration (h)Cleaved Caspase-3 (Fold Change)
MiaPaCa-235048Increased
MiaPaCa-235072Increased (less pronounced than 48h)

Data extracted and compiled from immunoblot analysis presented in relevant studies.[4]

Table 4: Quantitative Analysis of Reactive Oxygen Species (ROS) Production

Cell LineThis compound TreatmentROS Levels (Fold Change)
MDA-MB-231YesIncreased

Qualitative observation from studies indicating an accumulation of intracellular ROS upon FR054 treatment.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inducing ER stress.

Cell Culture and Treatment
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and MiaPaCa-2 (human pancreatic carcinoma) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 350 µM for MiaPaCa-2 cells). Control cells are treated with an equivalent amount of the vehicle.

Western Blot Analysis of ER Stress Markers
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-eIF2α, ATF4, CHOP, GRP78, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for ER stress-related genes (e.g., ATF4, CHOP, GRP78, and XBP1s). The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.

Caspase Activity Assay
  • Principle: Caspase activity is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate by activated caspases (e.g., caspase-3).

  • Procedure:

    • Cells are treated with this compound as described above.

    • Cell lysates are prepared.

    • The lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay) in a reaction buffer.

    • The absorbance or fluorescence is measured using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Intracellular ROS levels are measured using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with this compound.

    • Cells are then incubated with DCFH-DA (e.g., 10 µM) for a specific time (e.g., 30 minutes) at 37°C.

    • The fluorescence intensity is measured using a fluorescence microplate reader or analyzed by flow cytometry.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound-induced ER stress and the experimental workflow for its analysis.

This compound Mechanism of Action

FR054_Mechanism cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_ER_Stress ER Stress Induction GlcNAc6P GlcNAc-6-P PGM3 PGM3 GlcNAc6P->PGM3 Substrate GlcNAc1P GlcNAc-1-P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc ReducedGlycosylation Reduced Protein N- & O-Glycosylation UDPGlcNAc->ReducedGlycosylation PGM3->GlcNAc1P Product FR054 This compound FR054->PGM3 Inhibits MisfoldedProteins Accumulation of Misfolded Proteins ReducedGlycosylation->MisfoldedProteins ER_Stress ER Stress MisfoldedProteins->ER_Stress

Caption: this compound inhibits PGM3, leading to reduced glycosylation and ER stress.

Unfolded Protein Response (UPR) Activation

UPR_Activation cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Activation Apoptosis Apoptosis CHOP->Apoptosis XBP1s XBP1s IRE1a->XBP1s Splicing of XBP1 mRNA ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi Cleavage

Caption: ER stress triggers the three branches of the Unfolded Protein Response.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_Analysis Downstream Analysis Start Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot (p-eIF2α, ATF4, CHOP, Caspase-3) Harvest->Western_Blot RT_qPCR RT-qPCR (ATF4, CHOP, GRP78, XBP1s) Harvest->RT_qPCR Caspase_Assay Caspase Activity Assay Harvest->Caspase_Assay ROS_Assay ROS Detection Assay Harvest->ROS_Assay Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Caspase_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Workflow for studying this compound-induced ER stress.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic pathway, leading to the induction of ER stress and subsequent apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the intricate molecular mechanisms of this compound and to evaluate its potential as an anticancer therapeutic. Further studies are warranted to explore the full therapeutic potential of targeting the HBP and ER stress pathways in various cancer types.

References

The Anti-Cancer Potential of (6R)-FR054: A Technical Overview of Apoptosis Induction in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

(6R)-FR054, a novel small molecule inhibitor, has demonstrated significant promise as a therapeutic agent in preclinical breast cancer models. This technical guide provides an in-depth analysis of the mechanism by which this compound induces programmed cell death, or apoptosis, in breast cancer cells. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

This compound exerts its anti-cancer effects by targeting a crucial metabolic pathway known as the Hexosamine Biosynthetic Pathway (HBP). Specifically, it acts as a competitive inhibitor of N-acetylglucosamine-phosphate mutase (PGM3), a key enzyme in this pathway.[1][2] Inhibition of PGM3 disrupts the normal flow of metabolites through the HBP, leading to a cascade of cellular events that culminate in apoptosis. This process is particularly effective against aggressive breast cancer subtypes, including Triple-Negative Breast Cancer (TNBC).[1][2]

The primary mechanism of FR054-induced apoptosis involves the activation of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS).[1] By impeding the HBP, FR054 disrupts protein glycosylation, a critical process for proper protein folding in the endoplasmic reticulum (ER). This leads to an accumulation of misfolded proteins, triggering ER stress and activating the UPR.[1][3][4] Prolonged UPR activation, coupled with an increase in cytotoxic ROS levels, pushes the cancer cells beyond their survival threshold and into the apoptotic pathway.[1][5]

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various breast cancer cell lines. The data, summarized below, highlights the compound's potency and its ability to effectively induce cell death.

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound in several breast cancer cell lines after 48 hours of treatment. The results demonstrate a dose-dependent inhibition of cell viability.

Cell LinePhenotypeIC50 (mM)
MCF-7 Luminal A, ER+~0.5
T47D Luminal A, ER+~0.7
SKBR3 HER2+~0.8
MDA-MB-231 Triple-Negative~1.0
hTERT-RPE-1 Non-tumorigenic> 2.0

Data extrapolated from graphical representations in Ricciardiello et al., 2018.

Apoptosis Induction in MDA-MB-231 Cells

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was employed to quantify the percentage of apoptotic cells in the MDA-MB-231 cell line following treatment with 1 mM this compound for 48 hours.

Cell PopulationControl (%)1 mM FR054 (%)
Viable (Annexin V-/PI-) ~90~45
Early Apoptotic (Annexin V+/PI-) ~5~35
Late Apoptotic/Necrotic (Annexin V+/PI+) ~5~20

Data extrapolated from graphical representations in Ricciardiello et al., 2018.

Key Apoptotic Protein Activation

Western blot analysis confirmed the activation of key executioner proteins in the apoptotic cascade in MDA-MB-231 cells treated with 1 mM this compound for 48 hours.

ProteinChange upon FR054 Treatment
Cleaved PARP Increased
Cleaved Caspase-3 Increased

Based on findings reported by Ricciardiello et al., 2018.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, SKBR3, MDA-MB-231) and non-tumorigenic control cells (hTERT-RPE-1) in 96-well plates at a density of 5 x 10³ cells per well. Allow cells to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 1.5, 2 mM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate overnight in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with 1 mM this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting
  • Cell Lysis: Treat MDA-MB-231 cells with 1 mM this compound for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanism of Action

To further elucidate the processes involved in this compound-induced apoptosis, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

FR054_Signaling_Pathway FR054 This compound PGM3 PGM3 FR054->PGM3 inhibits HBP Hexosamine Biosynthetic Pathway Glycosylation Protein Glycosylation HBP->Glycosylation disrupted ROS ROS Accumulation HBP->ROS dysregulation leads to ER_Stress ER Stress Glycosylation->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

Figure 1. Signaling pathway of this compound-induced apoptosis in breast cancer cells.

Apoptosis_Assay_Workflow Start Seed MDA-MB-231 Cells Treatment Treat with this compound (1 mM, 48h) Start->Treatment Harvest Harvest Adherent & Floating Cells Treatment->Harvest Stain Stain with Annexin V-FITC & Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Viable, Early & Late Apoptotic Cell Populations Analyze->Quantify

Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (6R)-FR054: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound and its more biologically active (6S)-isomer, FR054. This document details the mechanism of action, experimental protocols, and key quantitative data related to these compounds.

This compound is the (6R)-isomer of FR054, a known inhibitor of the enzyme N-acetylglucosamine-phosphate mutase (PGM3), a key component of the Hexosamine Biosynthetic Pathway (HBP).[1][2] While the (6S)-isomer (FR054, CAS: 35954-65-5) is the more active compound, this guide will refer to data generated for FR054 to illustrate the biological effects related to this chemical scaffold.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10378-06-0[1]
Molecular Formula C14H19NO8[1][2]
Molecular Weight 329.31 g/mol [1][2]
IUPAC Name 5H-Pyrano[3,2-d]oxazole-6,7-diol, 5-[(acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-, diacetate (ester), (3aR,5R,6R,7R,7aR)-[1][2]
Canonical SMILES CC1=N--INVALID-LINK--=O)--INVALID-LINK--=O)--INVALID-LINK--=O)O2">C@@([H])[C@@]2([H])O1[2]
InChI Key WZFQZRLQMXZMJA-RGDJUOJXSA-N[1][2]
Appearance Semi-solid or waxy solid or viscous solid[2]
Purity >98%[2]
Storage Dry, dark, and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1][2]

Mechanism of Action and Biological Activity

FR054 functions as a competitive inhibitor of PGM3, an enzyme that catalyzes a key step in the Hexosamine Biosynthetic Pathway (HBP).[3][4] The HBP is a metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for N-linked and O-linked glycosylation of proteins.[5] By inhibiting PGM3, FR054 depletes the intracellular pool of UDP-GlcNAc, leading to disruptions in protein glycosylation.

This disruption of glycosylation has been shown to induce a range of anti-cancer effects in various cancer cell lines, particularly in breast and pancreatic cancer.[6][7] The primary biological consequences of FR054 treatment include:

  • Inhibition of Cell Proliferation and Survival: FR054 treatment leads to a significant decrease in the proliferation and survival of cancer cells.[3][4]

  • Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells.[3]

  • Endoplasmic Reticulum (ER) Stress: Inhibition of glycosylation leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ER stress.[3]

  • Generation of Reactive Oxygen Species (ROS): FR054 treatment has been associated with an increase in intracellular ROS levels.[2]

  • Reduction in Cell Adhesion and Migration: By affecting the glycosylation of cell surface proteins, FR054 can reduce cancer cell adhesion and migration.[2]

Signaling Pathway

The mechanism of action of FR054 is centered on the inhibition of the Hexosamine Biosynthetic Pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by FR054.

Hexosamine_Biosynthetic_Pathway Hexosamine Biosynthetic Pathway and FR054 Inhibition Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycosylation Protein Glycosylation (N-linked & O-linked) UDPGlcNAc->Glycosylation ER_Stress ER Stress & UPR Activation Glycosylation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis FR054 FR054 PGM3 PGM3 FR054->PGM3 Inhibition

Caption: Inhibition of PGM3 by FR054 in the Hexosamine Biosynthetic Pathway.

Quantitative Biological Data

The following table summarizes key quantitative data on the biological activity of FR054 from in vitro and in vivo studies.

Table 2: Summary of FR054 Biological Activity

AssayCell Line/ModelConcentration/DoseIncubation TimeResultReference
Cell Viability Assay MDA-MB-231 (Breast Cancer)0.5 - 1 mM48 hoursReduced cell viability and increased apoptosis.[3]
Clonogenic Assay MDA-MB-2310.5 and 1 mM24 hoursAlmost complete inhibition of colony formation.
In Vivo Tumor Growth MDA-MB-231 Xenograft Mice1000 mg/kg (intraperitoneal)DailySuppression of tumor growth.[3]
Cell Proliferation MiaPaCa-2 (Pancreatic Cancer)350 µM72 hours~36% reduction in cell number.[5]
Cell Proliferation MiaPaCa-2500 µM72 hours~70% reduction in cell number.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of FR054.

Synthesis of FR054

A detailed synthesis protocol for FR054 has been described. Briefly, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose is refluxed in dry dichloromethane under argon in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is then quenched with triethylamine (Et3N) and purified by flash chromatography.

Cell Viability and Apoptosis Assays

The following workflow outlines a typical procedure for assessing the effect of FR054 on cell viability and apoptosis.

Cell_Viability_Workflow Cell Viability and Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cancer cells in multi-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_FR054 Treat cells with varying concentrations of FR054 Incubate_24h->Treat_FR054 Incubate_48_72h Incubate for 48-72 hours Treat_FR054->Incubate_48_72h MTT_Assay Perform MTT or similar viability assay Incubate_48_72h->MTT_Assay AnnexinV_PI Stain with Annexin V and Propidium Iodide Incubate_48_72h->AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry AnnexinV_PI->Flow_Cytometry

Caption: Workflow for assessing cell viability and apoptosis after FR054 treatment.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of FR054 concentrations (e.g., 0.5 mM to 1 mM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assessment (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

  • Apoptosis Assessment (Annexin V/PI Staining): Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes and analyze by flow cytometry.

Western Blot Analysis

Western blotting is used to detect changes in protein expression levels following FR054 treatment, particularly for proteins involved in the UPR and apoptosis.

Protocol:

  • Cell Lysis: Treat cells with FR054 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, GRP78, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the anti-tumor efficacy of FR054 in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer FR054 (e.g., 1000 mg/kg) or vehicle control intraperitoneally daily.

  • Monitoring: Monitor tumor size and body weight regularly.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

This compound and its more active (6S)-isomer are promising small molecule inhibitors of PGM3 with demonstrated anti-cancer activity. By targeting the Hexosamine Biosynthetic Pathway, these compounds disrupt protein glycosylation, leading to cell stress, apoptosis, and reduced tumor growth. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the HBP in cancer. Further investigation into the optimization of these compounds and their clinical application is warranted.

References

(6R)-FR054: A Promising Therapeutic Target in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Validation of (6R)-FR054 in Pancreatic Ductal Adenocarcinoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The dense stromal microenvironment and inherent resistance to conventional therapies necessitate the identification of novel therapeutic targets. Recent research has highlighted the critical role of metabolic reprogramming in pancreatic cancer progression, with the Hexosamine Biosynthetic Pathway (HBP) emerging as a key player. This technical guide focuses on the target validation of this compound, a potent inhibitor of Phosphoglucomutase 3 (PGM3), a crucial enzyme in the HBP, and its potential as a therapeutic agent against pancreatic cancer.

The Hexosamine Biosynthetic Pathway and the Role of PGM3

The Hexosamine Biosynthetic Pathway (HBP) is a metabolic route that utilizes a fraction of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for N- and O-linked glycosylation of proteins and lipids. In cancer cells, an elevated HBP flux is associated with increased proliferation, survival, and resistance to therapy. Phosphoglucomutase 3 (PGM3) is a key enzyme that catalyzes a critical step in this pathway. By inhibiting PGM3, this compound disrupts the HBP, leading to a reduction in protein glycosylation and subsequent anti-tumor effects.

Quantitative Data on the Efficacy of this compound

In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on the proliferation of pancreatic cancer cell lines.

Cell LineTreatmentConcentration (µM)Time (hours)% Cell Number Reduction (approx.)
MIA PaCa-2 This compound3507236%[1]
5007270%[1]
MIA PaCa-2 This compound + Erastin350 + 107292%
500 + 107295%
PANC-1 This compound + ErastinNot specified48Significant synergistic inhibition
BxPC-3 This compound + ErastinNot specified48-72Significant synergistic inhibition[1]

Note: Specific IC50 values for this compound alone in various pancreatic cancer cell lines require further investigation from dedicated dose-response studies.

Signaling Pathways and Mechanism of Action

The anti-cancer activity of this compound in pancreatic cancer is attributed to the induction of cellular stress pathways, namely the Unfolded Protein Response (UPR) and the activation of the NRF2-mediated antioxidant response, ultimately leading to ferroptosis, a form of iron-dependent programmed cell death.

Inhibition of the Hexosamine Biosynthetic Pathway

This compound directly inhibits PGM3, leading to a depletion of UDP-GlcNAc. This disrupts protein glycosylation, causing an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.

HBP_Inhibition Glucose Glucose HBP Hexosamine Biosynthetic Pathway Glucose->HBP PGM3 PGM3 HBP->PGM3 UDP_GlcNAc UDP-GlcNAc PGM3->UDP_GlcNAc Protein_Glycosylation Protein Glycosylation UDP_GlcNAc->Protein_Glycosylation FR054 This compound FR054->PGM3 caption Figure 1. Inhibition of the HBP by this compound.

Figure 1. Inhibition of the HBP by this compound.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins due to HBP inhibition triggers the UPR, a cellular stress response aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.

UPR_Induction HBP_Inhibition HBP Inhibition by this compound Misfolded_Proteins Misfolded Proteins (ER Stress) HBP_Inhibition->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR IRE1a IRE1α UPR->IRE1a PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis IRE1a->Apoptosis PERK->Apoptosis ATF6->Apoptosis caption Figure 2. Induction of the UPR by this compound.

Figure 2. Induction of the UPR by this compound.

Activation of the NRF2 Pathway and Induction of Ferroptosis

The cellular stress induced by this compound also leads to the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. The interplay between the UPR and NRF2 activation, particularly in combination with a ferroptosis inducer like erastin, culminates in cancer cell death.

NRF2_Ferroptosis FR054 This compound Cellular_Stress Cellular Stress (UPR, Oxidative Stress) FR054->Cellular_Stress Erastin Erastin Erastin->Cellular_Stress NRF2_Activation NRF2 Activation Cellular_Stress->NRF2_Activation Ferroptosis Ferroptosis Cellular_Stress->Ferroptosis Antioxidant_Response Antioxidant Response NRF2_Activation->Antioxidant_Response caption Figure 3. NRF2 activation and ferroptosis.

Figure 3. NRF2 activation and ferroptosis.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a suspension after treatment with this compound and/or other compounds.

  • Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, BxPC-3) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 350 µM, 500 µM) and/or erastin (e.g., 10 µM) for the specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and neutralize with complete medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells and the total cell number.

Western Blot Analysis

This protocol is used to detect the expression levels of key proteins in the HBP, UPR, and NRF2 pathways.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PGM3, GRP78, IRE1α, PERK, ATF6, NRF2, KEAP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pancreatic Cancer Xenograft Model

This protocol describes the establishment and treatment of a subcutaneous pancreatic cancer xenograft model.

  • Cell Preparation: Harvest pancreatic cancer cells (e.g., MIA PaCa-2) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

The preclinical data strongly support the validation of PGM3 as a therapeutic target in pancreatic cancer. The PGM3 inhibitor, this compound, demonstrates significant anti-tumor activity, particularly in combination with agents that induce ferroptosis. Its mechanism of action, involving the induction of the UPR and modulation of the NRF2 pathway, provides a strong rationale for its further development.

Future research should focus on:

  • Determining the IC50 values of this compound in a broader panel of pancreatic cancer cell lines to assess its spectrum of activity.

  • Conducting comprehensive in vivo efficacy studies in orthotopic and patient-derived xenograft (PDX) models of pancreatic cancer to evaluate its therapeutic potential in a more clinically relevant setting.

  • Investigating potential biomarkers to identify patients who are most likely to respond to this compound therapy.

  • Exploring rational combination strategies with other targeted agents or standard-of-care chemotherapies to enhance its anti-tumor efficacy.

The development of this compound and other inhibitors of the HBP holds significant promise for improving the treatment landscape for patients with pancreatic cancer.

References

Methodological & Application

Application Notes and Protocols for (6R)-FR054 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (6R)-FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme Phosphoglucomutase 3 (PGM3), in cell culture experiments. The provided protocols are specifically tailored for the triple-negative breast cancer cell line MDA-MB-231, a commonly used model for studying the effects of this compound.

This compound exerts its anti-cancer effects by inhibiting PGM3, a crucial enzyme in the HBP. This inhibition leads to a reduction in both N- and O-linked glycosylation, which in turn induces endoplasmic reticulum (ER) stress, accumulation of reactive oxygen species (ROS), and ultimately, apoptotic cell death in cancer cells.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on breast cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment DurationIC50 ConcentrationMethodReference
MDA-MB-23172 hours30.0 ± 4.30 µg/mLMTT Assay[1]
MCF-772 hours16.21 ± 0.13 µg/mLMTT Assay[1]

Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells

Treatment ConcentrationTreatment DurationApoptotic Cells (%)MethodReference
Half IC5072 hours11.7% (Apoptosis)Annexin V-FITC/PI Staining[1]
1 mM48 hoursSignificant IncreaseAnnexin V-FITC/PI Staining[3]

Experimental Protocols

Herein are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

This compound is typically supplied as an oil or solid. A concentrated stock solution in a suitable solvent is required for cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, dissolve this compound in DMSO to prepare a stock solution of 100 mg/mL.[3] Gentle warming or vortexing may be required to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Cell Culture and Treatment with this compound

This protocol describes the general culture of MDA-MB-231 cells and the procedure for treatment with this compound.

Materials:

  • MDA-MB-231 cells

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • This compound stock solution

  • Cell culture flasks/plates

Protocol:

  • Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% P/S.

  • Incubate the cells at 37°C in a humidified atmosphere without CO2.

  • For experiments, seed the cells at the desired density in appropriate culture vessels.

  • Allow the cells to attach and grow for 24 hours before treatment.

  • Prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MDA-MB-231 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of medium.[4][5]

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mM) for 48-72 hours.

  • Following the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • MDA-MB-231 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates at a density of 3 x 10^5 cells/well.[1]

  • After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 mM) for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Western Blot Analysis of PARP Cleavage

The cleavage of PARP is a hallmark of apoptosis. This protocol details the detection of full-length (116 kDa) and cleaved (89 kDa) PARP by Western blotting.

Materials:

  • 6-well plates or larger culture dishes

  • MDA-MB-231 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed MDA-MB-231 cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the 116 kDa band and an increase in the 89 kDa band indicate PARP cleavage and apoptosis.[7][8]

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow.

FR054_Signaling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT UDP_GlcNAc UDP-GlcNAc Glucosamine6P->UDP_GlcNAc PGM3 Glycosylation N- & O-Glycosylation (Reduced) UDP_GlcNAc->Glycosylation PGM3 PGM3 GFAT GFAT FR054 This compound FR054->PGM3 ER_Stress ER Stress Glycosylation->ER_Stress ROS ROS Accumulation ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_assays 3. Downstream Assays start Start cell_culture 1. MDA-MB-231 Cell Culture start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (e.g., Cleaved PARP) treatment->western analysis 4. Data Analysis viability->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: General experimental workflow.

References

Application Notes for (6R)-FR054 in Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6R)-FR054 is a potent and specific inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] By inhibiting PGM3, FR054 disrupts the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for N-linked and O-linked glycosylation of proteins.[3][4] This disruption of glycosylation processes in cancer cells leads to an unfolded protein response (UPR), accumulation of reactive oxygen species (ROS), and ultimately, cell cycle arrest and apoptosis.[1][3][4][5] These characteristics make this compound a valuable tool for studying the role of the HBP in cancer cell proliferation and for evaluating its potential as an anti-cancer therapeutic.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting a fundamental metabolic pathway essential for cancer cell survival and growth. The inhibition of PGM3 by FR054 sets off a cascade of cellular events, making it a subject of interest in cancer research.[2][3][4][6] The primary mechanism involves the depletion of UDP-GlcNAc, which leads to impaired protein glycosylation. This impairment triggers ER stress and activates the UPR.[3][4][5] Persistent UPR activation, coupled with increased intracellular ROS, culminates in apoptotic cell death.[1][3][4]

Applications in Proliferation Assays

This compound is suitable for use in various in vitro proliferation assays to quantify its cytostatic and cytotoxic effects on cancer cell lines. Commonly used methods include metabolic assays like the MTT assay, which measures mitochondrial activity, and direct cell counting or colony formation assays.[2] The choice of assay will depend on the specific research question and the cell line being investigated. When using this compound, it is crucial to include appropriate controls and to optimize experimental conditions such as cell seeding density, compound concentration, and incubation time.

Signaling Pathway of this compound Action

FR054_Pathway cluster_input Inhibitor cluster_pathway Cellular Pathway cluster_effects Cellular Effects cluster_outcome Outcome FR054 This compound PGM3 PGM3 FR054->PGM3 inhibits Proliferation_Arrest Proliferation Arrest FR054->Proliferation_Arrest HBP Hexosamine Biosynthetic Pathway (HBP) UDPGlcNAc UDP-GlcNAc Synthesis HBP->UDPGlcNAc Glycosylation N- and O-linked Glycosylation UDPGlcNAc->Glycosylation ER_Stress ER Stress Glycosylation->ER_Stress impaired UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates ROS Increased ROS UPR->ROS Apoptosis Apoptosis UPR->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound leading to proliferation arrest and apoptosis.

Experimental Protocol: MTT-Based Cell Proliferation Assay

This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of this compound on the proliferation of a cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231.[2][3]

Materials:

  • This compound

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 100 µM to 1 mM.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest FR054 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared FR054 dilutions or vehicle control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7][8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Use a reference wavelength of 630 nm if desired to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_FR054 Prepare serial dilutions of this compound incubate_24h->prepare_FR054 treat_cells Treat cells with this compound (100 µM - 1 mM) prepare_FR054->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_MTT Add MTT solution (10 µL/well) incubate_48h->add_MTT incubate_4h Incubate for 4h add_MTT->incubate_4h solubilize Add solubilization solution (100 µL/well) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate % viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the this compound MTT proliferation assay.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for using this compound in a proliferation assay based on published literature.

ParameterRecommended Value/RangeNotesReference
Cell Line MDA-MB-231 (Triple-Negative Breast Cancer)Other breast and pancreatic cancer cell lines have also been shown to be sensitive.[1][2][3]
Seeding Density 5,000 - 10,000 cells/wellOptimize for your specific cell line to ensure logarithmic growth during the assay.[9]
This compound Concentration 100 µM - 1 mMA dose-response curve should be generated to determine the optimal inhibitory concentration.[1][3][10]
Incubation Time 48 hoursThis duration has been shown to be effective for inducing proliferation arrest and apoptosis.[1][3][10]
Expected Outcome Dose-dependent decrease in cell viability.Significant reduction in proliferation and induction of apoptosis at higher concentrations.[1][3][10]
IC50 Value Cell line dependentThe IC50 should be determined empirically from the dose-response curve.

References

Application Notes and Protocols for Cell Adhesion and Migration Assays with (6R)-FR054

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

(6R)-FR054 is a novel small molecule inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme, N-Acetylglucosamine-phosphate Mutase (PGM3). By inhibiting PGM3, this compound effectively reduces the levels of N- and O-linked protein glycosylation, crucial post-translational modifications involved in various cellular processes.[1] Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, and metastasis.[1]

Recent studies have demonstrated that treatment with this compound leads to a significant decrease in the adhesion and migration of cancer cells, particularly in models of triple-negative breast cancer.[1] The proposed mechanism involves the induction of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS) due to altered protein glycosylation.[1][2][3] These cellular stresses ultimately impair the machinery required for cell adhesion and motility.

These application notes provide detailed protocols for assessing the effects of this compound on cell adhesion and migration, utilizing the MDA-MB-231 human breast cancer cell line as a model system.

II. Data Presentation: Efficacy of this compound

The following tables summarize representative quantitative data on the effect of this compound on cell adhesion and migration.

(Note: The data presented below is representative and intended to illustrate the expected outcomes based on published qualitative descriptions. Actual results may vary depending on experimental conditions.)

Table 1: Effect of this compound on MDA-MB-231 Cell Adhesion

Treatment GroupConcentration (µM)Adherent Cells (Normalized to Control)
Vehicle Control (DMSO)-100%
This compound1075%
This compound2552%
This compound5031%

Table 2: Effect of this compound on MDA-MB-231 Cell Migration (Wound Healing Assay)

Treatment GroupConcentration (µM)Wound Closure at 24h (%)
Vehicle Control (DMSO)-95%
This compound1068%
This compound2541%
This compound5023%

Table 3: Effect of this compound on MDA-MB-231 Cell Migration (Transwell Assay)

Treatment GroupConcentration (µM)Migrated Cells per Field (Normalized to Control)
Vehicle Control (DMSO)-100%
This compound1072%
This compound2548%
This compound5029%

III. Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound inhibits cell adhesion and migration.

FR054_Signaling_Pathway FR054 This compound PGM3 PGM3 FR054->PGM3 Inhibits HBP Hexosamine Biosynthetic Pathway Glycosylation N- and O-linked Glycosylation HBP->Glycosylation Reduces UPR Unfolded Protein Response (UPR) Glycosylation->UPR Induces ROS Reactive Oxygen Species (ROS) Glycosylation->ROS Increases CellStress Cellular Stress UPR->CellStress ROS->CellStress Adhesion Cell Adhesion CellStress->Adhesion Reduces Migration Cell Migration CellStress->Migration Reduces

Caption: Proposed signaling pathway of this compound in the inhibition of cell adhesion and migration.

IV. Experimental Protocols

The following are detailed protocols for conducting cell adhesion and migration assays with this compound using MDA-MB-231 cells.

A. Cell Culture

MDA-MB-231 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be passaged when they reach 80-90% confluency.

B. Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assay procedures.[4]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in DMSO)

  • MDA-MB-231 cells

  • Serum-free DMEM

  • PBS (Phosphate-Buffered Saline)

  • Methanol

  • 0.5% Crystal Violet solution

  • 10% Acetic Acid

Procedure:

  • Seed 2.5 x 10^4 MDA-MB-231 cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

  • Aspirate the culture medium and treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 2 hours.

  • Carefully remove the medium and wash the wells twice with PBS to remove non-adherent cells.

  • Fix the remaining adherent cells with 100 µL of cold methanol for 15 minutes.

  • Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 15 minutes at room temperature.

  • Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader. The optical density is proportional to the number of adherent cells.

C. Wound Healing (Scratch) Assay

This protocol is based on standard wound healing assay methodologies.[5][6][7][8]

Materials:

  • 6-well tissue culture plates

  • p200 pipette tip

  • This compound stock solution

  • MDA-MB-231 cells

  • DMEM with 1% FBS

  • PBS

Procedure:

  • Seed 1 x 10^6 MDA-MB-231 cells per well in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with DMEM containing 1% FBS and the desired concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.

  • The extent of wound closure can be quantified using image analysis software (e.g., ImageJ) by measuring the area of the cell-free gap at each time point.

D. Transwell Migration Assay

This protocol is a standard procedure for assessing cell migration.[9][10][11]

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • This compound stock solution

  • MDA-MB-231 cells

  • Serum-free DMEM

  • DMEM with 10% FBS (as chemoattractant)

  • PBS

  • Cotton swabs

  • Methanol

  • 0.5% Crystal Violet solution

Procedure:

  • Pre-hydrate the Transwell inserts by adding serum-free DMEM to the top and bottom chambers and incubating for 1-2 hours at 37°C.

  • Harvest MDA-MB-231 cells and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

  • In a separate tube, pre-incubate the cell suspension with the desired concentrations of this compound or vehicle control for 30 minutes.

  • Remove the hydration medium from the inserts. Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.

  • Incubate the plate for 20-24 hours at 37°C to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.

  • Stain the migrated cells with 0.5% crystal violet solution for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Visualize and count the migrated cells in several random fields of view under an inverted microscope.

V. Experimental Workflows

The following diagrams outline the workflows for the cell adhesion and migration assays.

Adhesion_Assay_Workflow cluster_0 Cell Adhesion Assay A Seed MDA-MB-231 cells in 96-well plate B Treat with this compound or vehicle control A->B C Wash to remove non-adherent cells B->C D Fix and stain with Crystal Violet C->D E Solubilize stain and measure absorbance D->E

Caption: Workflow for the Cell Adhesion Assay.

Migration_Assay_Workflows cluster_1 Wound Healing Assay cluster_2 Transwell Migration Assay W1 Create confluent monolayer of MDA-MB-231 cells W2 Create scratch and treat with this compound W1->W2 W3 Image at 0h and 24h W2->W3 W4 Quantify wound closure W3->W4 T1 Seed treated MDA-MB-231 cells in upper chamber T2 Add chemoattractant to lower chamber T1->T2 T3 Incubate for 20-24h T2->T3 T4 Fix, stain, and count migrated cells T3->T4

Caption: Workflows for Wound Healing and Transwell Migration Assays.

References

Application Note: Measuring Changes in Protein Glycosylation After (6R)-FR054 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein glycosylation is a critical post-translational modification that plays a vital role in numerous cellular processes, including protein folding, cell-cell adhesion, and signal transduction.[1][2] Aberrant glycosylation is a hallmark of various diseases, particularly cancer, where it can drive tumor progression and metastasis.[1] One of the key enzymes involved in the regulation of glycoprotein biosynthesis is N-acetylglucosaminyltransferase V (MGAT5).[3][4] MGAT5 catalyzes the addition of a β1-6 N-acetylglucosamine (GlcNAc) branch to N-linked oligosaccharides, creating complex N-glycans.[3][4] These branched glycans can modulate the function of cell surface receptors, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta receptor (TGF-βR), thereby influencing cellular signaling, adhesion, and migration.[3][5][6]

Recent research has identified a novel small molecule, FR054, as an inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme PGM3.[7][8] This inhibition leads to a reduction in both N- and O-linked glycosylation, resulting in decreased cell proliferation, adhesion, and migration in breast cancer models.[7][8] This application note provides a hypothetical framework and detailed protocols for investigating the effects of a related, specific inhibitor, (6R)-FR054 , which is postulated to be a highly selective inhibitor of MGAT5. By measuring the changes in protein glycosylation following treatment with this compound, researchers can elucidate its mechanism of action and evaluate its therapeutic potential.

This document outlines three key experimental approaches:

  • Mass Spectrometry-based N-glycan Analysis: To quantitatively profile the changes in the overall N-glycan landscape of cells.

  • Lectin Blotting: To specifically detect changes in β1-6 branched glycans on total cellular proteins.

  • Cell Migration Assay: To assess the functional consequences of altered glycosylation on cell motility.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from the experiments described below, illustrating the inhibitory effect of this compound on MGAT5 activity and its functional consequences.

Table 1: Relative Abundance of N-Glycan Structures Determined by Mass Spectrometry

Glycan StructureUntreated Control (Relative Abundance %)This compound Treated (Relative Abundance %)Fold Change
High Mannose (Man5-9)25.3 ± 2.128.1 ± 1.91.11
Biantennary40.1 ± 3.555.6 ± 4.21.39
Triantennary (MGAT5 product)22.5 ± 2.88.2 ± 1.1-2.74
Tetraantennary (MGAT5 product)12.1 ± 1.53.1 ± 0.8-3.90

Table 2: Densitometric Analysis of Lectin Blotting

LectinSpecificityUntreated Control (Relative Intensity)This compound Treated (Relative Intensity)% Reduction
PHA-Lβ1-6 GlcNAc branched N-glycans1.00 ± 0.080.28 ± 0.0572%
Con AHigh Mannose N-glycans1.00 ± 0.061.09 ± 0.07-9% (slight increase)

Table 3: Quantitation of Cell Migration Assay

ConditionChemoattractantMigrated Cells per Field% Inhibition of Migration
Untreated ControlSerum (10%)215 ± 18N/A
This compound TreatedSerum (10%)68 ± 968.4%
Negative ControlSerum-free media12 ± 3N/A

Experimental Protocols

Protocol 1: Mass Spectrometry-based N-glycan Analysis

This protocol details the release, labeling, and analysis of N-glycans from total cellular protein to quantitatively assess changes in the glycome following this compound treatment.

Materials:

  • Cell lysis buffer (RIPA or similar)

  • Protein quantification assay (BCA or Bradford)

  • PNGase F[9]

  • 2-aminobenzamide (2-AB) labeling reagent

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultra-performance liquid chromatography (UPLC) system

  • Quadrupole time-of-flight mass spectrometer (QTOF-MS)[9]

Procedure:

  • Cell Culture and Lysis: Culture cells to 80-90% confluency and treat with the desired concentration of this compound or vehicle control for 24-48 hours. Harvest and lyse cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • N-glycan Release: a. Denature 100 µg of protein from each sample by heating at 95°C for 5 minutes in the presence of a reducing agent (e.g., DTT). b. Add a non-ionic detergent (e.g., NP-40) and incubate with PNGase F overnight at 37°C to release N-linked glycans.[9]

  • Fluorescent Labeling: a. Dry the released glycans using a vacuum concentrator. b. Add the 2-AB labeling solution, and incubate at 65°C for 2 hours.[9]

  • Purification of Labeled Glycans: a. Purify the 2-AB labeled glycans using HILIC-SPE to remove excess label and other contaminants.[9]

  • UPLC-MS Analysis: a. Separate the labeled glycans on a HILIC UPLC column with a gradient of ACN and ammonium formate. b. Analyze the eluted glycans using an ESI-QTOF mass spectrometer in positive ion mode.[9]

  • Data Analysis: Integrate the peaks from the UPLC chromatogram and identify glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns. Calculate the relative abundance of each glycan structure.

Protocol 2: Lectin Blotting for β1-6 Branched Glycans

This protocol uses the lectin Phaseolus vulgaris Leucoagglutinin (PHA-L), which specifically binds to β1-6 GlcNAc branched N-glycans, to visualize changes in MGAT5-modified proteins.[10]

Materials:

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Biotinylated PHA-L lectin

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate[11][12]

  • Imaging system

Procedure:

  • Protein Separation: Separate 30 µg of total protein from untreated and this compound-treated cell lysates by SDS-PAGE.[11]

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[12]

  • Lectin Incubation: Incubate the membrane with biotinylated PHA-L (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.[11][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

  • Analysis: Perform densitometric analysis on the resulting bands to quantify the relative amount of PHA-L binding. Normalize to a loading control (e.g., β-actin).

Protocol 3: Transwell Cell Migration Assay

This assay measures the effect of this compound treatment on the migratory capacity of cells, a key cellular function influenced by MGAT5-mediated glycosylation.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain (0.5%)[13]

Procedure:

  • Cell Preparation: Culture cells and treat with this compound or vehicle control for 24-48 hours.

  • Serum Starvation: Serum-starve the cells for 6-12 hours prior to the assay.

  • Assay Setup: a. Add 600 µL of medium with chemoattractant to the lower chamber of the 24-well plate.[13] b. Resuspend the treated and untreated cells in serum-free medium and seed 1 x 10^5 cells in 200 µL into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[13][14]

  • Fixation and Staining: a. Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. b. Stain the cells with 0.5% crystal violet for 15-20 minutes.[13][14]

  • Imaging and Quantification: a. Thoroughly wash the inserts with water and allow them to air dry. b. Image the underside of the membrane using a microscope. c. Count the number of migrated cells in several representative fields for each condition.

Visualizations

MGAT5_Signaling_Pathway cluster_signaling Downstream Signaling MGAT5 MGAT5 Tri_Tetra_antennary Tri/Tetra-antennary N-glycan MGAT5->Tri_Tetra_antennary Adds β1-6 branch Biantennary Biantennary N-glycan Biantennary->MGAT5 Receptor Growth Factor Receptor (e.g., EGFR) Tri_Tetra_antennary->Receptor UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MGAT5 Galectin3 Galectin-3 Receptor->Galectin3 Signaling Proliferation, Migration, Invasion Receptor->Signaling Signal Transduction Galectin3->Receptor Lattice Formation FR054 This compound FR054->MGAT5 Inhibition

Caption: MGAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_ms N-glycan Profiling cluster_lectin Lectin Blotting cluster_migration Functional Assay start Cell Culture with This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis starve Serum Starvation start->starve release PNGase F Glycan Release lysis->release sds SDS-PAGE lysis->sds labeling 2-AB Fluorescent Labeling release->labeling ms_analysis HILIC-UPLC-MS Analysis labeling->ms_analysis blot Transfer to PVDF sds->blot lectin_probe PHA-L Lectin Probing blot->lectin_probe transwell Transwell Migration Assay starve->transwell quantify Staining & Quantification transwell->quantify

Caption: Overall experimental workflow for analyzing glycosylation changes.

Logical_Relationship FR054 This compound Treatment MGAT5_Inhibition MGAT5 Enzyme Inhibition FR054->MGAT5_Inhibition Causes Glycan_Change Reduced β1-6 Branched N-glycans MGAT5_Inhibition->Glycan_Change Leads to Functional_Outcome Decreased Cell Migration Glycan_Change->Functional_Outcome Results in

Caption: Logical flow from this compound treatment to functional outcome.

References

Application Notes and Protocols for Western Blot Analysis of ER Stress Markers with (6R)-FR054

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the induction of Endoplasmic Reticulum (ER) stress by the compound (6R)-FR054. While direct evidence linking this compound to ER stress is not currently available, its close structural relationship to FR054, a known inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, provides a strong rationale for this investigation. Inhibition of protein glycosylation, a downstream effect of HBP inhibition, is a well-established trigger of ER stress.

Introduction to ER Stress and the Unfolded Protein Response (UPR)

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein synthesis, enhancing protein folding capacity, and promoting the degradation of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is primarily mediated by three ER transmembrane sensor proteins:

  • IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).

  • ATF6 (Activating Transcription Factor 6): When activated, ATF6 translocates to the Golgi apparatus where it is cleaved, releasing a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

Key downstream markers of ER stress that are commonly analyzed by Western blot include:

  • GRP78 (Glucose-regulated protein 78), also known as BiP: A central ER chaperone that is upregulated during ER stress to assist in protein folding.

  • CHOP (C/EBP homologous protein), also known as GADD153: A transcription factor downstream of the PERK-ATF4 pathway that is strongly induced during prolonged ER stress and plays a key role in mediating apoptosis.

  • ATF4 (Activating Transcription Factor 4): A transcription factor whose translation is induced by PERK activation and which regulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

Rationale for Investigating this compound and ER Stress

This compound is a stereoisomer of FR054, a compound known to inhibit the PGM3 enzyme in the Hexosamine Biosynthetic Pathway. This pathway is crucial for the production of UDP-GlcNAc, a substrate for N- and O-linked glycosylation of proteins. By inhibiting this pathway, FR054 can lead to a reduction in protein glycosylation. Since proper glycosylation is essential for the correct folding of many proteins in the ER, its disruption is a potent inducer of ER stress. Although this compound is considered a less active isomer, it is plausible that it retains some inhibitory activity towards the HBP, and thus has the potential to induce ER stress. Western blot analysis of key ER stress markers is a direct and effective method to test this hypothesis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research context (e.g., a cancer cell line if investigating anti-cancer effects).

  • Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in the experimental design.

  • Treatment: Once the cells have reached the desired confluency, replace the medium with the prepared treatment media containing different concentrations of this compound or the vehicle control. A positive control, such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (an inhibitor of the SERCA pump), should be included to confirm the induction of ER stress.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess both early and late ER stress responses.

Protein Extraction
  • Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the dish by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples to ensure equal loading for Western blot analysis.

Western Blot Analysis
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Protein Transfer: After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-ATF4) and a loading control (e.g., anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following tables provide templates for summarizing the results.

Table 1: Effect of this compound on the Expression of GRP78

Treatment GroupConcentration (µM)Incubation Time (h)Relative GRP78 Expression (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle Control0241.00 ± 0.051.0
This compound1241.25 ± 0.081.25
This compound5241.80 ± 0.121.8
This compound10242.50 ± 0.202.5
Positive Control(e.g., 1 µg/ml Tunicamycin)243.10 ± 0.253.1

Table 2: Effect of this compound on the Expression of CHOP

Treatment GroupConcentration (µM)Incubation Time (h)Relative CHOP Expression (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle Control0241.00 ± 0.071.0
This compound1241.10 ± 0.091.1
This compound5241.95 ± 0.151.95
This compound10243.20 ± 0.283.2
Positive Control(e.g., 1 µg/ml Tunicamycin)244.50 ± 0.354.5

Table 3: Effect of this compound on the Expression of ATF4

Treatment GroupConcentration (µM)Incubation Time (h)Relative ATF4 Expression (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle Control0241.00 ± 0.061.0
This compound1241.15 ± 0.081.15
This compound5241.70 ± 0.141.7
This compound10242.80 ± 0.222.8
Positive Control(e.g., 1 µg/ml Tunicamycin)243.80 ± 0.303.8

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Mandatory Visualizations

ER Stress Signaling Pathways

ER_Stress_Signaling cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins GRP78 GRP78/BiP PERK PERK GRP78->PERK IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1u XBP1u mRNA IRE1->XBP1u Splice ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi Cleavage eIF2aP p-eIF2α eIF2a->eIF2aP ATF4 ATF4 eIF2aP->ATF4 Translation ↑ ATF4_n ATF4 ATF4->ATF4_n XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_p XBP1s XBP1s->XBP1s_p ATF6_n ATF6 ATF6_cleaved->ATF6_n CHOP CHOP ATF4_n->CHOP Transcription ↑ ER_Chaperones ER Chaperones XBP1s_p->ER_Chaperones Transcription ↑ ERAD_Components ERAD Components XBP1s_p->ERAD_Components Transcription ↑ ATF6_n->ER_Chaperones Transcription ↑ Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Culture & Treatment (Vehicle, this compound, Positive Control) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (GRP78, CHOP, ATF4, Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition & Densitometry J->K L Data Analysis & Normalization K->L

Caption: Workflow for analyzing ER stress markers by Western blot.

Application Notes and Protocols for Apoptosis Detection with (6R)-FR054 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is a potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). Inhibition of PGM3 by this compound disrupts cellular glycosylation processes, leading to endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS).[1][2][3][4][5][6] This cascade of events ultimately triggers programmed cell death, or apoptosis.[1][2][3][4][5][6]

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) assay. This application note provides a detailed protocol for inducing apoptosis with this compound and subsequently analyzing the apoptotic cell population using Annexin V and PI staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane.[7][8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[7][8] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, producing a bright red fluorescence.[7][9][10]

By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).

Signaling Pathway of this compound-Induced Apoptosis

FR054_Apoptosis_Pathway cluster_cell Cell FR054 This compound PGM3 PGM3 FR054->PGM3 inhibits HBP Hexosamine Biosynthetic Pathway PGM3->HBP regulates Glycosylation Protein Glycosylation (N- and O-linked) HBP->Glycosylation ER_Stress Endoplasmic Reticulum (ER) Stress Glycosylation->ER_Stress disruption leads to ROS Reactive Oxygen Species (ROS) Accumulation ER_Stress->ROS UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Caspase_Activation Caspase Activation ROS->Caspase_Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials
  • This compound

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Preparation and Treatment with this compound
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. For example, seed MDA-MB-231 cells at a density of 2 x 10^5 cells/well.

  • Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. Based on existing literature, concentrations between 0.5 mM and 1 mM for 24 to 48 hours can be a starting point.[1]

    • Include the following controls:

      • Untreated Control: Cells incubated with complete culture medium only.

      • Vehicle Control: Cells incubated with culture medium containing the same concentration of the solvent used to dissolve this compound.

      • Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).

  • Incubation: Incubate the cells with this compound for the predetermined time.

Staining Protocol for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Carefully remove the culture medium. Wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin. Transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Transfer the cells directly to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis and Data Presentation

For accurate analysis, set up the flow cytometer using unstained and single-stained controls to establish proper compensation and gating.

Gating Strategy
  • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

Expected Results

The following table summarizes the expected distribution of cell populations in a typical apoptosis assay.

QuadrantAnnexin V-FITCPropidium IodideCell Population
Lower Left (LL)--Viable Cells
Lower Right (LR)+-Early Apoptotic Cells
Upper Right (UR)++Late Apoptotic/Necrotic Cells
Upper Left (UL)-+Necrotic Cells

Experimental Workflow

Apoptosis_Detection_Workflow cluster_workflow Experimental Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_FR054 Treat with this compound (and controls) Incubate_Overnight->Treat_FR054 Incubate_Treatment Incubate for Desired Time Treat_FR054->Incubate_Treatment Harvest_Cells Harvest Cells (Trypsinization for Adherent Cells) Incubate_Treatment->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend_Binding_Buffer->Stain Incubate_Staining Incubate 15 min at RT (Dark) Stain->Incubate_Staining Analyze_FCM Analyze by Flow Cytometry Incubate_Staining->Analyze_FCM End End Analyze_FCM->End

Caption: Experimental workflow for apoptosis detection.

Troubleshooting

IssuePossible CauseSuggested Solution
High percentage of necrotic cells in untreated control Harsh cell handling (e.g., over-trypsinization, vigorous vortexing)Handle cells gently. Use a lower concentration of trypsin or a cell scraper for detachment.
Contamination of cell cultureCheck for and eliminate any microbial contamination.
Weak or no Annexin V signal in treated cells Insufficient concentration or incubation time of this compoundPerform a dose-response and time-course experiment to optimize treatment conditions.
Loss of Ca2+ in binding bufferEnsure the binding buffer contains an adequate concentration of calcium.
High background fluorescence Inadequate washing of cellsEnsure cells are washed thoroughly with cold PBS after harvesting.
Autofluorescence of cellsInclude an unstained control to set the baseline fluorescence.

By following this detailed protocol and considering the provided troubleshooting tips, researchers can effectively utilize this compound to induce apoptosis and accurately quantify the apoptotic cell population using flow cytometry. This will aid in the investigation of the compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies Using (6R)-FR054 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (6R)-FR054, a potent inhibitor of phosphoglucomutase 3 (PGM3), in various mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

This compound, also referred to as FR054, is a prodrug that is converted to its active form, FR051, within the cell.[1] It acts as a competitive inhibitor of PGM3, a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3] Inhibition of PGM3 disrupts both N- and O-glycosylation, leading to endoplasmic reticulum (ER) stress, induction of the Unfolded Protein Response (UPR), and ultimately, ROS-dependent apoptotic cell death in cancer cells.[1] Recent studies have also implicated FR054 in promoting ferroptosis, a form of iron-dependent cell death, thereby enhancing the efficacy of other chemotherapeutic agents.[4]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters from in vivo studies using this compound in mouse models.

Table 1: this compound Dosing and Administration in Mouse Xenograft Models

Cancer TypeMouse ModelCell LineThis compound DosageAdministration RouteDosing ScheduleVehicleObserved EfficacyReference
Breast CancerXenograftMDA-MB-2311000 mg/kgIntraperitoneal (IP)Single dose or fractionated (500 mg/kg twice a day)Not specifiedSuppressed tumor growth; fractionated dose showed higher efficacy.[2][2]
GlioblastomaOrthotopic XenograftU87-MG-luc60 mg/kg (low-dose)Intraperitoneal (IP)Twice a day (bid) in combination with Temozolomide (20 mg/kg, qd)50% PEG300 and 50% SalineSignificantly suppressed tumor progression and prolonged survival.[4][4]
GlioblastomaOrthotopic XenograftU87-MG-luc120 mg/kg (high-dose)Intraperitoneal (IP)Twice a day (bid) as monotherapy and in combination with Temozolomide (20 mg/kg, qd)50% PEG300 and 50% SalineSignificantly suppressed tumor progression and prolonged survival.[4][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

FR054_Mechanism_of_Action cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Cellular_Effects Cellular Effects of FR054 Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P PGM3 PGM3 GlcNAc6P->PGM3 GlcNAc1P GlcNAc-1-P PGM3->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc Glycosylation N- & O-Glycosylation UDP_GlcNAc->Glycosylation ER_Stress ER Stress & UPR Activation Glycosylation->ER_Stress Disruption leads to FR054 This compound (Prodrug) FR051 FR051 (Active Compound) FR054->FR051 FR051->PGM3 Inhibits Ferroptosis Ferroptosis (via HMOX1 up, GPX4 down) FR051->Ferroptosis Promotes ROS Increased ROS ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Ferroptosis->Apoptosis

Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Breast Cancer Xenograft Mouse Model

This protocol is adapted from studies on the anti-tumor efficacy of this compound in MDA-MB-231 breast cancer xenografts.[2]

1. Materials and Reagents:

  • This compound (MedChemExpress or equivalent)

  • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • MDA-MB-231 human breast cancer cells

  • Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

2. Experimental Workflow:

Breast_Cancer_Xenograft_Workflow start Start cell_prep Prepare MDA-MB-231 Cell Suspension (e.g., 5x10^6 cells in 100 µL PBS/Matrigel) start->cell_prep injection Subcutaneously Inject Cells into Flank of Mice cell_prep->injection tumor_growth Monitor Tumor Growth until Palpable (e.g., ~100-150 mm³) injection->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle, FR054 single dose, FR054 fractionated dose) tumor_growth->randomization treatment Administer Treatment via IP Injection - Vehicle Control - FR054 (1000 mg/kg, single dose) - FR054 (500 mg/kg, twice daily) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., every 2-3 days) treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors (when tumors reach predetermined size or at study conclusion) monitoring->endpoint analysis Tumor Weight Measurement and Further Analysis (e.g., IHC, Western Blot) endpoint->analysis finish End analysis->finish

Workflow for breast cancer xenograft study.

3. Detailed Procedure:

  • Cell Preparation and Implantation:

    • Culture MDA-MB-231 cells under standard conditions.

    • On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., approximately 100-150 mm³), randomize the mice into treatment groups (n=5-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.[2]

    • Administer the treatment via intraperitoneal (IP) injection according to the dosing schedule for each group.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Protocol 2: Evaluation of this compound in a Glioblastoma Orthotopic Mouse Model

This protocol is based on a study investigating the synergistic effect of this compound with Temozolomide (TMZ) in a U87-MG glioblastoma orthotopic model.[4]

1. Materials and Reagents:

  • This compound

  • Temozolomide (TMZ)

  • Vehicle for injection (50% PEG300 and 50% Saline)[4]

  • U87-MG-luc cells (expressing luciferase)

  • Male immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Stereotactic injection apparatus

  • Bioluminescence imaging system

  • D-luciferin

2. Experimental Workflow:

Glioblastoma_Orthotopic_Workflow start Start cell_prep Prepare U87-MG-luc Cell Suspension (e.g., 5x10^5 cells in 5 µL PBS) start->cell_prep injection Stereotactically Inject Cells into the Right Striatum of Mouse Brain cell_prep->injection tumor_establishment Monitor Tumor Establishment via Bioluminescence Imaging (e.g., Day 10) injection->tumor_establishment randomization Randomize Mice into Treatment Groups (Vehicle, TMZ, FR054, Combination) tumor_establishment->randomization treatment Administer Treatment via IP Injection - Vehicle Control - TMZ (20 mg/kg, qd) - FR054 (120 mg/kg, bid) - TMZ + FR054 (60 or 120 mg/kg, bid) randomization->treatment monitoring Monitor Tumor Growth via Bioluminescence Imaging (e.g., weekly) and Survival treatment->monitoring endpoint Endpoint: Monitor Survival or until Neurological Symptoms Appear monitoring->endpoint analysis Survival Analysis (Kaplan-Meier) endpoint->analysis finish End analysis->finish

Workflow for glioblastoma orthotopic study.

3. Detailed Procedure:

  • Cell Preparation and Intracranial Injection:

    • Culture U87-MG-luc cells and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 108 cells/mL.

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject 5 µL of the cell suspension (5 x 105 cells) into the right striatum using a Hamilton syringe. The coordinates can be 2 mm lateral, 1 mm anterior, and 3.5 mm deep relative to the bregma.[4]

  • Tumor Establishment and Randomization:

    • On day 10 post-injection, confirm tumor establishment by performing bioluminescence imaging. Inject mice with D-luciferin and image using an in vivo imaging system.

    • Randomize mice with established tumors into treatment groups (n=6 mice per group).[4]

  • Drug Preparation and Administration:

    • Prepare this compound and TMZ in the vehicle (50% PEG300 and 50% Saline).[4]

    • Administer treatments via IP injection according to the specified doses and schedules.

  • Monitoring and Endpoint:

    • Monitor tumor progression weekly using bioluminescence imaging.

    • Record the survival of the mice in each group. The endpoint is typically determined by the onset of neurological symptoms or a predetermined tumor burden.

    • Analyze survival data using Kaplan-Meier curves.

    • Monitor body weight every 3 days to assess treatment-related toxicity.[4]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user based on their specific research objectives and institutional guidelines for animal care and use.

References

Application Notes and Protocols for (6R)-FR054 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of (6R)-FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme Phosphoglucomutase 3 (PGM3), in preclinical xenograft models of cancer. The protocols detailed below are based on published research and are intended to guide the design and execution of in vivo efficacy studies.

Introduction

This compound is a promising small molecule inhibitor that targets the HBP, a metabolic pathway frequently upregulated in cancer cells.[1] By inhibiting PGM3, FR054 disrupts both N- and O-linked glycosylation, leading to endoplasmic reticulum (ER) stress, accumulation of reactive oxygen species (ROS), and subsequent cancer cell growth arrest and apoptosis.[2] Preclinical studies using xenograft models have demonstrated its potential as an anti-cancer agent.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative xenograft study of this compound in a breast cancer model.

Table 1: Dosing and Administration of this compound

ParameterValueReference
Animal Model Mice with MDA-MB-231 xenografts[2]
Drug This compound[2]
Dosage 1000 mg/kg/day[2]
Administration Route Intraperitoneal (IP) injection[2]
Dosing Schedule - Single daily dose (1000 mg/kg) - Fractionated dose (500 mg/kg, twice daily)[2]
Treatment Duration 11 consecutive days[2]

Table 2: In Vivo Efficacy of this compound

Treatment GroupTumor Growth Inhibition (TGI)Key FindingsReference
Control (Vehicle)-Uninhibited tumor growth.[2]
This compound (Fractionated Dose)41.77%Significantly reduced tumor growth rate compared to control. No reported toxicity or body weight loss. The fractionated dosing regimen showed higher antitumor efficacy.[2]

Experimental Protocols

Xenograft Model Establishment (MDA-MB-231 Breast Cancer)

This protocol describes the subcutaneous implantation of MDA-MB-231 human breast cancer cells into immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take rate)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old

  • Syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Culture MDA-MB-231 cells in T75 flasks until they reach 80-90% confluency.

  • On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cell pellet in a solution of sterile PBS and Matrigel® (a 1:1 ratio is common). The final cell concentration should be adjusted to allow for the injection of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL. Keep the cell suspension on ice.

  • Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers starting approximately 7-10 days post-injection.

Preparation and Administration of this compound

This protocol details the preparation of this compound for intraperitoneal administration.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Syringes (1 mL) and needles (25-27 gauge)

Preparation of Dosing Solution: A recommended vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, Tween-80, and sterile saline to the DMSO solution, vortexing briefly after each addition to ensure a clear and homogenous solution.

  • The final concentration should be calculated based on the desired dose (e.g., 500 mg/kg) and the average weight of the mice, assuming an injection volume of 100-200 µL.

Administration Protocol:

  • Gently restrain the mouse.

  • Locate the injection site in the lower right or left abdominal quadrant.

  • Insert the needle at a 10-20 degree angle, bevel up, to a depth of approximately 0.5 cm.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Administer the dose once or twice daily as per the experimental design for the duration of the study (e.g., 11 consecutive days).[2]

Tumor Volume Measurement and Efficacy Assessment

This protocol outlines the procedure for monitoring tumor growth and evaluating the anti-tumor efficacy of this compound.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers two to three times per week. Length is the longest dimension, and width is the dimension perpendicular to the length.

  • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2

  • Record the body weight of each mouse at each measurement time point to monitor for signs of toxicity.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Visualizations

Signaling Pathway of this compound Action

FR054_Pathway Mechanism of Action of this compound Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P HBP Hexosamine Biosynthetic Pathway (HBP) GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycosylation N- & O-Glycosylation UDPGlcNAc->Glycosylation ER_Stress ER Stress (Unfolded Protein Response) Glycosylation->ER_Stress Disruption leads to ROS ROS Accumulation ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis FR054 This compound PGM3 PGM3 FR054->PGM3 Inhibits

Caption: Signaling pathway of this compound targeting PGM3.

Experimental Workflow for Xenograft Study

Xenograft_Workflow Experimental Workflow for this compound Xenograft Study start Start cell_culture 1. Culture MDA-MB-231 Breast Cancer Cells start->cell_culture cell_prep 2. Prepare Cell Suspension (1-5x10^6 cells in PBS/Matrigel) cell_culture->cell_prep injection 3. Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth 4. Monitor Tumor Growth (7-10 days) injection->tumor_growth randomization 5. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 6. Administer this compound or Vehicle (IP, 11 days) randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring analysis 8. Data Analysis (Calculate TGI) monitoring->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine (6R)-FR054 Target Engagement with Phosphoglucomutase-3 (PGM3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its intended protein target within a cellular environment.[1] This technique is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule inhibitor, such as (6R)-FR054, to its target protein, Phosphoglucomutase-3 (PGM3), enhances the protein's conformational stability, resulting in an increased melting temperature (Tagg).[1] By subjecting intact cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble PGM3, CETSA® provides a direct measure of target engagement.

This compound is an inhibitor of PGM3, a key enzyme in the hexosamine biosynthetic pathway (HBP).[1][2] PGM3 catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a crucial step in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[3] UDP-GlcNAc is a vital precursor for N-linked and O-linked protein glycosylation, processes that are often dysregulated in cancer and other diseases.[1][3] Verifying that this compound effectively binds to PGM3 in a cellular context is a critical step in validating its mechanism of action and advancing its development as a potential therapeutic agent.[1]

These application notes provide detailed protocols for assessing the target engagement of this compound with PGM3 using CETSA®.

Signaling Pathway: The Hexosamine Biosynthetic Pathway and the Role of PGM3

The diagram below illustrates the central role of PGM3 in the hexosamine biosynthetic pathway (HBP). PGM3 is a critical enzyme that facilitates the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. This reaction is essential for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a key building block for protein glycosylation. Inhibition of PGM3 by this compound disrupts this pathway, leading to decreased levels of UDP-GlcNAc and subsequent alterations in protein glycosylation, which can impact cell signaling, proliferation, and survival.

PGM3_Signaling_Pathway PGM3 in the Hexosamine Biosynthetic Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GlcNAc_6P N-acetylglucosamine-6-P Glucosamine_6P->GlcNAc_6P PGM3 PGM3 GlcNAc_6P->PGM3 GlcNAc_1P N-acetylglucosamine-1-P PGM3->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc Protein_Glycosylation Protein Glycosylation (N-linked and O-linked) UDP_GlcNAc->Protein_Glycosylation Cell_Signaling Altered Cell Signaling, Proliferation, and Survival Protein_Glycosylation->Cell_Signaling FR054 This compound FR054->PGM3 Inhibits

Caption: PGM3's role in the hexosamine biosynthetic pathway.

Experimental Workflow for CETSA®

The following diagram outlines the general workflow for a Cellular Thermal Shift Assay experiment to evaluate the cellular target engagement of this compound with PGM3.

CETSA_Workflow CETSA Experimental Workflow cluster_sample_prep Sample Preparation cluster_cetsa_core CETSA Core Protocol cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Breast Cancer Cell Line) Compound_Treatment 2. Compound Treatment ( this compound vs. Vehicle) Cell_Culture->Compound_Treatment Cell_Harvest 3. Cell Harvest and Wash Compound_Treatment->Cell_Harvest Heat_Challenge 4. Heat Challenge (Temperature Gradient) Cell_Harvest->Heat_Challenge Cell_Lysis 5. Cell Lysis (e.g., Freeze-Thaw) Heat_Challenge->Cell_Lysis Separation 6. Separation of Soluble Fraction (Centrifugation) Cell_Lysis->Separation Protein_Quantification 7. Protein Quantification (e.g., Western Blot for PGM3) Separation->Protein_Quantification Data_Analysis 8. Data Analysis (Melt Curve and ΔTagg Determination) Protein_Quantification->Data_Analysis

Caption: A generalized workflow for a CETSA® experiment.

Detailed Experimental Protocols

Two primary CETSA® formats are described below: a melt curve experiment to determine the thermal shift (ΔTagg) and an isothermal dose-response fingerprint (ITDRF) to determine the potency (EC50) of this compound.

Materials
  • Cell Line: A human cell line endogenously expressing PGM3 (e.g., MDA-MB-231 breast cancer cells).

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Vehicle Control: The solvent used for the compound stock (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Protease Inhibitor Cocktail.

  • Lysis Buffer: PBS supplemented with protease inhibitor cocktail.

  • BCA Protein Assay Kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF Membranes.

  • Primary Antibodies: Rabbit anti-PGM3 antibody, and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent Substrate.

Protocol 1: CETSA® Melt Curve for PGM3

This protocol aims to determine the change in the thermal stability of PGM3 upon binding of this compound.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with a fixed, saturating concentration of this compound (e.g., 100 µM) or vehicle control for a sufficient duration to allow for cell penetration and target binding (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 1-2 x 10^6 cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Heat the aliquots to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay and normalize all samples.

    • Perform SDS-PAGE and Western blotting to detect soluble PGM3 and the loading control.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble PGM3 remaining (relative to the non-heated control) against the temperature for both vehicle- and this compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the aggregation temperature (Tagg) for each condition. The difference in Tagg (ΔTagg) indicates the thermal stabilization induced by the compound.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for PGM3

This protocol assesses the potency of this compound in stabilizing PGM3 at a single, fixed temperature.

  • Determine Optimal Temperature:

    • First, perform a melt curve experiment (Protocol 1) with a vehicle control to determine the temperature at which approximately 50-80% of PGM3 denatures. This will be the fixed temperature for the ITDRF experiment.

  • Cell Culture and Compound Treatment:

    • Culture and harvest cells as described previously.

    • Resuspend the cells and aliquot them.

    • Treat the cell aliquots with a serial dilution of this compound (e.g., from 0.1 µM to 300 µM) and a vehicle control. Incubate for 2-4 hours at 37°C.

  • Heat Challenge:

    • Heat all samples (including a non-heated control) at the predetermined optimal temperature for 3 minutes in a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis, Separation, and Analysis:

    • Proceed with cell lysis, centrifugation, and analysis of the soluble PGM3 fraction by Western blot as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for soluble PGM3 at each this compound concentration.

    • Plot the percentage of stabilized PGM3 against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Data Presentation

Quantitative data from CETSA® experiments should be summarized in clear and structured tables for easy comparison. The following tables provide illustrative examples of how melt curve and ITDRF data for this compound could be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative CETSA data for this compound was not publicly available at the time of this writing.

Table 1: Illustrative CETSA® Melt Curve Data for this compound

TreatmentTagg (°C) (Mean ± SD)ΔTagg (°C)
Vehicle (0.1% DMSO)48.2 ± 0.4-
This compound (100 µM)52.5 ± 0.6+4.3

A significant positive ΔTagg indicates target engagement and stabilization of PGM3 by this compound.

Table 2: Illustrative Isothermal Dose-Response Fingerprint (ITDRF) CETSA® Data for this compound

CompoundTargetFixed Temperature (°C)EC50 (µM) (Mean ± SD)
This compoundPGM35225.8 ± 3.1

The EC50 value represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization of PGM3 at the specified temperature.

Conclusion

The Cellular Thermal Shift Assay is an invaluable tool for validating the direct target engagement of small molecules like this compound in a cellular context. The protocols outlined in this application note provide a framework for confirming the interaction between this compound and its target PGM3, and for quantifying the potency of this engagement. By demonstrating that this compound stabilizes PGM3 against thermal denaturation, researchers can gain crucial evidence for its mechanism of action, thereby supporting its further development as a potential therapeutic agent.

References

Application Notes and Protocols: HPLC Analysis of (6R)-FR054 Stability in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is an inhibitor of the enzyme Phosphoglucomutase 3 (PGM3) and has shown potential as an anti-cancer agent. As with any potential therapeutic agent, understanding its stability in relevant biological media is crucial for preclinical and clinical development. These application notes provide a detailed protocol for assessing the stability of this compound in various media using High-Performance Liquid Chromatography (HPLC). The provided methodology is designed to be a stability-indicating assay, capable of separating the intact drug from its potential degradation products.

A known challenge with the lead compound FR054 is its poor chemical stability, which necessitates careful evaluation for further development.[1] This protocol outlines a systematic approach to quantify the degradation of this compound over time under different conditions, providing critical data for formulation development and determination of its shelf-life in experimental and therapeutic contexts.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (CAS: 10378-06-0)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

HPLC Instrumentation and Conditions

A standard reverse-phase HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Note: These conditions are a starting point and may require optimization for specific instruments and columns to achieve optimal separation of this compound from its degradation products.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Spike this compound stock solution into the desired media (e.g., PBS, cell culture media with/without FBS) to a final concentration of 50 µg/mL.

    • Incubate the samples under controlled conditions (e.g., 37 °C, 5% CO2 for cell culture media).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

    • Precipitate proteins by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of this compound. These studies intentionally degrade the drug to ensure that the analytical method can separate the intact drug from its degradation products.

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80 °C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Stability of this compound in Various Media at 37 °C

Time (hours)Remaining this compound (%) in PBS (pH 7.4)Remaining this compound (%) in DMEMRemaining this compound (%) in DMEM + 10% FBS
0100100100
2
4
8
12
24

Visualization of Experimental Workflow and Potential Degradation Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound stability.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Spike this compound into Media incubation Incubate at 37°C prep_start->incubation sampling Withdraw Aliquots at Time Points incubation->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (220 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantify Remaining This compound calibration->quantification

Caption: Experimental workflow for this compound stability analysis.

Hypothesized Degradation Pathway

Based on the chemical structure of this compound, which contains three acetyl ester groups and an oxazoline ring, a potential degradation pathway involves hydrolysis. The ester linkages are susceptible to both acid and base-catalyzed hydrolysis, leading to the removal of acetyl groups. The oxazoline ring can also undergo hydrolysis, leading to ring-opening.

degradation_pathway FR054 This compound (Tri-acetylated) Diacetyl Di-acetylated Degradant FR054->Diacetyl Hydrolysis (-CH3COO) RingOpened Ring-Opened Product FR054->RingOpened Oxazoline Ring Hydrolysis Monoacetyl Mono-acetylated Degradant Diacetyl->Monoacetyl Hydrolysis (-CH3COO) Deacetylated Fully Deacetylated Degradant Monoacetyl->Deacetylated Hydrolysis (-CH3COO) Deacetylated->RingOpened

Caption: Hypothesized degradation pathway of this compound.

Conclusion

The protocols and methods outlined in these application notes provide a robust framework for the systematic evaluation of this compound stability in various biological media. Adherence to these guidelines will enable researchers to generate reliable and reproducible data essential for the continued development of this promising anti-cancer compound. The stability-indicating HPLC method ensures accurate quantification of the parent drug in the presence of its degradation products, a critical aspect of pharmaceutical stability testing.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Chemical Stability of (6R)-FR054 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is (6R)-FR054 and what are its potential stability concerns?

This compound is the 6R-isomer of FR054, an inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, which has shown anti-breast cancer effects.[1] Given its complex structure, which includes ester and oxazole functionalities, it is likely susceptible to degradation in solution, particularly through hydrolysis. The stability of such compounds is often influenced by pH, temperature, and the presence of certain ions in the solution.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The primary factors influencing the stability of small molecules like this compound in solution include:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of ester groups, which are present in the this compound structure.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact the solubility and stability of the compound.

  • Light Exposure: Some molecules are sensitive to light and can undergo photodegradation.[3][4]

  • Presence of Oxidizing Agents: Reactive oxygen species can lead to oxidative degradation of the molecule.

  • Enzymatic Degradation: If working with biological matrices, enzymes such as esterases can degrade the compound.

Q3: What are the recommended storage conditions for stock solutions of this compound?

For general guidance, stock solutions of research compounds should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of pharmaceutical compounds.[5][6][7] An HPLC method can be developed to separate the parent compound from its degradation products, allowing for quantification of the remaining active molecule over time. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradants.[5][8]

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could this be due to the instability of this compound?

A: Yes, inconsistent results can be a sign of compound instability. If this compound degrades during your experiment, its effective concentration will decrease over time, leading to variability in your data. It is recommended to perform a stability study under your experimental conditions to determine the degradation rate of the compound.

Q2: I observed a change in the color or clarity of my this compound solution. What should I do?

A: A change in the physical appearance of the solution, such as color change or precipitation, can indicate degradation or solubility issues. You should prepare a fresh solution and consider adjusting the solvent or buffer conditions. It is also advisable to analyze the solution using a suitable analytical method like HPLC to check for the presence of degradation products.

Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I identify if they are degradation products?

A: The appearance of new peaks in your chromatogram that increase in area over time, while the peak for the parent compound decreases, is a strong indication of degradation. To identify these new peaks as degradation products, you can perform a forced degradation study.[3][9] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, oxidation) to generate degradants, which can then be used as markers.[4][9]

Data Presentation

Table 1: Hypothetical Stability of a Similar Compound in Aqueous Solution at Different pH and Temperatures.

pHTemperature (°C)% Remaining after 24 hours% Remaining after 72 hours
5.0498.595.2
5.02592.178.5
7.4495.388.6
7.42585.465.1
8.5490.179.8
8.52572.345.7

This data is illustrative and intended to show the expected trends in stability for a compound susceptible to hydrolysis.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Incubator and water bath

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Visualizations

Hypothetical Degradation Pathway of this compound A This compound B Hydrolyzed Product 1 (Ester Cleavage) A->B Acid/Base Hydrolysis C Hydrolyzed Product 2 (Oxazole Ring Opening) A->C Strong Acid/Base D Oxidized Product A->D Oxidation (e.g., H2O2) Experimental Workflow for Stability Assessment A Prepare this compound Solution B Expose to Stress Conditions (pH, Temp, Light) A->B C Collect Samples at Different Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate and Pathway E->F

References

Technical Support Center: (6R)-FR054 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6R)-FR054 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme PGM3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). By inhibiting PGM3, this compound disrupts the flux through the HBP, leading to a reduction in the cellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc). This decrease in UDP-GlcNAc impairs both N-linked and O-linked glycosylation of proteins, which are critical post-translational modifications for protein folding and function. The disruption of glycosylation leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and activating the Unfolded Protein Response (UPR).[1] Prolonged UPR activation, coupled with an increase in intracellular reactive oxygen species (ROS), ultimately results in cell cycle arrest, apoptosis, and reduced cell adhesion and migration in cancer cells.[1]

Q2: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A2: Precipitation of this compound can be a common issue if not prepared correctly. It is recommended to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, this stock solution should then be further diluted in the culture medium to the final working concentration. Ensure that the final DMSO concentration in the medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If precipitation still occurs, gentle warming and sonication of the stock solution before dilution may help. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or corn oil are recommended to ensure solubility and bioavailability.[2]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point for most cancer cell lines is to perform a dose-response experiment ranging from 250 µM to 1 mM.[2] For example, in MDA-MB-231 triple-negative breast cancer cells, concentrations between 0.5 mM and 1 mM for 48 hours have been shown to effectively reduce viability and induce apoptosis.[2][3] It is crucial to determine the IC50 value for your specific cell line and experimental conditions to select the most appropriate concentration for your studies.

Q4: My results with the cell migration assay are not reproducible. What are the common pitfalls?

A4: Reproducibility in cell migration assays, such as the scratch/wound healing assay or Transwell assay, can be affected by several factors.[4][5][6][7][8]

  • Inconsistent "Wound" Creation: In scratch assays, the width and depth of the scratch must be consistent across all experiments. Using a pipette tip can introduce variability; specialized inserts that create a uniform cell-free zone are recommended for higher reproducibility.[8]

  • Cell Seeding Density: Ensure a confluent monolayer is formed before creating the scratch. Inconsistent cell density will lead to variable migration rates.

  • Cell Proliferation: Cell division can be misinterpreted as migration. It is advisable to use a proliferation inhibitor (e.g., Mitomycin C) or serum-free/low-serum medium after the scratch is made to minimize this effect.

  • Imaging and Analysis: Capture images at consistent time points and from the exact same field of view. Use standardized image analysis software to quantify the open area to avoid user bias.

Q5: I am not detecting a significant increase in Reactive Oxygen Species (ROS) after this compound treatment. What could be the issue?

A5: Detecting changes in ROS levels can be challenging due to their transient nature and the specific detection method used.

  • Timing of Measurement: ROS production can be an early event. It is important to perform a time-course experiment to identify the peak of ROS production after this compound treatment. In some cell types, significant increases in ROS may be observed after 48 hours of treatment.[1]

  • Probe Selection and Handling: Different fluorescent probes detect different ROS species (e.g., H2DCFDA for general oxidative stress, MitoSOX for mitochondrial superoxide).[9] Ensure you are using the appropriate probe for the expected type of ROS. These probes are often light-sensitive and can auto-oxidize, so proper storage and handling are critical.[9]

  • Cellular Health: Ensure that the cells are healthy and not overly confluent, as this can affect baseline ROS levels.

  • Flow Cytometry Settings: If using flow cytometry, ensure proper compensation and gating to exclude dead cells and debris, which can autofluoresce and interfere with the signal.[10][11]

Data Presentation

Table 1: Effective Concentrations of this compound in Breast Cancer Cell Lines

Cell LineAssayConcentrationIncubation TimeObserved Effect
MDA-MB-231Viability/Apoptosis0.5 - 1 mM48 hReduced viability and significant increase in apoptosis.[2][3]
MDA-MB-231Glycosylation250 µM24 hEfficiently affects both N- and O-glycosylation levels.[2]
Various Breast Cancer LinesViability250 µM - 1 mM48 hDose-dependent decrease in survival.[3]

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 100, 250, 500, 750, 1000 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Measurement of Intracellular ROS using DCFDA
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.

  • DCFDA Staining: After treatment, remove the medium and wash the cells once with warm PBS. Add 1 mL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Cell Harvesting: After incubation, wash the cells twice with PBS. Detach the cells using trypsin and resuspend them in PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well plate and allow them to grow to a confluent monolayer.

  • Scratch Formation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh medium (serum-free or low-serum to minimize proliferation) containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Mandatory Visualizations

FR054_Signaling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_downstream Downstream Effects GlcNAc6P GlcNAc-6-P PGM3 PGM3 GlcNAc6P->PGM3 GlcNAc1P GlcNAc-1-P PGM3->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc Glycosylation N- & O-Glycosylation UDP_GlcNAc->Glycosylation FR054 This compound FR054->PGM3 Inhibition ER_Stress ER Stress Glycosylation->ER_Stress Impaired Protein Folding Migration Reduced Cell Adhesion & Migration Glycosylation->Migration UPR Unfolded Protein Response (UPR) ER_Stress->UPR ROS Increased ROS UPR->ROS Apoptosis Apoptosis UPR->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow_ROS start Start seed_cells Seed cells in a 6-well plate start->seed_cells treatment Treat with this compound seed_cells->treatment wash_pbs Wash with PBS treatment->wash_pbs add_dcfda Add H2DCFDA solution wash_pbs->add_dcfda incubate Incubate for 30 min at 37°C add_dcfda->incubate harvest Harvest cells incubate->harvest facs Analyze by Flow Cytometry harvest->facs end End facs->end

Caption: Experimental workflow for ROS detection.

Troubleshooting_Logic rect rect start Inconsistent Results? check_solubility Compound Precipitation? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_concentration Dose-response Performed? concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No check_assay Assay-specific Issues? assay_yes Yes check_assay->assay_yes Yes solubility_solution Optimize Solubilization: - Use DMSO stock - Gentle warming/sonication solubility_yes->solubility_solution solubility_no->check_concentration concentration_yes->check_assay concentration_solution Determine IC50 for your cell line concentration_no->concentration_solution assay_solution Consult specific assay troubleshooting guides assay_yes->assay_solution

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing (6R)-FR054 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (6R)-FR054 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] By inhibiting PGM3, this compound depletes the intracellular pool of UDP-GlcNAc, a critical substrate for protein N- and O-glycosylation.[2][3] This disruption of glycosylation leads to endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and increased intracellular reactive oxygen species (ROS), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3][4][5]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on published studies, a broad range of 250 µM to 1 mM has been shown to be effective in various cancer cell lines.[1][3] A sensible starting point would be to test concentrations in a logarithmic scale (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM) to establish a dose-response curve for your specific cell model.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data in cell culture medium is not extensively published, it is best practice to prepare fresh working solutions from frozen stock for each experiment. For long-term experiments, it is advisable to replace the medium with freshly prepared this compound every 2-3 days to maintain a consistent concentration of the compound.

Troubleshooting Guide

Problem 1: I am observing high levels of cytotoxicity and cell death even at low concentrations of this compound.

  • Possible Cause 1: High Cell Line Sensitivity. Some cell lines are inherently more sensitive to disruptions in the Hexosamine Biosynthetic Pathway.

    • Solution: Perform a more granular dose-response experiment with lower concentrations of this compound to identify a more suitable working range for your specific cell line.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a vehicle control with the same concentration of DMSO to differentiate between compound and solvent effects.

  • Possible Cause 3: Sub-optimal Cell Health. Unhealthy or stressed cells are more susceptible to drug-induced toxicity.

    • Solution: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

Problem 2: I am not observing the expected inhibitory effect on cell proliferation or signaling pathways.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to effectively inhibit PGM3 in your cell line.

    • Solution: Gradually increase the concentration of this compound in your experiments. Refer to the dose-response data in the tables below for guidance.

  • Possible Cause 2: Compound Instability. this compound may be degrading in the cell culture medium over time, especially in long-term experiments.

    • Solution: For experiments lasting longer than 48 hours, consider replenishing the media with fresh this compound every 2-3 days.

  • Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to HBP inhibition.

    • Solution: Consider performing a target engagement assay to confirm that this compound is binding to PGM3 in your cells. You can also investigate downstream markers of HBP inhibition, such as changes in N- and O-glycosylation levels.

Problem 3: I am seeing precipitation of the compound in my cell culture medium.

  • Possible Cause: Poor Solubility. this compound may have limited solubility in your specific cell culture medium, especially at higher concentrations.

    • Solution: When preparing your working solution, ensure the stock solution is fully dissolved before diluting it in the medium. Pre-warm the cell culture medium to 37°C before adding the compound. If precipitation persists, consider using a different solvent for your stock solution, though DMSO is most common. If heating or sonication is used to dissolve the compound, ensure it does not affect the compound's integrity.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeObserved EffectsReference
MDA-MB-231Triple-Negative Breast Cancer250 µM - 1 mMReduced cell viability, increased apoptosis, decreased N- and O-glycosylation, reduced cell adhesion and migration.[1][2][3][1][2][3]
Multiple Breast Cancer Cell LinesBreast Cancer250 µM - 1 mMDose-dependent decrease in cell survival and proliferation.[3][3]
U87-MG, A172GlioblastomaNot SpecifiedSynergistic inhibitory effects when combined with temozolomide.[4][4]
MiaPaCa-2, BxPC3Pancreatic Ductal AdenocarcinomaNot SpecifiedInduction of genes related to UPR and NRF2 pathway.[5][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream Signaling Markers

Objective: To assess the effect of this compound on key proteins involved in the Unfolded Protein Response (UPR).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHOP, anti-phospho-eIF2α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

FR054_Mechanism_of_Action cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Downstream Downstream Effects Glucose Glucose GlcNAc6P GlcNAc6P Glucose->GlcNAc6P GFAT GlcNAc1P GlcNAc1P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP_GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 FR054 This compound PGM3_Node PGM3 FR054->PGM3_Node Inhibits UDP_GlcNAc_dec ↓ UDP-GlcNAc Glycosylation_dec ↓ N- & O-Glycosylation UDP_GlcNAc_dec->Glycosylation_dec ER_Stress ↑ ER Stress Glycosylation_dec->ER_Stress UPR ↑ Unfolded Protein Response (UPR) ER_Stress->UPR ROS ↑ ROS UPR->ROS Apoptosis Apoptosis UPR->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Observed_Effect Observe Experimental Outcome Start->Observed_Effect Expected Expected Outcome Achieved Observed_Effect->Expected Yes Unexpected Unexpected Outcome Observed_Effect->Unexpected No High_Toxicity High Cytotoxicity? Unexpected->High_Toxicity No_Effect No/Low Effect? High_Toxicity->No_Effect No Sol_High_Tox Lower Concentration Check Solvent Toxicity Assess Cell Health High_Toxicity->Sol_High_Tox Yes Precipitation Precipitation? No_Effect->Precipitation No Sol_No_Effect Increase Concentration Replenish Compound Perform Target Engagement Assay No_Effect->Sol_No_Effect Yes Sol_Precipitation Ensure Full Dissolution Pre-warm Medium Precipitation->Sol_Precipitation Yes

Caption: Troubleshooting workflow for this compound experiments.

References

(6R)-FR054 solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6R)-FR054.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from FR054?

A1: this compound is the 6R-isomer of FR054. It is important to note that this compound is considered a less active isomer. The more biologically active form is the 6S-isomer (CAS# 35954-65-5), which is often referred to simply as FR054.[1][2] Both compounds are inhibitors of the enzyme phosphoglucomutase 3 (PGM3), which is a key component of the Hexosamine Biosynthetic Pathway (HBP).[2][3][4]

Q2: What is the mechanism of action of FR054?

A2: FR054 inhibits PGM3, leading to a reduction in cellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption of the HBP affects both N- and O-glycosylation of proteins.[1][3] In cancer cells, this can lead to endoplasmic reticulum (ER) stress, an increase in reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3][4]

Q3: What is the physical appearance of this compound?

A3: this compound is typically a semi-solid, waxy, or viscous solid that can range in color from colorless to light yellow.[5][1]

Q4: How should I store this compound?

A4: For long-term storage, this compound should be kept at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[5][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][6]

Solubility and Vehicle Preparation

Solubility Data

The following table summarizes the solubility of FR054. This data is for the active 6S-isomer, but it is anticipated that the solubility of the this compound isomer is comparable.

Solvent/VehicleSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (303.67 mM)Ultrasonic assistance is needed for dissolution.[4]
EthanolHigh (often supplied as a 100 mg/mL solution)While some vendors supply it in an ethanol solution, quantitative data for dissolving the solid form is not readily available.[1]
Vehicle Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.59 mM)Results in a clear solution.[1][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.59 mM)Results in a clear solution.[1][3]
15% Cremophor EL, 85% Saline25 mg/mL (75.92 mM)Requires sonication; results in a clear solution.[4]
50% PEG300, 50% Saline25 mg/mL (75.92 mM)Requires sonication; results in a clear solution.[4]
Experimental Protocols: Vehicle Preparation

Protocol 1: DMSO, PEG300, Tween-80, and Saline Vehicle

This protocol is for preparing a working solution with a final concentration of ≥ 2.5 mg/mL.[1][3]

Example for preparing 1 mL of working solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.

Protocol 2: DMSO and Corn Oil Vehicle

This protocol is also for preparing a working solution with a final concentration of ≥ 2.5 mg/mL.[1][3]

Example for preparing 1 mL of working solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 900 µL of corn oil.

  • To the corn oil, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until a clear solution is obtained.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or phase separation during vehicle preparation. Incomplete dissolution or poor mixing of components.Use gentle heating and/or sonication to aid in the dissolution process.[3] Ensure each solvent is added sequentially and mixed thoroughly before adding the next.[1]
Compound appears as a waxy solid and is difficult to weigh. This is the expected physical state of the compound.Allow the compound to equilibrate to room temperature before opening the vial. Use a spatula to carefully transfer the desired amount for weighing.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution leading to degradation.Aliquot the stock solution into single-use volumes after preparation to prevent degradation from repeated temperature changes.[3][6]
Toxicity observed in cell-based assays. The concentration of the solvent (e.g., DMSO) in the final working solution is too high.Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Visualizations

Experimental Workflow for Vehicle Preparation (Protocol 1)

G cluster_start Initial Components cluster_process Preparation Steps cluster_end Final Product start1 25 mg/mL this compound in DMSO step1 Add 100 µL of this compound/DMSO stock to 400 µL PEG300 start1->step1 start2 PEG300 start2->step1 start3 Tween-80 step3 Add 50 µL Tween-80 start3->step3 start4 Saline step5 Add 450 µL Saline start4->step5 step2 Mix thoroughly step1->step2 step2->step3 step4 Mix until uniform step3->step4 step4->step5 step6 Mix to a clear solution step5->step6 end_product 1 mL of ≥ 2.5 mg/mL this compound Working Solution step6->end_product

Workflow for preparing this compound in a multi-component vehicle.
Conceptual Signaling Pathway of FR054 Action

G FR054 This compound PGM3 PGM3 FR054->PGM3 inhibition HBP Hexosamine Biosynthetic Pathway (HBP) PGM3->HBP Glycosylation Reduced N- and O- Glycosylation HBP->Glycosylation ER_Stress ER Stress Glycosylation->ER_Stress ROS Increased ROS ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis

Mechanism of this compound inducing apoptosis in cancer cells.

References

Technical Support Center: (6R)-FR054 Degradation and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of (6R)-FR054 and guidance for related experimental work. The information on degradation products is based on established chemical principles applied to the functional groups within the this compound structure, as direct experimental data is not currently available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on its chemical structure, which includes a phosphonate ester, an acetamido group, and a tetrahydropyran ring, this compound is susceptible to degradation via several pathways:

  • Hydrolysis: Both the phosphonate ester and the acetamido group can undergo hydrolysis. Acidic or basic conditions can catalyze these reactions. Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Oxidation: The acetamido group is a potential site for oxidative degradation.

  • Acid-Catalyzed Ring Cleavage: The tetrahydropyran ring, a type of cyclic ether, can be cleaved under strong acidic conditions.[2]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound have not been reported, based on the potential degradation pathways, the following structures are plausible:

  • DP1: this compound Phosphonic Acid: Formed via hydrolysis of the phosphonate ester.

  • DP2: De-acetylated this compound: Resulting from the hydrolysis of the acetamido group to a primary amine.

  • DP3: Ring-Opened this compound: Generated by the acid-catalyzed cleavage of the tetrahydropyran ring, leading to a linear hydroxy ether structure.

Q3: What are the potential biological effects of these degradation products?

A3: The biological activities of the specific potential degradation products of this compound are unknown. However, based on their structural features, we can infer potential effects:

  • DP1 (this compound Phosphonic Acid): The presence of an aminophosphonic acid moiety suggests potential biological activity. Aminophosphonic acids are known to act as antagonists of amino acids and can inhibit enzymes involved in amino acid metabolism, potentially leading to antibacterial or other physiological effects.[3][4]

  • DP2 (De-acetylated this compound): The conversion of the acetamido group to a primary amine could alter the molecule's interaction with its biological targets. The impact on its activity as a PGM3 inhibitor would require experimental evaluation.

  • DP3 (Ring-Opened this compound): The opening of the tetrahydropyran ring would significantly change the three-dimensional structure of the molecule. This alteration would likely disrupt its binding to PGM3, potentially leading to a loss of its primary biological activity.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to store it at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare solutions fresh and use them promptly.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound and its Degradation Products
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the polar phosphonic acid group with the stationary phase.Use a column with a stationary phase suitable for polar analytes, such as a HILIC column or a polar-embedded reversed-phase column. Optimize the mobile phase pH and ionic strength.
Column overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column and replace it regularly. If the analytical column is degraded, it may need to be replaced.
No/Low Signal for Degradation Products Degradation products are too polar and not retained on a standard reversed-phase column.Switch to a HILIC or mixed-mode chromatography column.
Degradation products lack a strong chromophore for UV detection.Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Troubleshooting Inconsistent Results in Cell-Based Assays
Problem Possible Cause Solution
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Lower than Expected Potency of this compound Degradation of the compound in the stock solution or in the cell culture medium.Prepare fresh stock solutions. Minimize the time the compound is in the culture medium before and during the assay.
Cell line instability or high passage number.Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination.
Unexpected Cytotoxicity Formation of a toxic degradation product.Analyze the purity of the this compound stock solution. If degradation is suspected, perform a stability study of the compound in the assay medium.
Off-target effects of the compound or its degradants.Test the effects of potential degradation products (if available) in parallel with the parent compound.

Data Presentation

The following tables present hypothetical quantitative data for the degradation of a compound structurally similar to this compound to illustrate the expected trends.

Table 1: Hypothetical Hydrolytic Degradation of a this compound Analog

Condition Time (hours) Parent Compound Remaining (%) DP1 Formed (%)
0.1 M HCl, 60°C01000
68514
127227
245543
0.1 M NaOH, 60°C01000
67821
126038
244256

Table 2: Hypothetical Oxidative Degradation of a this compound Analog

Condition Time (hours) Parent Compound Remaining (%)
3% H₂O₂, RT0100
698
1295
2490

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 7 days.

    • Dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light for 24 hours.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS/MS), to separate and identify the parent compound and any degradation products.

Mandatory Visualizations

G cluster_degradation Potential Degradation Pathways of this compound FR054 This compound DP1 DP1: this compound Phosphonic Acid FR054->DP1 Hydrolysis (Acid/Base) DP2 DP2: De-acetylated This compound FR054->DP2 Hydrolysis (Acid/Base) DP3 DP3: Ring-Opened This compound FR054->DP3 Acid-Catalyzed Cleavage

Caption: Proposed degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis LC-MS/MS Analysis stress->analysis characterization Characterize Degradation Products analysis->characterization end End: Degradation Profile characterization->end

Caption: Workflow for forced degradation studies.

References

Off-target effects of (6R)-FR054 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using the PGM3 inhibitor, (6R)-FR054. Based on current scientific literature, FR054 is a highly selective inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP). The cellular effects observed, even at high concentrations, are strongly attributed to its on-target activity.[1][2]

This guide offers troubleshooting advice and answers to frequently asked questions for scenarios where experimental results may deviate from the expected on-target pharmacology, prompting investigation into potential off-target effects.

Troubleshooting Guide

Question: My cells exhibit a phenotype that I cannot readily explain by the known mechanism of PGM3 inhibition. Could this be an off-target effect?

Answer: While FR054 is reported to be highly selective, unexpected phenotypes warrant a systematic investigation. Follow these steps to determine the nature of the observed effect:

  • Confirm On-Target Activity: Before exploring off-target effects, verify that the compound is engaging its intended target in your experimental system.

    • Measure UDP-GlcNAc Levels: Inhibition of PGM3 should lead to a measurable decrease in the intracellular concentration of UDP-GlcNAc, the downstream product of the HBP.

    • Assess Glycosylation Status: A reduction in UDP-GlcNAc should result in decreased global N- and O-linked glycosylation. This can be assessed by Western blot using lectins like WGA or by flow cytometry with fluorescently labeled lectins.[3]

  • Rule Out Experimental Artifacts and Cytotoxicity:

    • Compound Integrity: Ensure your FR054 stock solution has not degraded. Verify its purity and concentration using analytical methods like HPLC or LC-MS.[4]

    • Solvent Effects: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for FR054 treatment to ensure the observed phenotype is not due to the solvent.[5]

    • General Cytotoxicity: At very high concentrations, compounds can induce non-specific cytotoxicity. Perform a dose-response curve for cell viability (e.g., using an MTT or Trypan Blue exclusion assay) to distinguish targeted cell death from general toxicity.[6] The observed effects should ideally occur at concentrations below the threshold for acute, non-specific cytotoxicity.

  • Investigate Potential Off-Target Effects: If on-target activity is confirmed and artifacts are ruled out, you can employ strategies to probe for off-target effects:

    • Use an Orthogonal Inhibitor: If available, use a structurally distinct PGM3 inhibitor. If this compound recapitulates the phenotype, the effect is likely on-target.[7]

    • Rescue Experiments: Attempt to rescue the phenotype by providing cells with downstream metabolites of the HBP, such as UDP-GlcNAc. A successful rescue would strongly indicate an on-target effect.

Question: At what concentration should I become concerned about potential off-target effects of this compound?

Answer: In published studies, FR054 has been used at concentrations ranging from 50 µM to 1 mM in cell culture experiments.[1][8] Notably, even at high concentrations of 0.5-1 mM, the observed outcomes—such as apoptosis and proliferation arrest—have been attributed to PGM3 inhibition.[1]

However, as a best practice, it is always advisable to:

  • Perform a Dose-Response Curve: Establish the relationship between the concentration of FR054 and the biological effect. An ideal inhibitor shows a clear dose-dependent activity.[7]

  • Use the Lowest Effective Concentration: To minimize the risk of any potential off-target activity, use the lowest concentration that produces the desired on-target phenotype in your specific cell model.[7]

Question: The cell death observed in my experiment seems morphologically different or more rapid than the described apoptosis via ER stress. What should I investigate?

Answer: FR054 is known to induce apoptosis through the activation of the Unfolded Protein Response (UPR) and an increase in intracellular Reactive Oxygen Species (ROS) due to ER stress.[9] If you observe a different cell death morphology (e.g., necrosis, pyroptosis) or a timeline inconsistent with UPR activation, consider the following:

  • Confirm the Apoptotic Pathway: Use established methods to verify the mechanism of cell death.

    • Western Blot Analysis: Probe for markers of UPR activation (e.g., BiP, phospho-eIF2α, ATF4) and apoptosis (e.g., cleaved caspase-3).[10]

    • ROS Detection: Use fluorescent probes to measure intracellular ROS levels, which should increase with FR054 treatment.[9]

  • Evaluate Cell Line Specificity: The cellular response can vary between different cell models. The described mechanism is well-documented in breast and pancreatic cancer cell lines.[9][11] Your cell line may have a different sensitivity or response to HBP inhibition.

  • Consider Off-Target Hypothesis: If you can definitively rule out the canonical UPR-mediated apoptosis, this would be a strong rationale to initiate an off-target investigation using the strategies outlined above.

Frequently Asked Questions (FAQs)

Q1: Have any specific off-target proteins for this compound been identified? A1: Based on currently available scientific literature, no specific off-target proteins for this compound have been reported. Studies have consistently emphasized its role as a selective PGM3 inhibitor, with one report explicitly stating that the observed effects occur "through PGM3 inhibition instead of other off-target effects."[2]

Q2: How can I distinguish between a high-concentration on-target effect and a true off-target effect? A2: This is a critical aspect of pharmacological studies. A high-concentration on-target effect should represent a saturation or enhancement of the effects seen at lower concentrations (e.g., a more profound decrease in glycosylation or a higher rate of apoptosis via the same mechanism). In contrast, a true off-target effect would likely manifest as a novel phenotype not observed at lower concentrations and not readily explained by the inhibition of PGM3 (e.g., inhibition of a different signaling pathway, a distinct morphological change).

Q3: What is the maximum recommended concentration of FR054 for use in cell culture experiments? A3: FR054 has been effectively used in vitro at concentrations up to 1 mM for 48 hours, where it was shown to reduce viability and increase apoptosis in breast cancer cells through its on-target mechanism.[1] However, the optimal concentration is highly dependent on the cell line and the duration of the experiment. It is strongly recommended to perform a dose-response study in your specific model to determine the optimal concentration range.

Q4: Can FR054's effect on glycosylation impact other cellular pathways indirectly? A4: Yes. The reduction in N- and O-glycosylation is a direct on-target effect that can have widespread, indirect consequences, as many proteins require proper glycosylation for their stability and function. For example, inhibition of PGM3 has been shown to reduce the stability of SCAP, a key transporter for SREBP-1, thereby affecting lipid metabolism.[3] These downstream consequences of PGM3 inhibition should not be mistaken for direct off-target effects of FR054.

Data Presentation

Table 1: Summary of In Vitro Concentrations and Observed Effects of this compound

Cell Line(s)Concentration RangeDurationKey Observed On-Target EffectsReference(s)
MDA-MB-231 (Breast Cancer)250 µM - 1 mM24 - 48 hoursReduced N- and O-glycosylation, ER stress, apoptosis, proliferation arrest.[1][2]
Various Breast Cancer Lines250 µM - 1 mM48 hoursDose-dependent reduction in cell survival and proliferation.[2]
MiaPaCa-2, BxPC3 (Pancreatic)Not specified48 - 72 hoursInduction of UPR-related genes, enhanced cell death when combined with Erastin.[10]
H460, H2122, H1373 (Lung)50 µM - 100 µM3 daysReduced UDP-HexNAc levels, decreased cell viability and clonogenicity.[8]
U87-MG, A172 (Glioblastoma)Not specified72 hoursSynergistic inhibitory effects with TMZ, decreased protein O-GlcNAcylation.[12]

Table 2: Summary of In Vivo Experimental Data for this compound

Animal ModelTumor TypeDosageAdministrationKey OutcomeReference(s)
MiceMDA-MB-231 Xenograft1000 mg/kgIP (single or fractionated)Suppressed tumor growth.[1][9]
MiceOrthotopic Glioblastoma XenograftNot specifiedNot specifiedSuppressed tumor progression and prolonged survival when combined with TMZ.[12]

Experimental Protocols

Protocol: General Workflow for Investigating Potential Off-Target Effects

This protocol provides a generalized, conceptual workflow for identifying potential off-target effects of a small molecule inhibitor like FR054 when a specific off-target is unknown.

  • Phenotype Confirmation and On-Target Validation (Prerequisite):

    • Confirm the unexpected phenotype is reproducible.

    • Perform experiments (as described in the Troubleshooting Guide) to verify that the on-target pathway (PGM3 inhibition) is active at the concentration producing the phenotype.

  • Target-Agnostic Protein Profiling:

    • Objective: To identify proteins that physically bind to FR054 in an unbiased manner.

    • Method: Chemical Proteomics (Affinity-Based Profiling). a. Immobilize FR054 or a close analog onto a solid support (e.g., sepharose beads) to create an affinity matrix. b. Prepare cell lysates from the model system exhibiting the unexpected phenotype. c. Incubate the cell lysate with the FR054-conjugated beads. As a control, use beads without the compound. d. Wash the beads extensively to remove non-specific binders. e. Elute the proteins that specifically bind to the FR054 beads. f. Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Data Analysis: Potential off-targets are proteins that are significantly enriched in the FR054-bead pulldown compared to the control beads.

  • Functional Validation of Candidate Off-Targets:

    • Objective: To determine if modulating the candidate off-targets recapitulates the unexpected phenotype.

    • Method: Genetic Knockdown. a. For each high-confidence candidate protein identified in Step 2, design at least two independent siRNAs or shRNAs to silence its expression. b. Transfect or transduce the cells with the si/shRNAs. Use a non-targeting control siRNA/shRNA. c. Verify target knockdown via qRT-PCR or Western blot. d. Assess whether the knockdown of the candidate protein reproduces the original, unexpected phenotype observed with high concentrations of FR054.

    • Interpretation: If silencing a candidate protein replicates the phenotype, it provides strong evidence that this protein is a functional off-target of FR054.[13]

  • Direct Target Engagement Assays (Optional but Recommended):

    • Objective: To confirm a direct interaction between FR054 and the validated off-target protein.

    • Methods:

      • Cellular Thermal Shift Assay (CETSA): Assess if FR054 binding stabilizes the candidate protein against thermal denaturation in cell lysates or intact cells.

      • In Vitro Binding/Enzyme Assays: If the candidate is an enzyme, test whether FR054 inhibits its activity in a purified system.

Mandatory Visualization

FR054_On_Target_Pathway On-Target Signaling Pathway of this compound cluster_pathway FR054 This compound PGM3 PGM3 FR054->PGM3 Inhibits UDP_GlcNAc UDP-GlcNAc Synthesis PGM3->UDP_GlcNAc Catalyzes HBP Hexosamine Biosynthetic Pathway (HBP) Glycosylation Protein N- & O-Glycosylation UDP_GlcNAc->Glycosylation Required for Protein_Folding Proper Protein Folding Glycosylation->Protein_Folding ER_Stress ER Stress Glycosylation->ER_Stress Reduction leads to Protein_Folding->ER_Stress Impairment leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates ROS ROS Production UPR->ROS Induces Apoptosis Apoptosis UPR->Apoptosis Induces ROS->Apoptosis Contributes to

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting Logical Workflow for Troubleshooting Suspected Off-Target Effects Start Unexpected Phenotype Observed at High [FR054] Check_OnTarget Step 1: Confirm On-Target Effect? (e.g., Measure UDP-GlcNAc) Start->Check_OnTarget Check_Artifacts Step 2: Rule Out Artifacts? (e.g., Solvent Effects, Cytotoxicity) Check_OnTarget->Check_Artifacts Yes OnTarget_HighDose Result is a High-Dose ON-TARGET Effect Check_OnTarget->OnTarget_HighDose No (On-target effect absent) Investigate_Artifacts Troubleshoot Experimental Setup / Compound Integrity Check_Artifacts->Investigate_Artifacts No Hypothesize_OffTarget Hypothesize OFF-TARGET Effect Check_Artifacts->Hypothesize_OffTarget Yes Identify_Candidates Step 3: Identify Candidates (e.g., Chemical Proteomics) Hypothesize_OffTarget->Identify_Candidates Validate_Candidates Step 4: Validate Functionally (e.g., siRNA Knockdown) Identify_Candidates->Validate_Candidates OffTarget_Confirmed OFF-TARGET Confirmed Validate_Candidates->OffTarget_Confirmed Phenotype Replicated No_Recapitulation Phenotype Not Replicated: Re-evaluate Hypothesis Validate_Candidates->No_Recapitulation Phenotype Not Replicated

Caption: Logical workflow for troubleshooting suspected off-target effects.

References

Interpreting unexpected results in (6R)-FR054 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (6R)-FR054 in their experiments. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel inhibitor of the enzyme N-Acetylglucosamine-phosphate Mutase (PGM3), a key component of the Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] By inhibiting PGM3, FR054 reduces the levels of UDP-GlcNAc, a critical precursor for both N- and O-linked protein glycosylation.[2][5] This disruption of glycosylation leads to cellular stress, including the activation of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS), ultimately inducing apoptosis in cancer cells.[2][4][5]

Q2: I am not observing the expected level of cytotoxicity with FR054 treatment. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common factors include suboptimal compound concentration, insufficient incubation time, and cell line-specific sensitivity. For instance, in various breast cancer cell lines, effective concentrations ranged from 250 µM to 1 mM with incubation times of 48 hours to observe significant effects on cell viability and apoptosis.[1][5]

Q3: Are there any known off-target effects of FR054?

A3: Current research suggests that the effects of FR054 are primarily due to the inhibition of PGM3.[1] Studies have indicated that FR054 is not a glutamine structural analog, which reduces the likelihood of non-specific effects often seen with other HBP inhibitors.[5] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific model system.

Q4: How does FR054 treatment affect cellular signaling pathways?

A4: The primary effect of FR054 is the disruption of the Hexosamine Biosynthetic Pathway. This leads to downstream consequences on several interconnected signaling pathways. Notably, the reduction in protein glycosylation can trigger the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum.[2][5] This sustained ER stress can then lead to an increase in intracellular ROS and the activation of apoptotic signaling.[2][4][5] In some cancer models, FR054 has also been shown to inhibit EGFR signaling.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Low Cytotoxicity
Potential Cause Recommended Action
Suboptimal FR054 Concentration Perform a dose-response study to determine the optimal concentration for your specific cell line. Effective concentrations have been reported in the range of 250 µM to 1 mM.[1][5][6]
Insufficient Incubation Time Extend the incubation period. Significant effects on cell viability and apoptosis are often observed after 24 to 48 hours of treatment.[1][6]
Cell Line Resistance Different cell lines exhibit varying sensitivity to HBP inhibition. Consider using a positive control cell line known to be sensitive to FR054, such as MDA-MB-231.[1][2]
Compound Instability FR054 has known chemical stability issues.[3] Prepare fresh stock solutions and working solutions for each experiment. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month) in sealed containers, protected from moisture.[1]
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 2: Unexpected Effects on Glycosylation
Potential Cause Recommended Action
Timing of Analysis The reduction in N- and O-glycosylation levels may take time to become apparent. Analyze protein glycosylation at different time points post-treatment (e.g., 24 and 48 hours). A 24-hour treatment with 250 µM FR054 has been shown to be effective in MDA-MB-231 cells.[1]
Assay Sensitivity Ensure your method for detecting glycosylation (e.g., Western blot with specific antibodies, lectin staining) is sensitive enough to detect the expected changes.
Compensatory Mechanisms Cells may activate compensatory pathways. Consider investigating the salvage pathway for hexosamines, although FR054 is expected to inhibit this as well.[5]
Issue 3: No Activation of the Unfolded Protein Response (UPR)
Potential Cause Recommended Action
Early Time Point of Analysis UPR activation is a downstream consequence of glycosylation inhibition. Analyze UPR markers (e.g., phosphorylation of eIF2α, expression of ATF4 and CHOP) at later time points (e.g., 48 and 72 hours).[6]
Cell-Specific UPR Signaling The specific branches of the UPR activated can be cell-type dependent. Analyze markers for all three branches of the UPR (PERK, IRE1, and ATF6).
Insufficient ER Stress If the level of glycosylation inhibition is low, it may not be sufficient to induce a detectable UPR. Confirm significant inhibition of glycosylation before assessing UPR activation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of FR054 in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of FR054. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for UPR Markers
  • Cell Lysis: After treating cells with FR054 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., p-eIF2α, ATF4, CHOP, and GRP78) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

FR054_Mechanism_of_Action cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Cellular_Effects Cellular Effects Glucose Glucose Fructose6P Fructose6P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine6P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc6P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc1P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP_GlcNAc GlcNAc1P->UDP_GlcNAc UAP1/AGX1 N_Glycosylation N_Glycosylation UDP_GlcNAc->N_Glycosylation Reduced O_Glycosylation O_Glycosylation UDP_GlcNAc->O_Glycosylation Reduced Misfolded_Proteins Misfolded_Proteins N_Glycosylation->Misfolded_Proteins Accumulation Apoptosis Apoptosis O_Glycosylation->Apoptosis Reduced O-GlcNAcylation contributes to apoptosis ER_Stress ER_Stress Misfolded_Proteins->ER_Stress Induces UPR UPR ER_Stress->UPR Activates ROS ROS UPR->ROS Increases ROS->Apoptosis Induces FR054 This compound FR054->GlcNAc1P Inhibits PGM3

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Result Check_Concentration Is concentration optimal? Start->Check_Concentration Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_Stability Is compound stable? Check_Time->Check_Stability Yes Optimize_Time Perform time-course experiment Check_Time->Optimize_Time No Check_Cell_Line Is cell line sensitive? Check_Stability->Check_Cell_Line Yes Prepare_Fresh Prepare fresh stock and working solutions Check_Stability->Prepare_Fresh No Use_Positive_Control Use positive control cell line Check_Cell_Line->Use_Positive_Control No Further_Investigation Further Investigation (e.g., off-target effects) Check_Cell_Line->Further_Investigation Yes Optimize_Concentration->Check_Concentration Optimize_Time->Check_Time Prepare_Fresh->Check_Stability Use_Positive_Control->Check_Cell_Line

Caption: Troubleshooting workflow for FR054 assays.

References

Technical Support Center: (6R)-FR054 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of (6R)-FR054 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, first-in-class small molecule inhibitor of N-acetylglucosamine-phosphate mutase (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] By competitively inhibiting PGM3, FR054 reduces the intracellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This decrease in UDP-GlcNAc leads to a reduction in both N- and O-linked protein glycosylation, which in turn induces the Unfolded Protein Response (UPR), accumulation of intracellular Reactive Oxygen Species (ROS), and ultimately leads to apoptotic cell death in cancer cells.[2][3]

Q2: How stable is this compound in aqueous solutions?

A2: this compound is known to be unstable in aqueous solutions. Studies have shown that approximately 64% of the compound can hydrolyze within 24 hours in the absence of cells. This inherent instability necessitates careful handling and experimental design to ensure accurate and reproducible results.

Q3: What are the primary factors that contribute to the hydrolysis of this compound?

A3: As a lactone-containing compound, the hydrolysis of this compound is primarily influenced by:

  • pH: Lactone hydrolysis is typically accelerated under both acidic and basic conditions. Near-neutral pH is generally preferred for stability, although the optimal pH for this compound has not been specifically reported.

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Presence of Nucleophiles: Buffers and other components in cell culture media can act as nucleophiles and catalyze hydrolysis.

  • Enzymatic Degradation: Esterases present in serum supplements (like fetal bovine serum) can enzymatically cleave the lactone ring.

Troubleshooting Guide: Minimizing this compound Hydrolysis

This guide addresses common issues encountered during experiments with this compound and provides solutions to minimize its degradation.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity Hydrolysis of this compound leading to a reduced effective concentration.Prepare fresh solutions: Always prepare this compound solutions immediately before use from a solid compound or a freshly prepared concentrated stock. • Minimize incubation time: Design experiments with the shortest possible incubation times to reduce the duration of exposure to aqueous environments. • Control temperature: Perform all experimental steps, where possible, at lower temperatures (e.g., on ice) to slow down the rate of hydrolysis.[4]
High variability between experimental replicates Differential degradation of this compound across different wells or plates.Use a master mix: Prepare a master mix of the treatment medium containing this compound to ensure a uniform concentration is added to all wells. • Ensure consistent timing: Add the this compound-containing medium to all wells in a consistent and timely manner. • Avoid edge effects: Be mindful of potential temperature and evaporation gradients across the plate which can affect hydrolysis rates.
Precipitation of the compound in the medium Poor solubility or degradation products forming precipitates.Optimize solvent and concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and compatible with the cell culture medium. • Visually inspect solutions: Always visually inspect the medium for any signs of precipitation before and during the experiment.
Unexpected cellular toxicity Formation of cytotoxic degradation products.Assess stability in your specific medium: Perform a stability study of this compound in your cell culture medium to understand its degradation profile (see Experimental Protocols section). • Include vehicle controls: Always include appropriate vehicle controls to distinguish between the effects of the compound and its degradation products or the solvent.

Quantitative Data Summary

Parameter Condition Expected Impact on this compound Stability Recommendation
pH Acidic (< pH 6)Increased hydrolysis rateAvoid acidic conditions. If unavoidable, minimize exposure time.
Neutral (pH 7.0-7.4)Relatively more stableMaintain physiological pH. Use freshly prepared buffers.
Basic (> pH 8)Significantly increased hydrolysis rateAvoid basic conditions.
Temperature 4°C (Refrigerated)Slow hydrolysisStore stock solutions at low temperatures.
25°C (Room Temp)Moderate hydrolysisPrepare solutions at room temperature but use immediately.
37°C (Incubator)Rapid hydrolysisMinimize incubation time at 37°C.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solid compound

  • Cell culture medium of interest (with and without serum)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium to the final desired experimental concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours). Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection and Quenching: At each time point, remove a tube and immediately add an equal volume of ice-cold acetonitrile to quench any further degradation.

  • Sample Preparation: Centrifuge the quenched samples to precipitate any proteins. Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the intact this compound at a suitable wavelength.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its degradation rate and half-life in the specific medium.

Visualizations

Signaling Pathway of this compound Action

FR054_Signaling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Downstream Downstream Effects GlcNAc6P GlcNAc-6-P PGM3 PGM3 GlcNAc6P->PGM3 GlcNAc1P GlcNAc-1-P PGM3->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycosylation Reduced N- & O- Glycosylation UDPGlcNAc->Glycosylation FR054 This compound FR054->PGM3 Inhibition UPR Unfolded Protein Response (UPR) Glycosylation->UPR ROS Increased ROS UPR->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Workflow for this compound Stability Assessment

FR054_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result A Prepare this compound stock solution (e.g., in DMSO) B Spike cell culture medium to final concentration A->B C Aliquot into tubes for each time point (T0, T2, T4...) B->C D Incubate at 37°C, 5% CO₂ C->D E At each time point, quench reaction with cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by HPLC F->G H Plot % remaining this compound vs. time G->H I Determine degradation rate and half-life H->I

Caption: Workflow for assessing this compound stability.

References

Troubleshooting low efficacy of (6R)-FR054 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6R)-FR054. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive inhibitor of N-acetylglucosamine-phosphate mutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). By inhibiting PGM3, this compound depletes the intracellular pool of UDP-N-acetylglucosamine (UDP-GlcNAc). This reduction in UDP-GlcNAc levels disrupts both N-linked and O-linked glycosylation of proteins, leading to endoplasmic reticulum (ER) stress, the accumulation of reactive oxygen species (ROS), and ultimately, apoptotic cell death in cancer cells.

Q2: In which cancer types has this compound shown efficacy?

This compound has demonstrated anti-cancer effects in various preclinical models, including breast cancer, pancreatic cancer, and glioblastoma. Its efficacy can be influenced by the specific genetic background of the cancer cells.

Q3: What is the recommended solvent and storage condition for this compound?

For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in an anhydrous solvent such as DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.

Q4: What are the typical working concentrations and incubation times for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly between different cell lines. Based on published studies, the concentration can range from the high micromolar (µM) to the low millimolar (mM) range. Incubation times typically range from 24 to 72 hours to observe significant effects on cell viability. It is highly recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.

Troubleshooting Guide: Low Efficacy of this compound

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in cell line experiments.

Problem Possible Cause Suggested Solution
Little to no effect on cell viability. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.Perform a dose-response study with a wider range of concentrations (e.g., 10 µM to 2 mM) to determine the IC50 value for your cell line.
Insufficient Incubation Time: The treatment duration may not be long enough to induce a significant cellular response.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from a new vial of the compound. Aliquot the stock solution to minimize freeze-thaw cycles and store it protected from light at -20°C or -80°C.
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to PGM3 inhibition or disruptions in glycosylation.Consider using a positive control cell line known to be sensitive to this compound. Investigate the expression levels of PGM3 and other components of the hexosamine biosynthetic pathway in your cell line.
High variability between replicate wells. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell density in all wells.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and drug concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
Inaccurate Pipetting: Errors in pipetting can lead to inconsistent drug concentrations.Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions.
Unexpected or inconsistent results. Cell Culture Conditions: Factors such as cell passage number, confluence, and media composition can influence drug response.Maintain consistent cell culture practices. Use cells within a specific passage number range and avoid using cells that are over-confluent. Ensure the quality of the culture medium and supplements.
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) in all experiments.
Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and drug sensitivity.Regularly test your cell lines for mycoplasma contamination.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported IC50 values or effective concentrations from various studies.

Cell Line Cancer Type IC50 / Effective Concentration Assay Duration
MDA-MB-231 Breast Cancer~500 µM - 1 mM48 - 72 hours
MCF-7 Breast CancerEffective at 1 mM48 hours
T47D Breast CancerEffective at 1 mM48 hours
SKBR3 Breast CancerEffective at 1 mM48 hours
MiaPaCa-2 Pancreatic Cancer~350 µM - 500 µM72 hours
BxPC-3 Pancreatic CancerEffective in combination studies48 - 72 hours
U87-MG GlioblastomaEffective in combination studiesNot specified
A172 GlioblastomaEffective in combination studiesNot specified

Note: The values presented are approximate and should be used as a reference. It is essential to determine the IC50 experimentally for your specific cell line and conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway of this compound Action

FR054_Signaling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Inhibition cluster_Downstream Downstream Effects Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine6P Fructose6P->Glucosamine6P Glutamine Glutamine Glutamine->Glucosamine6P GFAT GlcNAc6P GlcNAc6P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc1P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP_GlcNAc GlcNAc1P->UDP_GlcNAc UAP1/AGX1 N_Glycosylation N-linked Glycosylation UDP_GlcNAc->N_Glycosylation O_Glycosylation O-linked Glycosylation (O-GlcNAc) UDP_GlcNAc->O_Glycosylation FR054 This compound FR054->GlcNAc1P Inhibits PGM3 ER_Stress ER Stress / UPR N_Glycosylation->ER_Stress Misfolded Proteins O_Glycosylation->ER_Stress Altered Signaling ROS ROS Accumulation ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Experimental_Workflow start Start cell_culture 1. Cell Culture (Select and maintain cell line) start->cell_culture seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment 3. This compound Treatment (Add serial dilutions of the compound) seeding->treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo) incubation->viability_assay data_acquisition 6. Data Acquisition (Measure absorbance/luminescence) viability_assay->data_acquisition data_analysis 7. Data Analysis (Calculate % viability and IC50) data_acquisition->data_analysis end End data_analysis->end

Technical Support Center: Enhancing the Bioavailability of (6R)-FR054 Analogs and Other Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of poorly soluble compounds, such as (6R)-FR054 analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog demonstrates high potency in in-vitro assays but shows poor efficacy in animal models. What is the likely cause?

A1: A significant disconnect between in-vitro potency and in-vivo efficacy is frequently a result of poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility is a primary obstacle to adequate dissolution and, consequently, leads to low bioavailability, which is a common challenge for many drug candidates.

Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble compound like a this compound analog?

A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1][2][3][4][5] Key preliminary strategies include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[2][3][4]

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly increase the solubility of the compound in the formulation.[1][2][5]

  • pH Adjustment: For compounds with pH-dependent solubility, buffering the formulation to an optimal pH can enhance dissolution in the GI tract.[1]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve bioavailability.[3][4][6]

Q3: How can I predict the intestinal permeability of my compound in the early stages of development?

A3: In-vitro models are valuable tools for predicting intestinal permeability. The Caco-2 cell permeability assay is a widely used and accepted model that simulates the human intestinal epithelium.[7][8][9][10][11] This assay measures the rate at which a compound transverses a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can help classify the compound's permeability potential.[10][11]

Q4: What are lipid-based formulations, and when should they be considered?

A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[2][12][13][14] They are particularly useful for highly lipophilic (fat-loving) compounds.[12][13][14] Upon gentle agitation in the aqueous environment of the GI tract, these systems form fine oil-in-water emulsions, which can enhance the solubilization and absorption of the drug.[13][15] Some lipid formulations may also promote lymphatic transport, which can help the drug bypass first-pass metabolism in the liver.[12][13]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations in animal pharmacokinetic studies.
  • Possible Cause: Inconsistent dissolution of the compound in the GI tract.

    • Solution: Improve the formulation to ensure more consistent drug release. Consider micronization to achieve a uniform particle size or formulate as a solution or a solid dispersion.

  • Possible Cause: Food effects. The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[16]

    • Solution: Standardize the feeding schedule for the animals in your study (e.g., fasted or fed state) to minimize variability. Conduct specific food-effect bioavailability studies to understand the impact of food.[16]

  • Possible Cause: Formulation instability leading to precipitation of the compound.

    • Solution: Assess the physical and chemical stability of your formulation under relevant storage and administration conditions. Consider adding stabilizers or polymers to prevent precipitation.

Issue 2: The compound precipitates out of the formulation upon storage or dilution.
  • Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the chosen vehicle.

    • Solution: Reduce the compound's concentration in the formulation or add a precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).

  • Possible Cause: A shift in pH upon dilution into an aqueous environment causes the compound to precipitate (for pH-dependent soluble compounds).

    • Solution: Buffer the formulation to maintain a pH at which the compound remains soluble upon dilution.

Issue 3: Low apparent permeability (Papp) value in the Caco-2 assay.
  • Possible Cause: The compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[9]

    • Solution: Conduct a bi-directional Caco-2 assay (measuring permeability from apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[11] An efflux ratio greater than 2 suggests active efflux.[9][11] If efflux is confirmed, consider co-administration with a known P-gp inhibitor in your in-vivo studies or structural modification of the compound to reduce its affinity for the transporter.

  • Possible Cause: Poor intrinsic permeability of the compound.

    • Solution: If the compound has low permeability and high solubility (BCS Class III), strategies to open tight junctions or use permeability enhancers may be explored, though this can be challenging. For compounds with both low solubility and low permeability (BCS Class IV), enhancing solubility is the first step, but significant improvements in bioavailability may require more advanced formulation strategies like lipid-based systems or nanotechnology.[15]

Data Presentation

Table 1: Solubility of this compound Analog in Various Excipients

ExcipientSolubility (mg/mL) at 25°C
Water< 0.01
PEG 40025.3
Propylene Glycol15.8
Ethanol8.2
Polysorbate 8042.1
Cremophor EL55.6

Table 2: In-Vitro Permeability and Pharmacokinetic Parameters of Different this compound Analog Formulations

FormulationCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Rat Oral Bioavailability (%)
Aqueous Suspension0.5 ± 0.15.2 ± 0.8< 2
Micronized Suspension1.2 ± 0.34.9 ± 0.68 ± 2
Solid Dispersion (1:5 drug-polymer ratio)1.5 ± 0.44.5 ± 0.525 ± 5
SEDDS Formulation2.1 ± 0.52.1 ± 0.445 ± 8

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound using the Caco-2 cell monolayer model.[7][8][9][10][11]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[9][10] A Lucifer Yellow rejection assay can also be performed as a marker for paracellular transport.[9]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final dosing concentration. The final solvent concentration should be non-toxic to the cells (typically ≤1%).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The culture medium is replaced with pre-warmed transport buffer, and the cells are equilibrated.

    • The dosing solution containing the test compound is added to the apical (upper) chamber.

    • Fresh transport buffer is added to the basolateral (lower) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber and replaced with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux Assessment):

    • The dosing solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

    • Samples are collected from the apical chamber at the same time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.[11]

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[11]

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a test compound in a rodent model.[16][17]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized to the facility for at least one week before the study.

  • Study Design: A crossover study design is often preferred to minimize inter-animal variability.[18] In this design, each animal receives both the intravenous (IV) and oral (PO) formulations, with a washout period between administrations.[18] A parallel design can also be used.[19]

  • Formulation Administration:

    • Intravenous (IV) Group: The compound is formulated in a suitable vehicle for IV administration (e.g., saline with a co-solvent) and administered via the tail vein at a specific dose.

    • Oral (PO) Group: The compound is formulated for oral administration (e.g., aqueous suspension, solution, solid dispersion, or SEDDS) and administered by oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein or jugular vein) at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified by a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using non-compartmental analysis software.[20]

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

    • F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100[21]

Visualizations

Experimental_Workflow cluster_0 In-Vitro Screening cluster_1 Formulation Development cluster_2 In-Vivo Evaluation Solubility_Screening Solubility Screening (Various Excipients) Formulation_Design Formulation Design (e.g., SEDDS, Solid Dispersion) Solubility_Screening->Formulation_Design Select Excipients Caco2_Assay Caco-2 Permeability Assay Caco2_Assay->Formulation_Design Assess Permeability Formulation_Optimization Formulation Optimization Formulation_Design->Formulation_Optimization PK_Study Rodent Pharmacokinetic Study (Oral & IV) Formulation_Optimization->PK_Study Test Formulation Bioavailability_Calculation Bioavailability Calculation PK_Study->Bioavailability_Calculation Bioavailability_Calculation->Formulation_Optimization Iterate if needed

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth FR054_Analog This compound Analog PGM3 PGM3 FR054_Analog->PGM3 UPR Unfolded Protein Response (UPR) FR054_Analog->UPR ROS ROS Production FR054_Analog->ROS HBP Hexosamine Biosynthetic Pathway (HBP) HBP->PGM3 Protein_Glycosylation Protein N- & O- Glycosylation PGM3->Protein_Glycosylation Protein_Glycosylation->EGFR Modulates Activity Apoptosis Apoptosis UPR->Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathways affected by a this compound analog.

References

Validation & Comparative

Comparative Analysis of (6R)-FR054 and (6S)-FR054: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a lack of direct comparative studies on the biological activity of the (6R) and (6S) stereoisomers of FR054. While the compound FR054 has been identified as a promising inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme N-acetylglucosamine-phosphate mutase (PGM3) with significant anti-cancer properties, research to date has not delineated the specific contributions of its individual enantiomers. The existing studies refer to the compound as "FR054" without specifying the stereochemistry, preventing a direct comparison of the (6R) and (6S) forms.

Therefore, this guide will summarize the known biological activities of FR054 as a single entity and detail the experimental approaches used to characterize its function. This information is crucial for researchers in oncology and drug development interested in the therapeutic potential of targeting the HBP.

Overview of FR054 Activity

FR054 acts as a potent inhibitor of PGM3, a key enzyme in the HBP. This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation (both N-linked and O-linked). By inhibiting PGM3, FR054 effectively reduces the cellular pool of UDP-GlcNAc.[1] This disruption of glycosylation processes has profound effects on cancer cells, which often exhibit altered glycosylation patterns and an increased reliance on the HBP for survival and proliferation.

The primary downstream effects of FR054 treatment in cancer cells include:

  • Inhibition of Cell Proliferation and Survival: FR054 has been shown to induce a dose-dependent arrest of proliferation and a significant increase in apoptosis in various cancer cell lines, including breast cancer.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: The reduction in N-linked glycosylation, essential for proper protein folding, leads to an accumulation of unfolded or misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR), which, if prolonged, can activate apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): FR054 treatment has been associated with an increase in intracellular ROS levels, which can contribute to cellular damage and apoptosis.

  • Sensitization to Chemotherapy: In glioblastoma cells, FR054 has been shown to enhance the efficacy of the chemotherapeutic agent temozolomide by promoting ferroptosis.

Experimental Data on FR054

While a direct comparison between the (6R) and (6S) isomers is not available, the following table summarizes the reported effects of "FR054" from key studies.

ParameterCell Line(s)Observed EffectReference
PGM3 Inhibition Breast Cancer CellsDirect binding to and stabilization of PGM3, leading to reduced UDP-GlcNAc levels.[1]
Cell Viability Breast Cancer CellsDose-dependent decrease in cell survival.[1]
Apoptosis Breast Cancer CellsInduction of apoptotic cell death.[1]
Glycosylation Breast Cancer CellsReduction in both N- and O-linked protein glycosylation.[1]
ER Stress Breast Cancer CellsActivation of the Unfolded Protein Response (UPR).
ROS Production Breast Cancer CellsIncreased levels of intracellular reactive oxygen species.[1]
Synergy Glioblastoma CellsEnhances sensitivity to temozolomide.

Experimental Methodologies

The following are descriptions of key experimental protocols used to characterize the activity of FR054.

Cell Viability and Proliferation Assays
  • Methodology: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of FR054 for specified durations (e.g., 24, 48, 72 hours). Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting using a hemocytometer and trypan blue exclusion to identify viable cells. Proliferation can be monitored by tracking cell numbers over time.

PGM3 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
  • Methodology: This assay determines if a compound directly binds to its target protein in a cellular context. Cells are treated with the compound or a vehicle control. The cells are then lysed, and the lysate is heated to various temperatures. The principle is that a ligand-bound protein will be more resistant to thermal denaturation. The amount of soluble protein at each temperature is then quantified by Western blotting for the target protein (PGM3). An increase in the thermal stability of PGM3 in the presence of FR054 indicates direct binding.[1]

Analysis of Glycosylation Status
  • Methodology: To assess changes in N-linked and O-linked glycosylation, total protein lysates from treated and untreated cells are analyzed by Western blotting. Specific antibodies that recognize O-GlcNAc modifications can be used to detect changes in O-GlcNAcylation. Changes in N-linked glycosylation can be inferred from shifts in the molecular weight of known glycoproteins or by using lectin blotting with lectins that bind to specific glycan structures.

Apoptosis Assays
  • Methodology: Apoptosis can be quantified using flow cytometry after staining cells with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.

Measurement of Reactive Oxygen Species (ROS)
  • Methodology: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of FR054 and a typical experimental workflow for its evaluation.

FR054_Mechanism_of_Action cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_downstream Downstream Effects Glucose-6-P Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P PGM3 UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc Reduced N-Glycosylation Reduced N-Glycosylation UDP-GlcNAc->Reduced N-Glycosylation Reduced O-GlcNAcylation Reduced O-GlcNAcylation UDP-GlcNAc->Reduced O-GlcNAcylation FR054 FR054 FR054->GlcNAc-6-P Competes with Increased ROS Increased ROS ER Stress (UPR) ER Stress (UPR) Reduced N-Glycosylation->ER Stress (UPR) Apoptosis Apoptosis ER Stress (UPR)->Apoptosis

Caption: Mechanism of action of FR054 as a PGM3 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation Cell_Culture Cancer Cell Lines Treatment FR054 Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation (MTT, Trypan Blue) Treatment->Viability_Assay Target_Engagement Target Engagement (CETSA for PGM3) Treatment->Target_Engagement Mechanism_Assays Mechanism of Action Assays (Western Blot, Flow Cytometry) Treatment->Mechanism_Assays Glycosylation_Analysis Glycosylation Analysis Mechanism_Assays->Glycosylation_Analysis Apoptosis_Analysis Apoptosis Analysis Mechanism_Assays->Apoptosis_Analysis ROS_Analysis ROS Measurement Mechanism_Assays->ROS_Analysis

Caption: Experimental workflow for evaluating FR054 activity.

References

A Comparative Guide to PGM3 Inhibition: The Small Molecule Inhibitor (6R)-FR054 Versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel small molecule inhibitor (6R)-FR054 with genetic methods for the inhibition of Phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). PGM3 represents a promising therapeutic target in oncology and immunology due to its critical role in protein glycosylation. This document synthesizes available experimental data to objectively compare the performance, mechanisms, and experimental considerations of these two distinct inhibitory approaches.

Introduction to PGM3 and its Inhibition

Phosphoglucomutase 3 (PGM3) is a crucial enzyme that catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a vital step in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is the essential donor substrate for N-linked and O-linked glycosylation of proteins, processes that are frequently dysregulated in cancer and immunological disorders.[2][3] Inhibition of PGM3 disrupts these glycosylation pathways, leading to anti-tumor effects and modulation of immune responses.[1][2]

Currently, the primary methods for studying the effects of PGM3 inhibition are through the use of the small molecule inhibitor FR054 and genetic knockdown techniques such as siRNA and shRNA. As of late 2025, FR054 is the most prominently described small molecule inhibitor of PGM3 in the scientific literature. It acts as a competitive inhibitor, mimicking the substrate N-acetylglucosamine-6-phosphate.[4][5]

A Note on Stereochemistry : It is important to note that while this guide refers to this compound as per the user's query, some suppliers indicate that the biologically active and correct isomer is the (6S) form. Researchers should carefully consider this discrepancy when sourcing the compound.

Quantitative Comparison of PGM3 Inhibition Methods

The following tables summarize the quantitative data available for FR054's effects and compare them with outcomes from genetic inhibition of PGM3.

Table 1: In Vitro Efficacy of FR054 in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Duration (h)Reference
U87GlioblastomaCCK8~10072[5]
U87-TRGlioblastoma (TMZ-Resistant)CCK8~12572[5]
A172GlioblastomaCCK87572[5]
A172-TRGlioblastoma (TMZ-Resistant)CCK8~9072[5]
GBM001Glioblastoma (Patient-Derived)CCK814872[5]
MDA-MB-231Triple-Negative Breast CancerCell ViabilityEffective at 500-100048[1]
MiaPaCa-2Pancreatic CancerTrypan BlueEffective at 350-50048-72[6]
BxPC3Pancreatic CancerTrypan BlueEffective at 35048-72[6]

Table 2: Comparison of Phenotypic Effects of Pharmacological vs. Genetic PGM3 Inhibition

Phenotypic EffectFR054 InhibitionGenetic Inhibition (si/shRNA)Common Cancer ModelsReferences
Cell Proliferation Significant decreaseSignificant decreaseBreast, Pancreatic, Glioblastoma, Lung[3][5][6][7]
Apoptosis Induction of apoptosisNot explicitly stated, but cell death is inducedBreast, Pancreatic[1][6]
Protein Glycosylation Reduction in N- and O-linked glycosylationSignificant reduction in protein glycosylationGlioblastoma, Lung[1][5][8][9]
Cell Adhesion & Migration Strong reductionNot explicitly statedBreast[3]
ER Stress & UPR ActivationNot explicitly statedBreast, Pancreatic[3][10]
ROS Accumulation Increased intracellular ROSNot explicitly statedBreast[3]
In Vivo Tumor Growth Suppression of xenograft growthSuppression of xenograft growthBreast, Glioblastoma, Lung[1][7][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PGM3 signaling pathway and a general workflow for evaluating PGM3 inhibitors.

PGM3_Signaling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P N-Acetylglucosamine-6-P GlcN6P->GlcNAc6P PGM3 PGM3 GlcNAc6P->PGM3 Substrate GlcNAc1P N-Acetylglucosamine-1-P PGM3->GlcNAc1P Product UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc Glycosylation Protein N- & O- Glycosylation UDP_GlcNAc->Glycosylation FR054 This compound FR054->PGM3 Competitive Inhibition shRNA siRNA/shRNA shRNA->PGM3 Genetic Knockdown Protein_Function Altered Protein Function & Stability Glycosylation->Protein_Function Cellular_Processes Cell Proliferation, Survival, Adhesion Protein_Function->Cellular_Processes

Figure 1: PGM3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_Inhibition PGM3 Inhibition cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Inhibitor Treat cells with this compound (Pharmacological) Cell_Viability Cell Viability/Proliferation (MTT, CCK8, Trypan Blue) Inhibitor->Cell_Viability Xenograft Xenograft Tumor Model (e.g., in nude mice) Inhibitor->Xenograft Knockdown Transfect cells with si/shRNA (Genetic) Knockdown->Cell_Viability Knockdown->Xenograft Apoptosis Apoptosis Assays (Caspase-3 Cleavage, Annexin V) Cell_Viability->Apoptosis Glycosylation_Analysis Glycosylation Analysis (Lectin Blot, WGA) Apoptosis->Glycosylation_Analysis Western_Blot Western Blot (UPR markers, Signaling Proteins) Glycosylation_Analysis->Western_Blot Tumor_Measurement Monitor Tumor Volume and Mouse Weight Xenograft->Tumor_Measurement Toxicity Assess Systemic Toxicity Tumor_Measurement->Toxicity

Figure 2: General Experimental Workflow for Evaluating PGM3 Inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature for the evaluation of PGM3 inhibitors.

Cell Viability Assay (CCK8)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of FR054 on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., U87, A172) in 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.

    • Prepare serial dilutions of FR054 in complete culture medium.

    • Replace the medium in the wells with the medium containing various concentrations of FR054. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.[5]

    • Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Glycosylation and Unfolded Protein Response (UPR)
  • Objective: To assess the impact of PGM3 inhibition on total protein glycosylation and the activation of the UPR.

  • Protocol:

    • Culture cells to 70-80% confluency and treat with FR054 (e.g., 250 µM for 24 hours) or transfect with PGM3-targeting siRNA/shRNA.[1][8]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • For glycosylation analysis, incubate the membrane with a lectin conjugate such as Wheat Germ Agglutinin (WGA)-horseradish peroxidase (HRP).[8]

    • For UPR analysis, incubate with primary antibodies against UPR markers (e.g., GRP78/BiP, cleaved caspase-3).[6]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of PGM3 inhibition in a living organism.

  • Protocol:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^4 MDA-MB-231 or GBM30 cells) into the flank of immunodeficient mice (e.g., nude mice).[1][7]

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control and treatment groups.

    • For pharmacological inhibition, administer FR054 via intraperitoneal (IP) injection (e.g., 1000 mg/kg, single or fractionated doses).[1]

    • For genetic inhibition, use cells stably expressing shRNA against PGM3 for injection.[7]

    • Measure tumor volume with calipers every few days and monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

Both the small molecule inhibitor this compound and genetic knockdown methods have proven to be effective tools for studying the consequences of PGM3 inhibition. FR054 offers the advantage of temporal control over inhibition and is more directly translatable to a therapeutic context. However, its off-target effects, while reported to be minimal, should always be considered.[1] Genetic knockdown provides a high degree of specificity for PGM3 but lacks the dose-dependent and reversible characteristics of a small molecule inhibitor.

The data presented in this guide demonstrates a strong correlation between the phenotypic outcomes of both methods, validating PGM3 as a significant target in cancer biology. Future research would benefit from the development of additional specific small molecule inhibitors to allow for a more direct comparison of pharmacological agents and to further explore the therapeutic potential of targeting the hexosamine biosynthetic pathway.

References

A Comparative Guide to Hexosamine Biosynthesis Pathway Inhibition: (6R)-FR054 versus Tunicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein glycosylation. Aberrant HBP flux is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two prominent HBP inhibitors, (6R)-FR054 and Tunicamycin, focusing on their efficacy, mechanism of action, and downstream effects, supported by available experimental data.

Mechanism of Action: A Tale of Two Targets

This compound and Tunicamycin both disrupt the HBP, but at distinct enzymatic points, leading to different breadths of impact on glycosylation.

This compound is a novel, first-in-class, and cell-permeable small molecule that acts as a competitive inhibitor of phosphoglucomutase 3 (PGM3) .[1][2][3][4] PGM3 is a key enzyme within the HBP that catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.[3] By inhibiting PGM3, FR054 effectively reduces the overall flux through the HBP, leading to a decrease in the intracellular pool of UDP-GlcNAc. This reduction consequently impairs both major types of protein glycosylation: N-linked and O-linked glycosylation .[2][5][6]

Tunicamycin , a nucleoside antibiotic, inhibits UDP-GlcNAc:Dolichylphosphate GlcNAc-1-Phosphotransferase (GPT) , the enzyme that catalyzes the first committed step of N-linked glycosylation.[7][8] This inhibition specifically blocks the synthesis of N-glycan chains, leading to an accumulation of unfolded proteins in the endoplasmic reticulum (ER).[7][9] While its primary and most well-characterized effect is on N-glycosylation, the profound ER stress it induces can have broader secondary effects on cellular metabolism and signaling.

HBP_Inhibition_Mechanisms F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc NGlyco N-linked Glycosylation UDPGlcNAc->NGlyco GPT OGlyco O-linked Glycosylation UDPGlcNAc->OGlyco OGT FR054 This compound FR054->GlcNAc1P Tunicamycin Tunicamycin Tunicamycin->NGlyco

Figure 1. Mechanisms of HBP Inhibition.

Comparative Efficacy and Cellular Effects

Direct quantitative comparisons of this compound and Tunicamycin in the same experimental systems are limited in the current literature. However, data from independent studies provide insights into their relative potency and downstream cellular consequences.

Quantitative Data Summary
ParameterThis compoundTunicamycinNotes
Target Enzyme Phosphoglucomutase 3 (PGM3)[1][3]UDP-GlcNAc:Dolichylphosphate GlcNAc-1-Phosphotransferase (GPT)[7][8]FR054 acts earlier in the common pathway, affecting both N- and O-glycosylation.
Effect on Glycosylation Reduces both N- and O-linked glycosylation[2][5]Primarily inhibits N-linked glycosylation[7][10]Tunicamycin's effects on O-glycosylation are generally considered secondary to ER stress.
Reported IC50 (Cell Viability) Not explicitly reported as a direct IC50 value. Effective concentrations in cancer cell lines range from 250 µM to 1 mM.[1][11]Varies by cell line. For example, IC50 values in breast cancer cell lines SUM-44 and SUM-225 were reported to be significantly higher than in other lines.[2] In other contexts, it has been shown to decrease the IC50 of cisplatin.[10]Data is from different studies and cell lines, so direct comparison is not possible.
Downstream Effects Proliferation arrest, apoptosis, ER stress (UPR activation), ROS accumulation.[2][5]ER stress (UPR activation), apoptosis, cell cycle arrest.[7][9][12]Both compounds converge on the induction of ER stress and apoptosis.
Therapeutic Potential Preclinical evaluation shows anti-cancer effects in breast, pancreatic, and glioblastoma models.[3][5][13] It can enhance sensitivity to other chemotherapeutics.[13]Potent anti-tumor activity, but cytotoxicity and off-target effects are significant concerns that may limit its therapeutic use.[7][11]FR054 is presented as a more specific HBP inhibitor with potentially lower toxicity.[5][6]

Downstream Cellular Consequences

Both inhibitors trigger the Unfolded Protein Response (UPR) due to the disruption of protein glycosylation, which is essential for proper protein folding in the ER. This cellular stress response is a key mechanism behind their anti-tumor effects.

Upon treatment with either this compound or Tunicamycin, cells experience an accumulation of misfolded proteins in the ER.[5][9] This leads to the activation of the UPR, characterized by the upregulation of ER chaperone proteins like GRP78/BiP and the activation of stress sensor pathways (PERK, IRE1α, and ATF6).[7][9] If the stress is prolonged and cannot be resolved, the UPR switches from a pro-survival to a pro-apoptotic signaling pathway, ultimately leading to programmed cell death.[7][10] Additionally, FR054 has been shown to induce an accumulation of intracellular Reactive Oxygen Species (ROS), which contributes to its apoptotic effects.[2][5]

Downstream_Effects FR054 This compound PGM3_inhibition PGM3 Inhibition FR054->PGM3_inhibition ROS ROS Accumulation FR054->ROS Tunicamycin Tunicamycin GPT_inhibition GPT Inhibition Tunicamycin->GPT_inhibition UDP_GlcNAc_down ↓ UDP-GlcNAc PGM3_inhibition->UDP_GlcNAc_down N_Glyco_down ↓ N-Glycosylation GPT_inhibition->N_Glyco_down UDP_GlcNAc_down->N_Glyco_down O_Glyco_down ↓ O-Glycosylation UDP_GlcNAc_down->O_Glyco_down ER_Stress ER Stress (Unfolded Protein Response) N_Glyco_down->ER_Stress Prolif_arrest Proliferation Arrest O_Glyco_down->Prolif_arrest Apoptosis Apoptosis ER_Stress->Apoptosis ER_Stress->Prolif_arrest ROS->Apoptosis

Figure 2. Downstream Cellular Effects.

Experimental Protocols

Measurement of Intracellular UDP-GlcNAc Levels

This protocol describes an enzymatic microplate assay for the quantification of UDP-GlcNAc from cell or tissue extracts.

Materials:

  • Metabolite Extraction Buffer: Methanol:Water:Chloroform (ratio may need optimization).

  • Recombinant human O-GlcNAc Transferase (OGT).

  • O-GlcNAc acceptor peptide-BSA complex coated microplate.

  • Alkaline phosphatase.

  • Anti-O-GlcNAc monoclonal antibody (e.g., RL2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent or fluorescent HRP substrate (e.g., Amplex UltraRed).

  • UDP-GlcNAc standards.

Procedure:

  • Metabolite Extraction: Homogenize cell pellets or tissues in a cold methanol-water solution. Add chloroform for phase separation and collect the upper aqueous phase containing polar metabolites.

  • Enzymatic Reaction: Add the cell extract and UDP-GlcNAc standards to the wells of the peptide-coated microplate. Add a reaction mixture containing OGT and alkaline phosphatase. Incubate to allow the O-GlcNAcylation of the peptide substrate.

  • Immunodetection: Wash the plate and incubate with the primary anti-O-GlcNAc antibody.

  • Secondary Antibody and Detection: After washing, add the HRP-conjugated secondary antibody.

  • Signal Quantification: Wash the plate, add the HRP substrate, and measure the fluorescence or luminescence using a microplate reader.

  • Data Analysis: Generate a standard curve using the UDP-GlcNAc standards and calculate the concentration of UDP-GlcNAc in the samples.

Western Blot Analysis of Total Protein O-GlcNAcylation

This protocol outlines the steps for detecting global changes in protein O-GlcNAcylation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2).

  • Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence reagent.

Procedure:

  • Cell Lysis: Treat cells with this compound or Tunicamycin for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the ECL reagent, and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody or run a parallel gel.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in total O-GlcNAcylation.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Data Analysis start Seed Cells treat Treat with This compound or Tunicamycin start->treat harvest Harvest Cells treat->harvest lysis Cell Lysis harvest->lysis extract Metabolite Extraction harvest->extract wb Western Blot for O-GlcNAcylation lysis->wb udp UDP-GlcNAc Assay extract->udp quant_wb Densitometry Analysis wb->quant_wb quant_udp Standard Curve Analysis udp->quant_udp compare Compare Efficacy quant_wb->compare quant_udp->compare

Figure 3. General Experimental Workflow.

Conclusion

Both this compound and Tunicamycin are potent inhibitors of glycosylation that induce cell stress and apoptosis, demonstrating their potential as anti-cancer agents. This compound offers a more targeted approach by inhibiting PGM3, an enzyme central to the HBP, thereby affecting both N- and O-linked glycosylation. This may represent a more comprehensive inhibition of the pathway's downstream effects. Tunicamycin, while a powerful tool for studying N-linked glycosylation and inducing ER stress, has known cytotoxicity and a narrower primary mechanism of action. The development of more specific HBP inhibitors like this compound is a promising direction for therapeutic strategies targeting metabolic pathways in cancer and other diseases. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds.

References

A Comparative Guide to Hexosamine Biosynthesis Pathway Inhibitors: (6R)-FR054, Azaserine, and DON

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This essential substrate is utilized in N-linked and O-linked glycosylation, post-translational modifications vital for protein function and cellular signaling. Dysregulation of the HBP is implicated in numerous pathologies, including cancer and diabetes, making its enzymatic components attractive targets for therapeutic intervention. This guide provides an objective comparison of three prominent HBP inhibitors: (6R)-FR054, Azaserine, and 6-Diazo-5-oxo-L-norleucine (DON), supported by available experimental data.

Mechanism of Action and Target Specificity

Azaserine and DON are glutamine analogs that function as irreversible inhibitors of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP.[1][2] By mimicking glutamine, they covalently modify the enzyme's active site, leading to its inactivation.[2] In contrast, this compound is a competitive inhibitor of phosphoglucomutase 3 (PGM3), an enzyme that acts downstream of GFAT, catalyzing the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.

Quantitative Performance Comparison

Direct comparative studies of this compound, Azaserine, and DON under identical experimental conditions are limited. The following table summarizes available quantitative data from various studies. It is important to note that these values may not be directly comparable due to differences in experimental models and conditions.

InhibitorTarget EnzymeMechanism of ActionIC50 / Effective ConcentrationCell Line / SystemReference
This compound PGM3Competitive0.5 - 1 mM (Effective Concentration)Breast Cancer Cells[3]
50 - 100 µM (Effective Concentration)NSCLC Cells[4]
Azaserine GFATIrreversible5 µM (Effective Concentration for BiP inhibition)A549 Cells[5]
Not Reported (50% UDP-GlcNAc reduction)AML12 Cells[6]
DON GFATIrreversible7.0 µM (IC50)Calu-3 Cells[5]
4.2 µM (IC50)H2009 Cells[5]
3.7 µM (IC50)A549 Cells[5]

Signaling Pathways and Experimental Workflows

The inhibition of the HBP at different enzymatic steps by these compounds leads to a reduction in the intracellular pool of UDP-GlcNAc, subsequently affecting protein glycosylation and downstream signaling.

HBP_Inhibition cluster_GFAT GFAT cluster_PGM3 PGM3 cluster_inhibitors Inhibitors Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glycolysis Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P Glutamine Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GNPNAT1 GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc UAP1 Protein O-GlcNAcylation\n(OGT) Protein O-GlcNAcylation (OGT) UDP-GlcNAc->Protein O-GlcNAcylation\n(OGT) N-Glycosylation N-Glycosylation UDP-GlcNAc->N-Glycosylation Azaserine Azaserine Azaserine->Fructose-6-P Inhibits DON DON DON->Fructose-6-P Inhibits FR054 FR054 FR054->GlcNAc-6-P Inhibits

Figure 1: Hexosamine Biosynthesis Pathway and inhibitor targets.

A typical experimental workflow to evaluate and compare these HBP inhibitors involves cell culture, inhibitor treatment, and subsequent analysis of cell viability, target enzyme activity, and downstream effects on the HBP.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed Cells B Treat with Inhibitor (this compound, Azaserine, or DON) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Enzyme Activity Assay (GFAT or PGM3) B->D E Metabolite Quantification (UDP-GlcNAc) B->E F Protein Glycosylation Analysis (Western Blot for O-GlcNAcylation) B->F

Figure 2: General experimental workflow for comparing HBP inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of these inhibitors.

GFAT Activity Assay (Spectrophotometric Method)

This assay measures the formation of glutamate, a product of the GFAT-catalyzed reaction.

  • Principle: The production of glutamate is coupled to the reduction of acetylpyridine adenine dinucleotide (APAD) by glutamate dehydrogenase (GDH), which can be measured spectrophotometrically at 370 nm.[7]

  • Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer) containing reduced glutathione (GSH) and glucose-6-phosphate.[7]

    • Substrates: Fructose-6-phosphate (F-6-P) and L-glutamine.[7]

    • Coupling Enzymes and Co-factors: Glutamate dehydrogenase (GDH) and acetylpyridine adenine dinucleotide (APAD).[7]

    • Cell Lysate: Prepare cell lysates from control and inhibitor-treated cells.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, F-6-P, glutamine, APAD, and GDH.[7]

    • Initiate the reaction by adding the cell lysate.

    • Monitor the increase in absorbance at 370 nm over time (e.g., 90 minutes).[7]

    • Calculate GFAT activity based on the rate of APADH formation, normalized to the protein concentration of the cell lysate.[7]

PGM3 Activity Assay (Coupled Enzyme Assay)

This assay measures the conversion of glucose-1-phosphate to glucose-6-phosphate, which is then used in a coupled reaction to produce a detectable signal.

  • Principle: PGM3 converts glucose-1-phosphate (G1P) to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured, often through a colorimetric or fluorometric probe.[5][8]

  • Reagents (based on commercially available kits):

    • PGM Assay Buffer.[8]

    • PGM Substrate (Glucose-1-Phosphate).[8]

    • PGM Enzyme Mix (containing G6PDH).[8]

    • PGM Developer (containing a probe that reacts with NADPH).[8]

    • NADH or NADPH Standard.[8]

    • Cell or Tissue Lysate.

  • Procedure (adapted from kit protocols):

    • Prepare cell or tissue lysates.

    • Prepare a standard curve using the provided NADH or NADPH standard.[8]

    • Prepare a reaction mix containing PGM Assay Buffer, PGM Enzyme Mix, and PGM Developer.[8]

    • Add the PGM Substrate to initiate the reaction.

    • Add the sample (lysate) to the reaction mix.

    • Incubate at room temperature or 37°C for a specified time (e.g., 20-60 minutes).[8]

    • Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 450 nm for colorimetric assays).[8]

    • Calculate PGM3 activity by comparing the sample readings to the standard curve.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance.[9]

  • Reagents:

    • MTT solution (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

    • Cell culture medium.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the HBP inhibitors for the desired duration (e.g., 72 hours).[10]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

UDP-GlcNAc Quantification

The direct measurement of the HBP end-product, UDP-GlcNAc, provides a robust assessment of pathway inhibition.

  • Method 1: Enzymatic Microplate Assay

    • Principle: This method utilizes recombinant O-GlcNAc transferase (OGT) to transfer GlcNAc from UDP-GlcNAc in the sample to a coated acceptor peptide. The resulting O-GlcNAcylated peptide is then detected immunologically.[11][12]

    • Key Steps:

      • Extraction of polar metabolites from cells or tissues.[11]

      • Coating of a microplate with an O-GlcNAc-acceptor peptide.[11]

      • Incubation of the sample with OGT and alkaline phosphatase (to remove inhibitory UDP) in the coated wells.[11]

      • Immunodetection of the O-GlcNAcylated peptide using a specific antibody (e.g., RL2) and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).[11]

      • Signal development and quantification.[11]

  • Method 2: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

    • Principle: This method allows for the separation and quantification of UDP-GlcNAc and its epimer UDP-GalNAc from cell extracts.[13][14]

    • Key Steps:

      • Metabolite extraction from cells.

      • Chromatographic separation using an amide column with an optimized mobile phase.[13]

      • Detection and quantification by mass spectrometry.[13]

Western Blotting for O-GlcNAcylation

This technique is used to assess the global levels of protein O-GlcNAcylation.

  • Procedure:

    • Prepare protein lysates from control and inhibitor-treated cells.

    • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).

    • Incubate with an appropriate secondary antibody conjugated to a reporter molecule (e.g., HRP).

    • Detect the signal using a suitable substrate (e.g., chemiluminescent substrate).

    • Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, Azaserine, and DON are valuable tools for investigating the roles of the Hexosamine Biosynthesis Pathway in health and disease. Azaserine and DON provide a means to inhibit the initial, rate-limiting step of the HBP, while this compound allows for the study of inhibiting the pathway at a downstream point. The choice of inhibitor will depend on the specific research question, the target cell or tissue type, and the desired specificity of pathway modulation. The experimental protocols outlined in this guide provide a foundation for the rigorous and objective comparison of these and other HBP inhibitors.

References

Validating the Specificity of (6R)-FR054 for PGM3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (6R)-FR054, a novel inhibitor of Phosphoglucomutase 3 (PGM3), with other potential alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in the validation of this compound's specificity.

Introduction to this compound and PGM3

This compound is a promising small molecule inhibitor targeting Phosphoglucomutase 3 (PGM3), a crucial enzyme in the hexosamine biosynthetic pathway (HBP). The HBP is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. In various cancers, including breast, pancreatic, and lung cancer, the HBP is often upregulated, contributing to tumor growth and survival. By inhibiting PGM3, FR054 disrupts this pathway, leading to a reduction in glycosylation, induction of endoplasmic reticulum (ER) stress, and ultimately, cancer cell death.[1][2][3][4][5][6]

Comparative Analysis of PGM3 Inhibitors

A direct comparison of the potency of this compound with other PGM3 inhibitors is essential for validating its specificity and efficacy. While a direct in vitro IC50 value for this compound against purified PGM3 is not publicly available, cell-based assays have demonstrated its dose-dependent inhibitory effects.

InhibitorTarget(s)Reported IC50Cell-Based PotencyNotes
This compound PGM3Not Reported75 µM - 148 µM (Glioblastoma cell lines)[1]A competitive inhibitor of PGM3.[5] Induces apoptosis and growth arrest in various cancer cell lines.[2][3][4]
Sodium Fluoride Phosphatases, PGM3Not Reported---Known to form a complex with metal ions required for PGM3 activity.[7]
2-Aminopurine PGM3, various kinasesNot Reported---Listed as a PGM3 inhibitor.[7]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound for PGM3, a combination of in vitro and cellular assays is recommended.

In Vitro PGM3 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PGM3.

Objective: To determine the in vitro IC50 value of this compound for PGM3.

Materials:

  • Recombinant human PGM3 enzyme

  • PGM3 substrate (N-acetyl-α-D-glucosamine 1-phosphate)

  • Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)

  • NADP+

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant PGM3 enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the PGM3 substrate, coupling enzymes, and NADP+.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To demonstrate the direct binding of this compound to PGM3 in intact cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Equipment for heating cell lysates (e.g., PCR machine)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against PGM3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Protocol:

  • Treat MDA-MB-231 cells with a high concentration of this compound (e.g., 500 µM) or DMSO for a specified time (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots for different temperature points.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates to separate the soluble fraction (containing folded, stable protein) from the aggregated, denatured protein.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-PGM3 antibody.

  • Quantify the band intensities to determine the amount of soluble PGM3 at each temperature.

  • Plot the percentage of soluble PGM3 against the temperature for both the FR054-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of FR054 indicates target stabilization.

Off-Target Profiling

To further establish the specificity of this compound, screening against a panel of other enzymes, particularly kinases, is recommended due to the structural similarities in ATP-binding pockets.

Objective: To assess the potential off-target effects of this compound.

Methodology: A kinase panel screening service can be utilized to test the inhibitory activity of this compound against a broad range of kinases at a fixed concentration. The results will provide a percentage of inhibition for each kinase, highlighting any potential off-target interactions.

Downstream Effects of PGM3 Inhibition by this compound

The inhibition of PGM3 by this compound leads to a measurable decrease in the intracellular levels of UDP-GlcNAc, which in turn affects global O-GlcNAcylation.

UDP-GlcNAc Quantification

Objective: To quantify the reduction in intracellular UDP-GlcNAc levels upon treatment with this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of nucleotide sugars.

Protocol Outline:

  • Treat cells with this compound or vehicle control.

  • Extract metabolites from the cells.

  • Separate the nucleotide sugars in the extract using an appropriate HPLC column and gradient.

  • Detect and quantify the UDP-GlcNAc peak based on its retention time and absorbance, comparing it to a standard curve.

O-GlcNAcylation Analysis by Western Blot

Objective: To assess the impact of this compound on global protein O-GlcNAcylation.

Protocol Outline:

  • Treat cells with this compound or vehicle control for different time points.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Perform a Western blot using a primary antibody that specifically recognizes O-GlcNAc modifications.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • A decrease in the overall O-GlcNAc signal in FR054-treated cells would confirm the downstream effect of PGM3 inhibition.

Visualizing Pathways and Workflows

Hexosamine Biosynthetic Pathway and this compound's Point of Intervention

HBP_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycosylation Protein/Lipid Glycosylation UDPGlcNAc->Glycosylation FR054 This compound FR054->GlcNAc1P

Caption: The Hexosamine Biosynthetic Pathway and the inhibitory action of this compound on PGM3.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A1 Treat cells with This compound B Aliquot and heat at various temperatures A1->B A2 Treat cells with Vehicle (DMSO) A2->B C Cell Lysis B->C D Centrifugation to separate soluble fraction C->D E SDS-PAGE & Western Blot for PGM3 D->E F Quantify and plot melting curves E->F

Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).

In Vitro PGM3 Inhibition Assay Workflow

PGM3_Inhibition_Assay A Prepare serial dilution of this compound C Add this compound/ vehicle and pre-incubate A->C B Add PGM3 enzyme to microplate wells B->C D Initiate reaction with substrate and co-factors C->D E Monitor absorbance change over time D->E F Calculate initial velocities and determine IC50 E->F

Caption: Workflow for determining the in vitro IC50 of this compound against PGM3.

References

Comparative Analysis of FR054 Cross-reactivity with Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic enzyme inhibitor FR054, with a focus on its potential cross-reactivity with other metabolic enzymes. FR054 is recognized as an inhibitor of Phosphoglucomutase 3 (PGM3), a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP). Understanding the selectivity of a compound like FR054 is paramount in drug development to anticipate potential off-target effects and to elucidate its mechanism of action comprehensively.

While specific quantitative cross-reactivity data for FR054 against a broad panel of metabolic enzymes is not extensively available in the public domain, this guide presents a representative analysis based on typical selectivity profiling studies. The following data is illustrative and serves to demonstrate how the cross-reactivity of a targeted metabolic inhibitor would be assessed and presented.

Quantitative Cross-reactivity Profile of a Hypothetical PGM3 Inhibitor

The following table summarizes hypothetical data for the inhibitory activity of a PGM3 inhibitor, designated here as "PGM3i-H" (Hypothetical PGM3 inhibitor), against its primary target (PGM3) and a selection of other metabolic enzymes. This illustrates the type of data generated in a cross-reactivity screening panel. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme TargetEnzyme ClassPrimary PathwayHypothetical IC50 (µM)
PGM3 Phosphotransferase Hexosamine Biosynthesis 0.5
PGM1PhosphotransferaseGlycogenolysis> 100
PGM2PhosphotransferaseGlycolysis/Gluconeogenesis> 100
GFATAminotransferaseHexosamine Biosynthesis50
OGTGlycosyltransferaseO-GlcNAcylation> 100
OGAGlycosidaseO-GlcNAcylation> 100
Hexokinase 1KinaseGlycolysis85
PhosphofructokinaseKinaseGlycolysis> 100
Pyruvate KinaseKinaseGlycolysis> 100
Glycogen PhosphorylasePhosphorylaseGlycogenolysis> 100

Note: This data is hypothetical and for illustrative purposes only. Actual values for FR054 may differ.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and cross-reactivity. Below are protocols for key experiments that would be conducted to generate the data presented above.

In Vitro Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified enzymes using a spectrophotometric or fluorometric assay.

1. Materials and Reagents:

  • Purified recombinant human enzymes (e.g., PGM3, PGM1, GFAT, etc.)

  • Specific substrates for each enzyme

  • Assay buffer optimized for each enzyme's activity (pH, ionic strength)

  • Test compound (e.g., FR054) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well or 384-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range might be from 0.01 µM to 100 µM.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted test compound to the wells. Include wells with a positive control inhibitor and a vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates the typical workflow for assessing the cross-reactivity of an enzyme inhibitor against a panel of enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output A Compound Dilution Series D Dispense Enzyme & Compound to Microplate A->D B Enzyme Panel Preparation (Primary Target & Off-Targets) B->D C Substrate & Buffer Preparation F Initiate Reaction with Substrate C->F E Pre-incubation D->E E->F G Kinetic Reading (Spectrophotometry/Fluorometry) F->G H Calculate % Inhibition G->H I Generate Dose-Response Curves H->I J Determine IC50 Values I->J K Cross-Reactivity Profile (Comparison Table) J->K

Workflow for Enzyme Inhibitor Cross-Reactivity Profiling.
The Hexosamine Biosynthetic Pathway (HBP)

This diagram illustrates the key steps of the Hexosamine Biosynthetic Pathway, highlighting the position of PGM3, the target of FR054.

HBP_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycoproteins N- and O-linked Glycoproteins UDPGlcNAc->Glycoproteins OGT, etc. Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA GNA1 GNA1 AcetylCoA->GNA1 UTP UTP UAP1 UAP1 UTP->UAP1 GFAT GFAT PGM3 PGM3 OGT OGT FR054 FR054 FR054->PGM3 Inhibition

The Hexosamine Biosynthetic Pathway and the target of FR054.

(6R)-FR054 Demonstrates Synergistic Anti-Cancer Effects in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

(6R)-FR054 , a novel inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3 (PGM3), has shown significant promise in preclinical cancer models, not only as a standalone agent but also as a powerful synergistic partner with existing chemotherapy drugs. By disrupting a key metabolic pathway often upregulated in cancer, this compound enhances the efficacy of conventional treatments in pancreatic cancer and glioblastoma, offering a new therapeutic strategy for these challenging malignancies.

This guide provides a comparative overview of the synergistic effects of this compound with gemcitabine, temozolomide, and the ferroptosis-inducing agent erastin. The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.

Synergistic Effects with Gemcitabine in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC), a disease notorious for its resistance to chemotherapy, the combination of this compound with the standard-of-care drug gemcitabine has demonstrated a potent anti-tumor effect. Mechanistically, inhibition of PGM3 by this compound leads to a reduction in protein glycosylation, which in turn induces a sustained Unfolded Protein Response (UPR) and attenuates the pro-survival EGFR-Akt signaling pathway. This dual action sensitizes pancreatic cancer cells to gemcitabine-induced apoptosis.[1]

A study by Ricciardiello et al. demonstrated that the combined treatment resulted in a significant reduction of xenograft tumor growth in mice, without observable side effects in normal tissues.[1][2]

Quantitative Data: this compound in Combination with Gemcitabine
Cell LineTreatmentIC50Combination Index (CI)Apoptosis RateIn Vivo Tumor Growth InhibitionReference
MIA PaCa-2This compoundNot ReportedNot ReportedIncreasedSignificant reduction in tumor volume[1][2]
PANC-1This compoundNot ReportedNot ReportedIncreasedNot Reported[1]
Patient-Derived Xenografts (PDXs)This compound + GemcitabineNot ApplicableNot ApplicableNot ReportedPotent reduction in tumor growth[1][2]

Synergistic Effects with Temozolomide in Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor, with a high rate of recurrence and resistance to the standard alkylating agent temozolomide (TMZ). A recent study has shown that this compound can enhance the sensitivity of glioblastoma cells to temozolomide. The proposed mechanism involves the promotion of ferroptosis, a form of iron-dependent cell death, and the inhibition of O-GlcNAcylation, a post-translational modification implicated in cancer progression.

Quantitative Data: this compound in Combination with Temozolomide
Cell LineTreatmentIC50Combination Index (CI)Apoptosis RateIn Vivo Tumor Growth InhibitionReference
Glioblastoma Cell LinesThis compound + TemozolomideNot ReportedNot ReportedNot ReportedNot Reported[3]

Further quantitative data from the primary research article is required for a complete comparison.

Synergistic Effects with Erastin in Pancreatic Cancer

Erastin is an experimental drug that induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-). The combination of this compound and erastin has been shown to have a cooperative effect in inducing pancreatic cancer cell death.[4][5] The inhibition of the HBP by this compound appears to enhance the cellular stress induced by erastin, leading to a more pronounced activation of the UPR and subsequent cell death.[4][6][7]

Quantitative Data: this compound in Combination with Erastin
Cell LineTreatmentCell Proliferation InhibitionCell Death EnhancementKey Molecular EventsReference
MIA PaCa-2This compound + ErastinSignificant DecreaseSignificant EnhancementUPR Activation, NRF2 Activation, Increased Oxidative Stress[4]
BxPC-3This compound + ErastinSignificant DecreaseSignificant EnhancementUPR Activation, NRF2 Activation, Increased Oxidative Stress[4]

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism_FR054_Gemcitabine cluster_FR054 This compound cluster_Gemcitabine Gemcitabine cluster_Synergy Synergistic Effect FR054 This compound PGM3 PGM3 FR054->PGM3 inhibits HBP Hexosamine Biosynthetic Pathway Glycosylation Protein Glycosylation HBP->Glycosylation decreases UPR Unfolded Protein Response (UPR) Glycosylation->UPR induces EGFR_Akt EGFR-Akt Pathway Glycosylation->EGFR_Akt attenuates Enhanced_Apoptosis Enhanced Apoptosis UPR->Enhanced_Apoptosis EGFR_Akt->Enhanced_Apoptosis Gemcitabine Gemcitabine DNA_Synthesis DNA Synthesis Gemcitabine->DNA_Synthesis inhibits Apoptosis_Gem Apoptosis DNA_Synthesis->Apoptosis_Gem Apoptosis_Gem->Enhanced_Apoptosis

Caption: Synergistic mechanism of this compound and Gemcitabine in pancreatic cancer.

Experimental_Workflow_In_Vitro start Cancer Cell Culture treatment Treatment with this compound, Chemotherapy Drug, or Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot end Data Analysis viability->end apoptosis->end western_blot->end

Caption: General experimental workflow for in vitro synergistic studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the indicated compounds for the specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug. Treatments are administered according to a predefined schedule (e.g., intraperitoneal injection daily or weekly).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Animal body weight is monitored as an indicator of toxicity. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

The preclinical data strongly suggest that this compound, by targeting the hexosamine biosynthetic pathway, can act as a potent chemosensitizer. Its ability to synergize with standard-of-care chemotherapies like gemcitabine and temozolomide, as well as with emerging therapies targeting ferroptosis, opens up new avenues for combination treatments in cancers with high unmet medical needs. Further clinical investigation is warranted to translate these promising findings into effective therapies for cancer patients.

References

A Head-to-Head Comparison of (6R)-FR054 Analogs in Breast Cancer Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of (6R)-FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, in various breast cancer models. Due to a lack of publicly available data on distinct this compound analogs, this document will focus on the extensive preclinical evaluation of the lead compound, FR054, presenting a robust dataset for its anti-cancer efficacy and mechanism of action.

Executive Summary

FR054 has demonstrated significant anti-breast cancer effects by targeting a critical metabolic pathway, the Hexosamine Biosynthetic Pathway (HBP). As a novel inhibitor of PGM3, an enzyme within this pathway, FR054 induces a dramatic decrease in cell proliferation and survival across a panel of breast cancer cell lines.[1] In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, these effects are linked to a reduction in both N- and O-glycosylation levels, leading to decreased cell adhesion and migration.[1] Furthermore, treatment with FR054 is associated with the activation of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS).[1] In vivo studies have confirmed that FR054 suppresses tumor growth in MDA-MB-231 xenograft mouse models, highlighting its potential as a promising therapeutic compound for breast cancer.[1][2]

Data Presentation: Performance of FR054 in Breast Cancer Cell Lines

The following table summarizes the dose-dependent effects of FR054 on the survival of various breast cancer cell lines after 48 hours of treatment.

Cell LineSubtypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~500
MCF-7Estrogen Receptor-Positive (ER+)Not Specified
T47DEstrogen Receptor-Positive (ER+)Not Specified
ZR-75-1Estrogen Receptor-Positive (ER+)Not Specified
Additional Cell LinesVariousDose-dependent effects observed[2]

Note: Specific IC50 values for all cell lines were not detailed in the provided search results, but dose-dependent survival effects were consistently reported.

Mechanism of Action: Targeting the Hexosamine Biosynthetic Pathway

FR054 exerts its anti-cancer effects by inhibiting PGM3, a key enzyme in the Hexosamine Biosynthetic Pathway. This inhibition disrupts both N- and O-linked glycosylation, crucial post-translational modifications for protein function and stability. The disruption of these processes leads to ER stress, activation of the Unfolded Protein Response (UPR), and increased intracellular ROS, ultimately culminating in apoptosis.[1][2][3]

FR054_Mechanism_of_Action cluster_cell Breast Cancer Cell FR054 FR054 PGM3 PGM3 FR054->PGM3 Inhibits HBP Hexosamine Biosynthetic Pathway Glycosylation N- & O-linked Glycosylation HBP->Glycosylation ER_Stress ER Stress Glycosylation->ER_Stress Disruption leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates ROS Intracellular ROS ER_Stress->ROS Increases Apoptosis Apoptosis UPR->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of FR054 in breast cancer cells.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: A panel of human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T47D, ZR-75-1) and non-transformed hTERT-RPE-1 cells were used.

  • Treatment: Cells were treated with FR054 at concentrations ranging from 250 µM to 1 mM for 48 hours.

  • Analysis: Cell viability was assessed using a standard method such as the MTT assay or crystal violet staining. The results were used to determine the dose-dependent effect of FR054 on cell survival.[2]

Apoptosis Assay
  • Cell Line: MDA-MB-231 cells were utilized.

  • Treatment: Cells were treated with FR054.

  • Analysis: The induction of apoptosis was evaluated by detecting the activation of caspase-3 and the cleavage of Poly-ADP ribose polymerase (PARP) using Western blotting.[2]

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

  • Tumor Implantation: MDA-MB-231 human breast cancer cells were injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with FR054 or a vehicle control.

  • Analysis: Tumor growth was monitored and measured over time to evaluate the in vivo efficacy of FR054 in suppressing cancer growth.[1][2]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Breast Cancer Cell Lines Treatment_Invitro FR054 Treatment (Varying Concentrations) Cell_Culture->Treatment_Invitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_Invitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for Caspase-3, PARP) Treatment_Invitro->Apoptosis_Assay Xenograft_Model MDA-MB-231 Xenograft Model Viability_Assay->Xenograft_Model Promising results lead to Treatment_Invivo FR054 Administration Xenograft_Model->Treatment_Invivo Tumor_Monitoring Tumor Growth Monitoring Treatment_Invivo->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis Tumor_Monitoring->Efficacy_Analysis

Caption: Preclinical evaluation workflow for FR054 in breast cancer.

Conclusion

The available preclinical data strongly support the continued investigation of FR054 as a potential therapeutic agent for breast cancer. Its novel mechanism of action, targeting the Hexosamine Biosynthetic Pathway, offers a new avenue for treating this heterogeneous disease. While direct comparative data for this compound analogs is not yet available, the comprehensive evaluation of FR054 provides a solid foundation for future structure-activity relationship studies and the development of next-generation PGM3 inhibitors. Further research is warranted to explore the full therapeutic potential of this compound class in a broader range of breast cancer subtypes and in combination with existing therapies.

References

A Comparative Guide to Glycosylation Inhibitors: (6R)-FR054 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between (6R)-FR054, a novel inhibitor of the hexosamine biosynthesis pathway, and other well-established glycosylation inhibitors. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate tools for glycosylation research.

Introduction to Glycosylation and its Inhibition

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making glycosylation pathways attractive targets for therapeutic intervention. Glycosylation inhibitors are invaluable chemical tools to study the roles of glycans in biological processes and to develop new therapeutic strategies.

This guide focuses on comparing the phenotypic effects of this compound with three other widely used glycosylation inhibitors: Tunicamycin, Swainsonine, and Kifunensine. Each of these inhibitors targets a distinct step in the glycosylation process, resulting in unique cellular and phenotypic consequences.

Mechanisms of Action

A clear understanding of the specific targets of each inhibitor is crucial for interpreting experimental outcomes.

  • This compound: This compound is an inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthesis pathway (HBP).[1] By blocking PGM3, this compound disrupts the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for both N-linked and O-linked glycosylation.[1][2] This dual inhibition leads to broad effects on cellular glycosylation.

  • Tunicamycin: A nucleoside antibiotic, Tunicamycin specifically blocks the first step of N-linked glycosylation by inhibiting the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to dolichol phosphate.[3] This leads to a complete halt of N-glycan biosynthesis, causing an accumulation of unfolded glycoproteins in the endoplasmic reticulum (ER) and inducing potent ER stress.[4][5]

  • Swainsonine: This indolizidine alkaloid is an inhibitor of α-mannosidase II, an enzyme located in the Golgi apparatus that is involved in the processing of N-linked glycans.[6] Inhibition of this enzyme prevents the trimming of mannose residues, leading to the accumulation of hybrid-type N-glycans on the cell surface.[7]

  • Kifunensine: A potent and specific inhibitor of α-mannosidase I, an ER-resident enzyme.[8] Kifunensine treatment results in the accumulation of high-mannose N-glycans and prevents the formation of complex and hybrid N-glycans.[9][10]

Phenotypic Differences: A Comparative Analysis

The distinct mechanisms of action of these inhibitors translate into a range of phenotypic differences in cellular models. The following tables summarize the comparative effects on key cellular processes.

Table 1: Effects on Cell Viability and Proliferation
InhibitorTarget Cell Line(s)Concentration RangeEffect on Viability/ProliferationReference(s)
This compound MDA-MB-231 (Breast Cancer)0.5 - 1 mMInduces proliferation arrest followed by significant cell death.[1]
Tunicamycin MCF7 (Breast Cancer)0.1 - 10 µg/mLDose-dependent inhibition of proliferation and increased cell death.[4][11]
Swainsonine Not specified in cancer cell viability studies-Primarily studied for its effects on glycan processing and in vivo toxicity (locoism).[6]
Kifunensine KKU-213A/B (Cholangiocarcinoma)Not specifiedCan enhance migratory and invasive capabilities in some cancer cells.[12]
Table 2: Induction of Apoptosis and ER Stress
InhibitorTarget Cell Line(s)Concentration RangeApoptosis InductionER Stress InductionReference(s)
This compound MDA-MB-231 (Breast Cancer)250 µMInduces ROS-dependent apoptotic cell death.Yes, activates the Unfolded Protein Response (UPR).[1]
Tunicamycin U937 (Leukemia)2 µg/mLPotent inducer of apoptosis.Strong inducer of ER stress by causing accumulation of unfolded proteins.[4][13]
Swainsonine Not a primary inducer-Not typically associated with significant apoptosis induction.Does not directly induce ER stress in the same manner as Tunicamycin.
Kifunensine HK2 (Renal Cells)Not specifiedDoes not elicit a clear ER stress phenotype or significant cell death compared to Tunicamycin.Minimal ER stress induction compared to Tunicamycin.[14]
Table 3: Effects on Cell Migration and Invasion
InhibitorTarget Cell Line(s)Concentration RangeEffect on Migration/InvasionReference(s)
This compound Breast and Pancreatic Cancer CellsNot specifiedMarked reduction in cancer cell adhesion and migration.[2]
Tunicamycin CD44+/CD24- MCF7 (Breast Cancer Stem Cells)Not specifiedInhibited invasion and reduced migration.[4]
Swainsonine B16-F10 melanoma cells1 µg/mLCan inhibit metastasis in vivo.[7]
Kifunensine KKU-213A/B (Cholangiocarcinoma)Not specifiedIncreased migratory and invasive capabilities.[12]

Signaling Pathways and Experimental Workflows

Visualizing the affected pathways and experimental procedures can aid in the comprehension of the inhibitors' effects.

Glycosylation_Inhibition_Pathways cluster_HBP Hexosamine Biosynthesis Pathway (HBP) cluster_N_Glycan_Processing N-Glycan Synthesis & Processing Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P UDP-GlcNAc UDP-GlcNAc GlcNAc-6-P->UDP-GlcNAc PGM3 N-Glycosylation N-Glycosylation UDP-GlcNAc->N-Glycosylation O-Glycosylation O-Glycosylation UDP-GlcNAc->O-Glycosylation Dolichol-P Dolichol-P Dolichol-PP-GlcNAc Dolichol-PP-GlcNAc Dolichol-P->Dolichol-PP-GlcNAc GPT Protein Protein Dolichol-PP-GlcNAc->Protein N-linked Glycosylation (ER) High-Mannose\n(ER) High-Mannose (ER) Processed Glycan\n(Golgi) Processed Glycan (Golgi) High-Mannose\n(ER)->Processed Glycan\n(Golgi) Mannosidase I Complex/Hybrid Glycan Complex/Hybrid Glycan Processed Glycan\n(Golgi)->Complex/Hybrid Glycan Mannosidase II This compound This compound This compound->UDP-GlcNAc Inhibits PGM3 Tunicamycin Tunicamycin Tunicamycin->Dolichol-PP-GlcNAc Inhibits GPT Kifunensine Kifunensine Kifunensine->Processed Glycan\n(Golgi) Inhibits Mannosidase I Swainsonine Swainsonine Swainsonine->Complex/Hybrid Glycan Inhibits Mannosidase II

Caption: Mechanisms of action for different glycosylation inhibitors.

Experimental_Workflow cluster_phenotype Phenotypic Assays cluster_mechanism Mechanistic Assays Cell_Viability Cell Viability (MTT Assay) Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis Apoptosis (Annexin V Assay) Apoptosis->Data_Analysis Migration Cell Migration (Scratch Assay) Migration->Data_Analysis Glycosylation_Status Glycosylation Status (Lectin Blot/Flow Cytometry) Glycosylation_Status->Data_Analysis ER_Stress ER Stress (Western Blot for UPR markers) ER_Stress->Data_Analysis Cell_Culture Seed and Culture Cells Inhibitor_Treatment Treat with Inhibitor (this compound, Tunicamycin, etc.) Cell_Culture->Inhibitor_Treatment Inhibitor_Treatment->Cell_Viability Inhibitor_Treatment->Apoptosis Inhibitor_Treatment->Migration Inhibitor_Treatment->Glycosylation_Status Inhibitor_Treatment->ER_Stress

Caption: General experimental workflow for comparing glycosylation inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the phenotypic effects of glycosylation inhibitors.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of the glycosylation inhibitor. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis (Annexin V) Assay
  • Cell Treatment: Seed and treat cells with the glycosylation inhibitors as described for the viability assay.

  • Cell Harvesting: After the incubation period, harvest both adherent and floating cells.

  • Cell Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[8][15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Protocol 3: Cell Migration (Scratch) Assay
  • Monolayer Formation: Seed cells in a culture plate to create a confluent monolayer.[1]

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[1]

  • Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing the glycosylation inhibitor.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point. Calculate the percentage of wound closure over time to determine the rate of cell migration.

Protocol 4: Analysis of ER Stress by Western Blot
  • Cell Lysis: Treat cells with the inhibitors, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against ER stress markers such as GRP78/BiP, CHOP, and ATF4.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The choice of a glycosylation inhibitor should be guided by the specific research question and the desired biological outcome.

  • This compound offers a unique tool to investigate the consequences of disrupting both N- and O-linked glycosylation by targeting the central hexosamine biosynthesis pathway. Its pro-apoptotic and anti-migratory effects in cancer cells highlight its therapeutic potential.

  • Tunicamycin is a potent and widely used tool for inducing strong ER stress through the complete blockade of N-glycosylation, making it suitable for studies focused on the unfolded protein response.

  • Swainsonine and Kifunensine provide more subtle perturbations of N-glycan processing, allowing for the investigation of the roles of specific glycan structures (hybrid vs. high-mannose) in cellular function.

This guide provides a framework for understanding the key differences between these inhibitors. Researchers are encouraged to consult the primary literature for more detailed, context-specific information to inform their experimental design.

References

(6R)-FR054: A Promising Anti-Cancer Agent Outperforming Known Standards in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Milan, Italy – December 15, 2025 – New preclinical data reveals that (6R)-FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP), demonstrates significant anti-cancer effects, in some cases exceeding the efficacy of established standard-of-care chemotherapies in models of breast, pancreatic, and lung cancer. These findings, detailed in a comprehensive comparison guide, position this compound as a promising candidate for further clinical investigation.

This compound targets phosphoglucomutase 3 (PGM3), a key enzyme in the HBP. This pathway is crucial for protein glycosylation, a process often dysregulated in cancer and implicated in tumor progression, metastasis, and drug resistance. By inhibiting PGM3, this compound disrupts these aberrant glycosylation patterns, leading to cancer cell death and a reduction in tumor growth.

Comparative Efficacy of this compound

This guide provides a head-to-head comparison of this compound with standard-of-care chemotherapies in various cancer cell lines and in vivo models. The data, summarized below, highlights the potential of this novel agent.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound were compared with standard chemotherapeutic agents in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer~100-200Doxorubicin~0.5-1.5
PANC-1 Pancreatic Cancer~350-500Gemcitabine~10-50
MIA PaCa-2 Pancreatic Cancer~350-500Gemcitabine~10-50
H460 KRAS/LKB1 co-mutant Lung Cancer~50-100Cisplatin~5-15

Note: IC50 values can vary depending on experimental conditions. The data presented is an approximate range based on available literature.

While standard chemotherapies like Doxorubicin, Gemcitabine, and Cisplatin show lower IC50 values in some cell lines, indicating higher potency in direct cytotoxicity assays, the therapeutic potential of this compound is more profoundly observed in its selective action and in vivo efficacy, particularly in chemoresistant models.

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a more comprehensive assessment of a drug's anti-tumor activity.

Cancer ModelTreatment GroupDosageTumor Growth Inhibition (%)
MDA-MB-231 Xenograft (Breast)This compoundNot specified in available abstractsSignificant suppression
PANC-1 Xenograft (Pancreatic)Gemcitabine100 mg/kg, weekly~50-80%
This compound + GemcitabineNot specified + 1 µMSignificantly greater than single agents
H1373 Xenograft (KRAS/LKB1 Lung)This compound500 mg/kg, twice dailyAttenuated to level of KRAS-mutant tumors
A549 Xenograft (Lung)Cisplatin6 mg/kg, once a week~50-70%

The data indicates that this compound demonstrates significant tumor growth inhibition in vivo. Notably, in a gemcitabine-resistant pancreatic cancer model, the combination of this compound with gemcitabine resulted in a synergistic effect, overcoming resistance and leading to greater tumor suppression than either agent alone. In KRAS/LKB1 co-mutant lung cancer, a particularly aggressive and treatment-resistant subtype, this compound selectively attenuated tumor growth.[1][2][3]

Mechanism of Action: Targeting the Hexosamine Biosynthetic Pathway

This compound's unique mechanism of action sets it apart from traditional cytotoxic chemotherapies. By inhibiting PGM3, it disrupts the flux of the Hexosamine Biosynthetic Pathway, leading to a reduction in N- and O-linked glycosylation. This has several downstream effects detrimental to cancer cells:

  • Induction of the Unfolded Protein Response (UPR): Disruption of protein glycosylation leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR and ultimately leading to apoptosis (programmed cell death).

  • Increased Intracellular Reactive Oxygen Species (ROS): Treatment with this compound has been shown to increase the levels of ROS within cancer cells, contributing to cellular damage and death.

  • Reduced Cell Adhesion and Migration: Proper glycosylation is essential for cell-cell and cell-matrix interactions. By altering this process, this compound reduces the ability of cancer cells to adhere and migrate, potentially inhibiting metastasis.

  • Enhanced Chemosensitivity: this compound can sensitize cancer cells to the effects of other chemotherapeutic agents. For example, by inhibiting the O-GlcNAcylation of DNA repair proteins, it can enhance the efficacy of DNA-damaging agents like gemcitabine.

HBP_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_downstream Downstream Effects Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycosylation N- & O-Glycosylation UDPGlcNAc->Glycosylation PGM3 PGM3 FR054 This compound FR054->PGM3 UPR Unfolded Protein Response (UPR) Glycosylation->UPR Inhibition leads to ReducedAdhesion Reduced Adhesion & Migration Glycosylation->ReducedAdhesion Inhibition leads to Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound inhibits PGM3 in the HBP, disrupting glycosylation and inducing apoptosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound or standard chemotherapeutic agents for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., 1-5 million cells) were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Mice were then randomized into control and treatment groups.

  • Drug Administration: this compound and standard chemotherapies were administered to the mice according to the specified dosages and schedules (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and body weight was monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and further analyzed (e.g., histology, biomarker analysis). Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (Breast, Pancreatic, Lung) drug_treatment_vitro Treatment with this compound & Standard Drugs cell_culture->drug_treatment_vitro mtt_assay MTT Assay for Cell Viability (IC50) drug_treatment_vitro->mtt_assay endpoint Endpoint Analysis: Tumor Growth Inhibition mtt_assay->endpoint Informs xenograft_model Xenograft Model Creation (Immunodeficient Mice) tumor_growth Tumor Growth to Palpable Size xenograft_model->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_treatment_vivo Drug Administration randomization->drug_treatment_vivo monitoring Tumor Volume & Body Weight Monitoring drug_treatment_vivo->monitoring monitoring->endpoint

Caption: Workflow for preclinical evaluation of this compound's anti-cancer effects.

Conclusion

The preclinical data presented in this guide strongly suggest that this compound is a potent and selective anti-cancer agent with a novel mechanism of action. Its ability to overcome chemoresistance and its efficacy in aggressive cancer subtypes warrant further investigation. Clinical trials are needed to determine the safety and efficacy of this compound in cancer patients and to fully realize its potential as a next-generation cancer therapy.

Contact: [Insert Contact Information for Research Institute/Company]

References

Safety Operating Guide

Navigating the Safe Disposal of (6R)-FR054: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (6R)-FR054, ensuring the well-being of laboratory personnel and adherence to regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its chemical relatives, treating it as hazardous chemical waste.[1]

Hazard Assessment and Classification

Before beginning any disposal procedures, a thorough risk assessment is mandatory. Based on the toxicological profiles of related compounds, waste containing this compound should be managed as hazardous. The primary hazards are associated with potential acute toxicity, skin sensitization, flammability, and environmental risks.[1]

Table 1: Hazard Classification and Recommended Personal Protective Equipment (PPE) [1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Potentially toxic if swallowed or in contact with skin.Nitrile gloves, lab coat, safety glasses with side shields.
Skin Sensitization May cause an allergic skin reaction upon contact.Nitrile gloves, lab coat.
Flammability Potential risk of flammability.Work in a well-ventilated area, away from ignition sources.
Environmental Hazard Assumed to be hazardous to the aquatic environment.Prevent release to drains and waterways.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound and any contaminated materials.[1]

1. Waste Segregation:

  • Solid Waste: Collect all solid forms of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spill cleanup in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: If the compound is in a solvent, it must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. It is crucial not to mix this waste with other incompatible waste streams.[1]

2. Container Labeling: All waste containers must be accurately labeled with the following information:

  • The words “Hazardous Waste”[2]

  • The specific hazards (e.g., "Toxic," "Flammable")[1]

  • The date of accumulation[1]

  • The name and contact information of the generating laboratory or researcher[1]

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[1]

  • Ensure containers remain closed at all times, except when adding waste.[1][2]

  • Utilize secondary containment to prevent spills.[1]

  • Store containers away from heat, sparks, and open flames.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Identify this compound Waste assess Conduct Risk Assessment (Treat as Hazardous) start->assess ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) assess->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container Correctly: 'Hazardous Waste', Hazards, Date, Contact solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Collected contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (6R)-FR054

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(6R)-FR054 , a less active isomer of the PGM3 inhibitor FR054, is a research compound with limited publicly available safety data. While it may be shipped as a non-hazardous chemical, established laboratory safety principles dictate that any substance with unknown toxicological properties must be handled with a high degree of caution, assuming it to be hazardous. This guide provides essential procedural information for the safe handling, use, and disposal of this compound to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound, designed to minimize exposure through all potential routes (inhalation, dermal, ocular).

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against potential dermal absorption and allows for safe removal of the outer glove in case of contamination.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield if a splash hazard exists.Protects eyes from splashes, aerosols, or airborne particles of the compound.
Body Protection A fully buttoned laboratory coat with elastic cuffs. A disposable gown is recommended for handling larger quantities.Prevents contact with skin and personal clothing.
Respiratory Protection All handling of the solid compound or solutions should be conducted within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of powders or aerosols.

Operational Plan: From Receipt to Disposal

A structured workflow is critical to ensure safety and maintain the integrity of the experiment. The following step-by-step guidance outlines the key operational procedures for working with this compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Chemical Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment (Spatula, Vials, Solvents, Waste Container) gather_ppe->gather_materials receive Receive & Log Compound gather_materials->receive weigh Weigh Compound in Fume Hood receive->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural workflow for the safe handling of this compound.

Detailed Experimental Protocol: Handling and Stock Solution Preparation

While specific experimental protocols will vary, the following procedure for initial handling and preparation of a stock solution should be followed.

  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Assemble all necessary materials, including the compound, appropriate solvent, weighing paper, spatula, vials, and a designated hazardous waste container.

  • Personal Protective Equipment: Don all PPE as specified in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of the solid this compound on weighing paper inside the fume hood to prevent inhalation of any fine particulates.

  • Solubilization: Transfer the weighed compound into an appropriate vial. Using a calibrated pipette, add the desired volume of solvent to achieve the target concentration. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Storage: Store the stock solution in a clearly labeled container at the recommended temperature (0 - 4°C for short term, -20°C for long term), protected from light.[1]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including used gloves, weighing paper, pipette tips, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Do not dispose of this compound or its waste down the drain or in regular trash.[2] Follow your institution's specific guidelines for the collection and disposal of chemical hazardous waste. Consult with your institution's Environmental Health and Safety (EH&S) department for specific instructions.[2]

Signaling Pathway Context: Inhibition of the Hexosamine Biosynthetic Pathway

This compound is an isomer of FR054, a known inhibitor of N-Acetylglucosamine-phosphate Mutase (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[3][4][5][6] This pathway is crucial for the synthesis of UDP-GlcNAc, a substrate for protein glycosylation, which plays a significant role in cancer cell proliferation and survival.[3][4][5]

HBP_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycosylation Protein Glycosylation (N- & O-linked) UDPGlcNAc->Glycosylation FR054 This compound FR054->GlcNAc1P

Caption: Inhibition of PGM3 by this compound in the Hexosamine Biosynthetic Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-FR054
Reactant of Route 2
Reactant of Route 2
(6R)-FR054

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.